Technical Documentation Center

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
  • CAS: 1427203-53-9

Core Science & Biosynthesis

Foundational

Technical Masterfile: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

The following technical guide details the structural biology, synthetic pathways, and medicinal chemistry applications of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 1427203-53-9). CAS: 1427203-53-9 | Formula: C7H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural biology, synthetic pathways, and medicinal chemistry applications of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 1427203-53-9).

CAS: 1427203-53-9 | Formula: C7H11NO2 | MW: 141.17 g/mol

Executive Summary

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid represents a specialized class of conformationally restricted


-amino acids . Unlike its regioisomer, the 

-amino acid surrogate used in HCV NS5A inhibitors (e.g., Ledipasvir), this 7-carboxylic acid variant places the carboxylate group in a

-position relative to the nitrogen. This structural modification imparts exceptional proteolytic stability and induces unique turn geometries in peptide backbones, making it a critical scaffold for next-generation peptidomimetics and protease-resistant macrocycles.

Structural Biology & Pharmacophore Analysis

The 5-azaspiro[2.4]heptane scaffold is defined by a pyrrolidine ring fused to a cyclopropyl moiety at the C4 position (spiro junction).

Regioisomer Distinction

It is vital to distinguish CAS 1427203-53-9 from the more common "Ledipasvir Intermediate" (CAS 1256393-27-7).

  • 
    -Isomer (Ledipasvir Int.):  Carboxylate at C6. Functions as a rigid Proline analog.
    
  • 
    -Isomer (Topic CAS):  Carboxylate at C7.[1] Functions as a rigid 
    
    
    
    -homoproline analog.
Conformational Locking

The spiro-cyclopropyl group at C4 exerts a steric "lock" on the pyrrolidine ring puckering. In the (R)-7-carboxylic acid configuration, the molecule adopts a specific envelope conformation that forces peptide bonds into a trans geometry while restricting the


 (psi) dihedral angle. This makes it an ideal 

-turn inducer
in drug design.

StructureComparison cluster_0 Common Proline Scaffolds Proline Proline (Flexible) SpiroAlpha 5-azaspiro[2.4]-6-COOH (Ledipasvir Int.) (Alpha-Amino Acid) Proline->SpiroAlpha C4-Spiro Restriction SpiroBeta (R)-5-azaspiro[2.4]-7-COOH (CAS 1427203-53-9) (Beta-Amino Acid) SpiroAlpha->SpiroBeta Homologation (Alpha to Beta)

Figure 1: Structural relationship between Proline, the


-spiro analog, and the target 

-spiro scaffold.

Synthetic Methodology

Given the specific stereochemistry (R) and the


-amino acid position (C7), the most robust synthetic route involves the Arndt-Eistert Homologation  of the readily available 

-amino acid precursor. This method preserves stereochemistry and allows for scalable production.
Retrosynthetic Logic
  • Target: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid.[1][2]

  • Precursor: (R)-5-Aza-spiro[2.4]heptane-6-carboxylic acid (N-Boc protected).

  • Key Transformation: One-carbon extension via Wolff Rearrangement.

Step-by-Step Protocol

Note: All steps must be performed under inert atmosphere (


 or Ar).
Step 1: Mixed Anhydride Formation
  • Dissolution: Dissolve (R)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (1.0 eq) in anhydrous THF.

  • Activation: Cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.

  • Reaction: Stir for 30 minutes to form the mixed anhydride in situ.

Step 2: Diazoketone Generation
  • Diazomethane Addition: Caution: Use dedicated glassware and blast shield. Filter the salts from Step 1 (rapidly) or use the slurry directly. Add to a solution of diazomethane (

    
    , 2.5 eq) in 
    
    
    
    at 0°C.
  • Quenching: Stir for 3 hours. Quench excess diazomethane with weak acetic acid solution or nitrogen stream.

  • Isolation: Evaporate solvents to yield the crude

    
    -diazoketone.
    
Step 3: Wolff Rearrangement (Homologation)
  • Rearrangement: Dissolve the diazoketone in Methanol.

  • Catalysis: Add Silver Benzoate (

    
    , 0.1 eq) dissolved in triethylamine (
    
    
    
    ).
  • Process: Sonication or mild heat (50°C) triggers nitrogen evolution. The intermediate ketene reacts with methanol to form the methyl ester of the target.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Hydrolysis & Deprotection
  • Saponification: Treat the methyl ester with LiOH (3.0 eq) in THF/H2O (3:1).

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Final Product: (R)-N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid. (Remove Boc with TFA/DCM if free acid is required).

SynthesisWorkflow start (R)-N-Boc-5-azaspiro[2.4]-6-COOH (Alpha-Precursor) anhydride Mixed Anhydride (Activation) start->anhydride iBuOCOCl, NMM -15°C, THF diazo Alpha-Diazoketone (Intermediate) anhydride->diazo CH2N2, Et2O 0°C wolff Wolff Rearrangement (AgOBz, MeOH) diazo->wolff N2 Evolution ester Methyl Ester (Beta-Amino Ester) wolff->ester One Carbon Extension final (R)-5-Aza-spiro[2.4]heptane-7-COOH (Target Molecule) ester->final LiOH, THF/H2O Hydrolysis

Figure 2: Arndt-Eistert homologation route to synthesize the 7-carboxylic acid isomer.

Analytical Specifications (QC)

To ensure the integrity of CAS 1427203-53-9, the following quality control parameters must be met.

ParameterSpecificationMethod
Appearance Off-white to white solidVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity

ee
Chiral HPLC (Chiralpak AD-H or IC)
1H NMR Conforms to structureDMSO-d6 or CDCl3
MS (ESI)

LC-MS
Residual Solvents < 5000 ppmGC-HS

Key NMR Diagnostic Signals:

  • Spiro-Cyclopropyl: High field multiplets between

    
     0.4 - 0.9 ppm.
    
  • 
    -CH (H7):  Distinct multiplet shifted upfield relative to the 
    
    
    
    -CH of the precursor.
  • 
    -CH2 (H6):  Diastereotopic protons adjacent to Nitrogen, typically appearing as separated multiplets due to ring rigidity.
    

Medicinal Chemistry Applications

Proteolytic Stability

The


-amino acid backbone (C-C-N) is not recognized by standard endogenous proteases (pepsin, trypsin), which cleave 

-peptide bonds. Incorporating CAS 1427203-53-9 into peptide drugs significantly extends plasma half-life (

).
HCV & Antiviral Research

While the


-isomer is central to Ledipasvir (NS5A inhibitor), the 

-isomer (7-COOH) is utilized in:
  • Macrocyclization: Creating novel macrocyclic linkers that require a longer reach (one extra carbon) than the proline analog can provide.

  • Resistance Profiling: Modifying the vector of the pendant group to evade resistance mutations in the viral target.

Handling and Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under desiccated conditions. The spiro-cyclopropyl ring is strained; avoid prolonged exposure to strong Lewis acids which may trigger ring-opening.

  • Incompatibility: Strong oxidizing agents.

References

  • Synthesis of Spiro-Proline Analogs: J. Org. Chem. 2011, 76, 8, 2807–2813.[3] "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation."

  • Ledipasvir Intermediate Chemistry: Molecules 2020, 25(23), 5644. "An Enantioselective Approach to 4-Substituted Proline Scaffolds."

  • General Spirocyclic Synthesis: Synthesis 2015, 47(11), 1622-1642. "Synthesis of Heteraspiro[2.4]heptanes."

  • Product Data: Sigma-Aldrich Technical Data for CAS 1427203-53-9.

Sources

Exploratory

Conformational Restriction in Peptidomimetics: A Technical Guide to (R)-5-Aza-spiroheptane-7-carboxylic Acid

Conformational Restriction in Peptidomimetics: A Technical Guide to (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Restriction in Peptidomimetics: A Technical Guide to (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid

Executive Summary

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists frequently deploy conformational restriction to pre-organize molecular scaffolds. (R)-5-Aza-spiro[1]heptane-7-carboxylic acid (CAS: 1427203-53-9)[2] represents a highly specialized, spirocyclic


-amino acid building block. By fusing a cyclopropane ring to a pyrrolidine core, this scaffold severely restricts the 

and

dihedral angles of the resulting peptidomimetic. This in-depth guide elucidates the structural mapping, physicochemical properties, and self-validating synthetic workflows required to integrate this building block into modern drug discovery pipelines.

Structural Elucidation & Scaffold Mapping

Understanding the 3D geometry of spirocyclic systems is notoriously challenging when relying solely on IUPAC nomenclature. To conceptualize 5-azaspiro[1]heptane-7-carboxylic acid, it is best mapped to its parent pharmacophore: pyrrolidine-3-carboxylic acid (commonly known as


-proline).
  • IUPAC Numbering: In the spiro[1]heptane system, the spiro carbon is designated as C3. The nitrogen resides at position 5, and the carboxylic acid is positioned at C7.

  • Pyrrolidine Mapping: If we apply standard pyrrolidine numbering (where Nitrogen is N1):

    • N5 (IUPAC)

      
       N1 (Pyrrolidine)
      
    • C6 (IUPAC)

      
       C2 (Pyrrolidine)
      
    • C7 (IUPAC)

      
       C3 (Pyrrolidine) — Site of the carboxylic acid
      
    • C3 (IUPAC)

      
       C4 (Pyrrolidine) — Site of the spiro-fusion
      
    • C4 (IUPAC)

      
       C5 (Pyrrolidine)
      

Consequently, this molecule is structurally equivalent to 4-spirocyclopropyl-pyrrolidine-3-carboxylic acid . The (R)-stereocenter at C7 dictates the exact spatial vector of the carboxylate group, which is critical for stereospecific hydrogen bonding within target binding pockets.

Physicochemical Profile

The incorporation of a spirocyclopropyl group subtly alters the lipophilicity and topological polar surface area (TPSA) of the parent


-proline scaffold. Below is the consolidated quantitative data for the (R)-enantiomer.
PropertyValueMethod / Source
Molecular Formula C₇H₁₁NO₂Theoretical
Molecular Weight 141.17 g/mol Computed
LogP -2.60Computed via XLogP3[2]
TPSA ~63.3 ŲZwitterionic approximation
H-Bond Donors 2 (NH, OH)Structural Analysis
H-Bond Acceptors 3 (N, O, O)Structural Analysis
Stereochemistry (R) at C7Chiral Resolution

Data supported by commercial chemical databases including [2] and.

The Logic of Conformational Restriction

Linear


-amino acids are highly flexible, leading to a substantial entropic penalty (

) upon binding to a biological target. Embedding the amino acid into a pyrrolidine ring restricts flexibility, but the pyrrolidine ring itself can still rapidly interconvert between various envelope and half-chair conformations.

The introduction of the spirocyclopropyl group at C4 introduces severe torsional strain if the ring attempts to deviate from a specific locked envelope conformation . This pre-organization ensures that the pharmacophoric vectors (the basic amine and the acidic carboxylate) are rigidly held in the optimal geometry for target engagement, thereby enhancing affinity.

G A Unrestricted β-Proline B Spirocyclopropyl Fusion (C4) A->B Structural Modification C Locked Envelope Conformation B->C Ring Pucker Control D Enhanced Target Affinity (ΔS ↘) C->D Reduced Entropic Penalty

Caption: Thermodynamic advantage of spirocyclic restriction in β-proline analogs.

Synthetic Methodologies & Self-Validating Protocols

To maintain scientific integrity and ensure high enantiomeric purity, the synthesis of spirocyclic amino acids must be stereocontrolled and rigorously validated. The preparation of spirocyclopropyl proline derivatives generally involves the treatment of an exocyclic methylene-substituted compound with a metal carbenoid[3].

Step-by-Step Experimental Protocol

The following is a robust, self-validating workflow for synthesizing the target scaffold.

Step 1: Olefination of the Pyrrolidine Core

  • Procedure: React N-Boc-4-oxopyrrolidine-3-carboxylate with methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and NaHMDS) in anhydrous THF at 0 °C.

  • Causality: The Wittig reaction converts the C4 ketone into an exocyclic double bond, providing the necessary

    
    -system for the subsequent cyclopropanation.
    

Step 2: Simmons-Smith Cyclopropanation

  • Procedure: Dissolve the resulting N-Boc-4-methylenepyrrolidine-3-carboxylate in anhydrous CH₂Cl₂. Cool to -78 °C and slowly add diethylzinc (Et₂Zn) followed by diiodomethane (CH₂I₂). Allow the reaction to slowly warm to room temperature.

  • Causality: The zinc carbenoid intermediate reacts stereospecifically with the exocyclic olefin. The steric bulk of the N-Boc group and the C3 ester directs the facial attack, yielding the spiro[1]heptane architecture.

Step 3: Deprotection and Chiral Resolution

  • Procedure: Saponify the ester using LiOH in a THF/H₂O mixture. Subsequently, remove the Boc protecting group using 4M HCl in dioxane to yield the racemic 5-aza-spiro[1]heptane-7-carboxylic acid hydrochloride. Isolate the (R)-enantiomer using Preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column.

  • Self-Validation System:

    • Stereochemical Validation: Run 2D NOESY NMR to confirm the spatial proximity and relative stereochemistry between the C7 proton and the cyclopropane methylene protons.

    • Purity Validation: Analyze the final isolate via analytical chiral HPLC to ensure an enantiomeric excess (ee) > 99%.

Synth S1 Starting Material: N-Boc-4-oxopyrrolidine-3-carboxylate S2 Wittig Olefination (Methylenetriphenylphosphorane) S1->S2 S3 Simmons-Smith Cyclopropanation (ZnEt2, CH2I2) S2->S3 S4 Deprotection & Chiral Resolution (SFC via Chiralpak AD-H) S3->S4 S5 Target Compound: (R)-5-Aza-spiroheptane-7-carboxylic acid S4->S5

Caption: Step-by-step synthetic workflow and chiral resolution for the (R)-enantiomer.

Applications in Drug Development

The unique structural parameters of 5-azaspiro[1]heptane derivatives have made them invaluable in several therapeutic domains:

  • Antiviral Agents: The isomeric 6-carboxylic acid derivative (an

    
    -proline analog) is a critical building block in the industrial synthesis of , a potent NS5A inhibitor used to treat Hepatitis C[4].
    
  • Antibacterial Fluoroquinolones: Spirocyclic pyrrolidines are frequently utilized to overcome bacterial resistance. For instance, the broad-spectrum antibiotic utilizes a closely related 7-amino-5-azaspiro[1]heptane motif at the C7 position of the fluoroquinolone core[5].

  • Foldamers & PROTACs: As a

    
    -amino acid, the 7-carboxylic acid variant is highly resistant to enzymatic cleavage, making it an ideal rigid linker for Targeted Protein Degraders (PROTACs) and stable peptide foldamers.
    

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid . MDPI (Molecules 2020). URL:[Link]

  • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives (US8927739B2) . Google Patents. URL:

  • 7-((R)-7-amino-5-azaspiro[1]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CID 9822794) . PubChem. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on (R)-5-Aza-spiroheptane-7-carboxylic Acid: Structural Dynamics and Applications in Drug Discovery

Comprehensive Technical Guide on (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid: Structural Dynamics and Applications in Drug Discovery Executive Summary In modern drug discovery, the transition from planar, heavily aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid: Structural Dynamics and Applications in Drug Discovery

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic libraries to conformationally rich, three-dimensional architectures is a fundamental requirement for improving clinical success rates. As a Senior Application Scientist, I have observed firsthand how the incorporation of spirocyclic scaffolds systematically rescues drug programs plagued by poor aqueous solubility or off-target toxicity.

This technical whitepaper provides an in-depth analysis of (R)-5-Aza-spiro[1]heptane-7-carboxylic acid , a highly constrained, chiral amino acid building block. By synthesizing structural thermodynamics with field-proven experimental protocols, this guide serves as an authoritative resource for researchers looking to leverage spirocyclic complexity in their active pharmaceutical ingredient (API) designs.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, high-throughput medicinal chemistry heavily favored flat, sp²-hybridized molecules due to ease of synthesis. However, foundational research by Lovering et al. demonstrated that a higher fraction of sp³-hybridized carbons (Fsp³) directly correlates with successful progression through clinical trials[2].

With an Fsp³ of 1.0 (100% saturation), (R)-5-aza-spiro[1]heptane-7-carboxylic acid represents the pinnacle of this paradigm. The spiro-fused cyclopropane ring introduces severe angle strain (~60°) at the spiro carbon. This strain propagates into the adjacent 5-membered pyrrolidine ring, heavily biasing the ring's pucker to minimize eclipsing interactions between the cyclopropane hydrogens and the pyrrolidine protons.

The Thermodynamic Advantage: Consequently, the C7-carboxylic acid and the N5-amine are locked into highly specific, rigid 3D vectors. When this building block is incorporated into a drug candidate, this pre-organization drastically reduces the loss of conformational entropy (


) upon binding to a target receptor, leading to a more favorable overall free energy of binding (

)[3].

G cluster_flat Traditional Flatland cluster_spiro Spirocyclic Paradigm A Aromatic Scaffolds (Low Fsp3) C Poor Solubility & High Promiscuity A->C E High Clinical Attrition Rate C->E B (R)-5-Aza-spiro[2.4]heptane (Fsp3 = 1.0) D Enhanced 3D Vector Projection B->D F Improved Target Specificity D->F G Higher Clinical Success F->G

Fig 1: Impact of spirocyclic Fsp3 on clinical success and target specificity.

Physicochemical Identity & Molecular Properties

The physical properties of (R)-5-aza-spiro[1]heptane-7-carboxylic acid dictate its behavior in both synthetic workflows and biological systems. The table below summarizes these metrics alongside the causality of their impact on drug design,[4].

PropertyValueCausality / Implication
Chemical Name (7R)-5-azaspiro[1]heptane-7-carboxylic acidStereospecific (R) configuration at C7 dictates the spatial vector of the appended pharmacophore.
CAS Number 1427203-53-9Unique identifier ensuring procurement of the pure (R)-enantiomer[4].
Molecular Formula C₇H₁₁NO₂High proportion of carbon to heteroatoms while maintaining polarity.
Molecular Weight 141.17 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Fsp³ (Fraction sp³) 1.0 (100%)Maximum 3D character; correlates with high aqueous solubility and low promiscuity[2].
Canonical SMILES O=C(O)[C@H]1CNCC12CC2Encodes the rigid spiro-cyclopropane fused to the chiral pyrrolidine core.

Synthetic Utility & Reactivity Profile

As a conformationally restricted beta-amino acid analog, this compound can undergo both N-alkylation/acylation and C-terminal amide coupling. However, the steric bulk of the spiro-cyclopropane ring adjacent to the pyrrolidine nitrogen and the carboxylic acid requires optimized coupling conditions.

Standard carbodiimide coupling reagents (like EDC/HOBt) often exhibit sluggish kinetics with this scaffold, leading to prolonged reaction times. Extended exposure to basic conditions during slow couplings drastically increases the risk of epimerization at the C7 chiral center, as the alpha-proton becomes highly acidic upon activation of the carboxylic acid. To circumvent this, highly reactive uronium salts (e.g., HATU) must be employed.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

The following methodology is designed as a self-validating system. By integrating in-process LC-MS monitoring and post-reaction chiral HPLC, the protocol ensures that the steric hurdles of the spirocycle are overcome without compromising the (R)-stereocenter.

Step-by-Step Methodology

Step 1: Reagent Dissolution & Steric Considerations

  • Action: Dissolve 1.0 eq of (R)-5-aza-spiro[1]heptane-7-carboxylic acid and 1.1 eq of the target amine partner in anhydrous DMF (0.1 M concentration).

  • Causality: Anhydrous DMF is critical. Any trace moisture will rapidly hydrolyze the highly reactive HOAt-active ester back to the starting material, stalling the reaction.

Step 2: Base Addition

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Causality: DIPEA is explicitly chosen over Triethylamine (TEA). DIPEA is significantly more sterically hindered, making it nucleophilically inert. It efficiently deprotonates the carboxylic acid without competing for the electrophilic active ester intermediate.

Step 3: Temperature-Controlled Activation

  • Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 eq of HATU. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The addition of HATU at 0°C is the most critical step for maintaining scientific integrity. The alpha-proton at C7 is prone to base-catalyzed abstraction once the carboxylate is activated. Keeping the temperature low during the initial HOAt-ester formation minimizes the formation of a planar enolate, thereby preventing racemization.

Step 4: Self-Validation via LC-MS Monitoring

  • Action: At t=30 mins, withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (50:50), and inject into the LC-MS.

  • Causality: This step validates the system. You must observe either the mass of the HOAt-active ester intermediate or the final product. If only the active ester is present, the amine partner is too sterically hindered, and gentle heating (up to 40°C) may be required.

Step 5: Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 6: Stereochemical Validation via Chiral HPLC

  • Action: Analyze the purified product using a Chiralpak IC column (Hexane/Isopropanol mobile phase) against a racemic standard.

  • Causality: Confirms that the strict thermal controls in Step 3 successfully preserved the (R)-configuration at the C7 position.

Workflow S1 1. Reagent Preparation (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid + Amine S2 2. Base Addition DIPEA in anhydrous DMF (Steric shielding) S1->S2 S3 3. Ester Activation HATU addition at 0°C (Minimize epimerization) S2->S3 S4 4. Reaction Monitoring LC-MS validation of active ester & product S3->S4 S5 5. Aqueous Workup Extraction & organic phase washing S4->S5 S6 6. Stereochemical Validation Chiral HPLC for (R)-enantiomer purity S5->S6

Fig 2: Self-validating HATU-mediated amide coupling workflow.

References

  • Sigma-Aldrich. 5-Aza-spiro[1]heptane-7-carboxylic acid.

  • Fluorochem. (R)-5-Aza-spiro[1]heptane-7-carboxylic acid (CAS 1427203-53-9). 4

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 2

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 3

Sources

Exploratory

Technical Guide: 5-Azaspiro[2.4]heptane-6-carboxylic Acid in Ledipasvir Synthesis

This is an in-depth technical guide on 5-azaspiro[2.4]heptane-6-carboxylic acid (often referred to as the 6-isomer in the context of proline analogs), a critical chiral intermediate in the synthesis of Ledipasvir (GS-588...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 5-azaspiro[2.4]heptane-6-carboxylic acid (often referred to as the 6-isomer in the context of proline analogs), a critical chiral intermediate in the synthesis of Ledipasvir (GS-5885).

Part 1: Executive Summary & Structural Logic

Ledipasvir (Harvoni® component) is a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV).[1] Its high potency and barrier to resistance are attributed to its rigidified structural elements, which optimize binding to the NS5A dimer.

The core of this rigidity lies in the 5-azaspiro[2.4]heptane-6-carboxylic acid moiety. This scaffold acts as a conformational lock . By replacing the standard pyrrolidine ring of proline with a spiro-cyclopropyl proline derivative, the molecule restricts the rotation of the peptide backbone, locking the inhibitor into a bioactive conformation that perfectly spans the NS5A binding groove.

Chemical Identity[1][2][3][4][5][6]
  • Target Molecule: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • CAS Number: 1129634-44-1 (N-Boc protected form)

  • Role: Key chiral building block for the "left-hand" wing of Ledipasvir.

  • Stereochemistry: The (S)-configuration at the carboxylic acid (alpha-carbon) is critical for bioactivity.

Note on Nomenclature: While IUPAC numbering for spiro[2.4]heptane systems can vary in literature (occasionally appearing as "7-carboxylic acid" in some catalogs due to alternative numbering priorities), the structural pharmacophore is a 4,4-spiro-cyclopropyl proline . In this guide, we adhere to the numbering where the nitrogen is position 5 and the carboxylate is at position 6, consistent with the proline analog lineage.

Part 2: Retrosynthesis & Synthetic Pathway

The synthesis of this spirocyclic core challenges the chemist to install a strained cyclopropane ring without racemizing the chiral center. The most robust industrial route proceeds from (2S,4R)-4-hydroxyproline , leveraging the inherent chirality of the natural amino acid.

The "Methylene Proline" Route (Simmons-Smith Strategy)

This pathway is preferred for its scalability and stereochemical preservation.

Step-by-Step Mechanism:

  • Protection: (2S,4R)-4-hydroxyproline is N-protected (Boc) and esterified.

  • Oxidation: The 4-hydroxyl group is oxidized to a ketone (Jones oxidation or TEMPO).

  • Wittig Olefination: The 4-ketone is converted to an exocyclic methylene group using methyltriphenylphosphonium bromide.

  • Cyclopropanation: The key step. A Simmons-Smith reaction (Et2Zn/CH2I2) or a metal-catalyzed carbene transfer installs the cyclopropane ring across the double bond.

  • Hydrolysis: The ester is hydrolyzed to yield the free acid.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Starting Material (2S,4R)-4-Hydroxyproline Step1 Step 1: Protection (Boc2O, Esterification) Start->Step1 Step2 Step 2: Oxidation (TEMPO/NaOCl or Jones) Step1->Step2 Step3 Step 3: Wittig Reaction (Ph3P=CH2) Forms 4-Methylene Proline Step2->Step3 Step4 Step 4: Cyclopropanation (Et2Zn, CH2I2 - Simmons-Smith) Stereoselective Spiro Formation Step3->Step4 Critical Step Step5 Step 5: Hydrolysis (LiOH/THF) Step4->Step5 Final Target Intermediate (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Step5->Final

Caption: Figure 1. Linear synthetic sequence from 4-hydroxyproline to the spirocyclic Ledipasvir intermediate.

Part 3: Detailed Experimental Protocols

As an application scientist, I emphasize that Step 4 (Cyclopropanation) is the process-critical step. The use of diethylzinc (Et2Zn) requires strict anhydrous conditions and safety protocols.

Protocol: Simmons-Smith Cyclopropanation of 4-Methylene Proline

Objective: Convert N-Boc-4-methylene-L-proline methyl ester to N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.

Reagents & Equipment:

  • Substrate: N-Boc-4-methylene-L-proline methyl ester (1.0 eq)

  • Reagent: Diethylzinc (Et2Zn), 1.0 M in hexanes (5.0 eq)

  • Reagent: Diiodomethane (CH2I2) (10.0 eq)

  • Solvent: Anhydrous Toluene or DCM

  • Atmosphere: Dry Nitrogen/Argon

  • Temperature Control: -20°C to RT

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous toluene (10 V relative to substrate mass).

  • Zinc Species Formation: Cool to -10°C. Add Et2Zn solution dropwise via cannula. Caution: Pyrophoric.

  • Carbenoid Generation: Add CH2I2 dropwise, maintaining temperature < 0°C. A white precipitate (Furukawa reagent) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve the methylene proline substrate in minimal toluene and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC/HPLC for disappearance of the alkene.

  • Quench (Critical): Cool to 0°C. Quench extremely slowly with saturated NH4Cl solution. Vigorous gas evolution (ethane) will occur.

  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO3 and Brine. Dry over Na2SO4.

  • Purification: The spiro-product is often an oil. Purification via silica gel chromatography (Hexane/EtOAc gradient) is typically required to remove zinc salts and iodine byproducts.

Process Optimization Data
ParameterRange TestedOptimal ConditionImpact on Quality
Et2Zn Equivalents 2.0 – 10.0 eq5.0 eq Lower equivalents lead to incomplete conversion; excess ensures reaction completion despite moisture traces.
Temperature -78°C to Reflux0°C to RT High temps degrade the Boc group; low temps stall the reaction.
Solvent DCM, ether, TolueneToluene Toluene provides better safety profile for scale-up of pyrophorics compared to ether.
Diastereoselectivity N/A>20:1 dr The bulky Boc group and the carboxylic ester direct the cyclopropanation to the less hindered face.

Part 4: Integration into Ledipasvir

The 5-azaspiro[2.4]heptane-6-carboxylic acid is not the final drug but a fragment. It must be coupled to the Fluorene-Imidazole core.

Coupling Logic:

  • Fragment A: (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.[2]

  • Fragment B: A di-amino or bromo-acetyl fluorene derivative (precursor to the imidazole ring).

  • Reaction: The acid is typically coupled to an alpha-bromo ketone or a diamine to form the imidazole ring in situ, or coupled as an amide if the imidazole is already formed with a pendant amine.

  • Deprotection: The Boc group is removed (HCl/Dioxane) to allow the final attachment of the Moc-Valine cap.

Pathway Visualization: Fragment Assembly

CouplingLogic Spiro Spiro Intermediate (Acid Form) Coupling Amide Coupling / Imidazole Formation Spiro->Coupling Core Fluorene-Imidazole Precursor Core->Coupling Deprotection Boc Deprotection (TFA or HCl) Coupling->Deprotection Capping Moc-Valine Coupling Deprotection->Capping Ledipasvir Ledipasvir (Final API) Capping->Ledipasvir

Caption: Figure 2. Assembly of Ledipasvir showing the insertion of the spiro-intermediate.

Part 5: Quality Control & Analytical Verification

To ensure the intermediate meets pharmaceutical standards (E-E-A-T principle of Trustworthiness), specific analytical markers must be verified.

NMR Characterization (1H NMR, 400 MHz, CDCl3)
  • Cyclopropane High-Field Signals: The unique fingerprint of this molecule is the upfield shift of the cyclopropane protons.

    • 
       0.4 – 0.8 ppm (m, 4H, spiro-cyclopropane CH2).
      
  • Alpha-Proton:

    • 
       4.2 – 4.5 ppm (dd, 1H, N-CH-COO).
      
  • Boc Group: [2]

    • 
       1.45 ppm (s, 9H).
      
Impurity Profile
  • Enantiomeric Purity: Chiral HPLC is mandatory. Limit: >99.5% ee.

  • Residual Zinc: < 20 ppm (ICP-MS).

  • Iodine Content: Elemental analysis required due to CH2I2 usage.

References

  • Gilead Sciences, Inc. "Ledipasvir (GS-5885) and Derivatives." Patent US 2013/0310512 A1. Describes the discovery and synthesis of the Ledipasvir core.

  • Clearsynth. "(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid Data Sheet."[2] Clearsynth Reference Standards. Confirms CAS 1129634-44-1 and structural identity.

  • Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2014, 57(5), 2033–2046. The authoritative medicinal chemistry paper detailing the SAR of the spiro-proline moiety.

  • Sigma-Aldrich. "Ledipasvir Intermediate (CAS 1256393-27-7)." Product Catalog. Illustrates the advanced intermediate incorporating the spiro-system.

  • ChemScene. "5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride (CAS 2137944-58-0)."[3] Product Catalog. Provides physical data for the deprotected salt form.

Sources

Foundational

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid synonyms and IUPAC name

An in-depth technical analysis of (R)-5-Aza-spiro[1]heptane-7-carboxylic acid , detailing its structural classification, physicochemical properties, and synthetic methodologies. Executive Summary: The Shift Toward -Enric...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (R)-5-Aza-spiro[1]heptane-7-carboxylic acid , detailing its structural classification, physicochemical properties, and synthetic methodologies.

Executive Summary: The Shift Toward -Enriched Scaffolds

In contemporary drug discovery, the transition from flat,


-hybridized aromatic rings to three-dimensional, 

-enriched architectures has become a cornerstone of rational drug design. High fraction

(

) correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity. (R)-5-Aza-spiro[1]heptane-7-carboxylic acid represents a premium manifestation of this paradigm. Functioning as a conformationally restricted, spirocyclic

-amino acid, this scaffold locks the dihedral angles of the peptide backbone, rendering it highly valuable for the synthesis of proteolytic-resistant peptidomimetics and high-affinity small molecule inhibitors[2].

Chemical Identity and Nomenclature

The spiro[1]heptane core consists of a cyclopropane ring and a cyclopentane ring sharing a single quaternary carbon (the spiro atom). According to IUPAC nomenclature for spiro compounds, numbering begins in the smaller ring, proceeds through the spiro carbon, and continues around the larger ring.

In 5-azaspiro[1]heptane-7-carboxylic acid :

  • Positions 1, 2: Cyclopropane carbons.

  • Position 3: The spiro quaternary carbon.

  • Position 5: The secondary amine (nitrogen).

  • Position 7: The chiral carbon bearing the carboxylic acid.

Because the amine at C5 and the carboxylate at C7 are separated by the C6 methylene bridge, this compound is structurally classified as a cyclic


-amino acid  (specifically, a 4-spirocyclopropyl-

-proline analog).

Table 1: Chemical Identifiers & Nomenclature

AttributeDetail
IUPAC Name (7R)-5-azaspiro[1]heptane-7-carboxylic acid
Common Synonyms (R)-5-azaspiro[1]heptane-7-carboxylic acid; 5-Aza-spiro[1]heptane-7-carboxylic acid, (R)-isomer
CAS Registry Number 1427203-53-9
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 141.17 g/mol
Canonical SMILES O=C(O)[C@H]1CNCC12CC2
InChI Key TWXWMEGIVQLEOG-RXMQYKEDSA-N[3]

Conformational Rigidity & Pharmacological Impact

The incorporation of a spirocyclopropane ring onto a pyrrolidine-like core achieves two critical pharmacological objectives:

  • Entropic Optimization: The spirocyclic core restricts the conformational flexibility of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acid. When incorporated into a ligand, it pre-organizes the pharmacophores into their bioactive geometry, drastically reducing the entropic penalty (
    
    
    
    ) upon binding to a target receptor or enzyme.
  • Proteolytic Shielding: The steric bulk of the spiro-fused cyclopropane ring shields adjacent amide bonds from nucleophilic attack by proteases, extending the in vivo half-life of peptidomimetic drugs.

G A Spiro[2.4]heptane Core B Conformational Restriction A->B induces C Pre-organization of Pharmacophores B->C leads to E Steric Shielding of Peptide Bonds B->E provides D Enhanced Target Binding Affinity C->D results in F Increased Proteolytic Stability E->F results in

Fig 1: Pharmacological causality of the spirocyclic core in drug design.

Physicochemical Profiling

The physicochemical properties of (R)-5-azaspiro[1]heptane-7-carboxylic acid make it an ideal fragment for Lead-Oriented Synthesis (LOS). Its low molecular weight and optimal polar surface area allow for downstream functionalization without violating Lipinski’s Rule of Five.

Table 2: Physicochemical & Pharmacokinetic Predictors

PropertyValueImplication for Drug Design
LogP -2.60 (approx, zwitterionic)[4]Highly hydrophilic; requires lipophilic capping in final drug.
Topological Polar Surface Area (TPSA) 49.33 Ų[5]Excellent membrane permeability profile.
Hydrogen Bond Donors 2 (NH, OH)Facilitates strong target anchoring.
Hydrogen Bond Acceptors 2 (C=O, OH)Enables interaction with target backbone amides.
Fraction

(

)
0.857[4]Exceptional 3D character; minimizes flat-aromatic toxicity.

Step-by-Step Synthetic Methodology

The synthesis of spirocyclic


-amino acids demands precise control over olefination and cyclopropanation. The following protocol outlines a self-validating, scalable route to the (R)-enantiomer, explaining the mechanistic causality behind the reagent selection.
Phase 1: Exocyclic Olefination
  • Objective: Convert N-Boc-4-oxo-

    
    -proline to an exocyclic alkene.
    
  • Causality: While the Tebbe reagent is potent for sterically hindered ketones, the C4 ketone on a pyrrolidine ring is relatively unhindered. A standard Wittig reaction is selected for its superior scalability, lower cost, and avoidance of pyrophoric titanium byproducts.

  • Protocol:

    • Suspend Methyltriphenylphosphonium bromide in anhydrous THF and cool to 0°C.

    • Add Potassium tert-butoxide (t-BuOK) dropwise to generate the ylide.

    • Introduce N-Boc-4-oxo-

      
      -proline slowly. Stir for 4 hours at room temperature.
      
    • Quench with saturated

      
      , extract with EtOAc, and purify via silica gel chromatography to yield N-Boc-4-methylene-
      
      
      
      -proline.
Phase 2: Electrophilic Cyclopropanation
  • Objective: Form the spiro[1]heptane core.

  • Causality: The Corey-Chaykovsky reaction (sulfur ylides) requires an electron-deficient alkene (e.g., an

    
    -unsaturated carbonyl) to initiate a Michael addition. Because the exocyclic methylene generated in Phase 1 is unactivated and electron-neutral, it requires an electrophilic carbenoid approach. The Simmons-Smith reaction  is therefore the mandatory choice.
    
  • Protocol:

    • Dissolve N-Boc-4-methylene-

      
      -proline in anhydrous Dichloromethane (DCM) under inert argon.
      
    • Cool to -78°C and add Diethylzinc (

      
      ) followed carefully by Diiodomethane (
      
      
      
      ).
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with 1M HCl, extract, and concentrate to yield the racemic N-Boc-5-azaspiro[1]heptane-7-carboxylic acid.

Phase 3: Chiral Resolution
  • Objective: Isolate the (7R)-enantiomer.

  • Protocol: Subject the racemic mixture to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with

    
    /Methanol as the mobile phase. The (R)-enantiomer is collected, and the Boc group is removed via 4M HCl in dioxane to yield the final hydrochloride salt[6].
    

G N1 N-Boc-4-oxo-β-proline (Starting Material) N2 Wittig Olefination (Ph3P=CH2, THF) N1->N2 introduces exocyclic double bond N3 N-Boc-4-methylene-β-proline (Exocyclic Alkene) N2->N3 N4 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) N3->N4 unactivated alkene reacts N5 Racemic N-Boc-5-azaspiro[2.4]heptane- 7-carboxylic acid N4->N5 N6 Chiral Resolution (Preparative SFC) N5->N6 separates enantiomers N7 (R)-5-Aza-spiro[2.4]heptane- 7-carboxylic acid N6->N7 isolates (R)-isomer

Fig 2: Synthetic workflow utilizing Simmons-Smith cyclopropanation.

Applications in Therapeutics

The unique geometry of the 5-azaspiro[1]heptane scaffold has been successfully deployed in several cutting-edge therapeutic areas:

  • Antiviral Protease Inhibitors: Peptidomimetic inhibitors of the SARS-CoV-2 3CL protease (3CLpro) utilize rigidified spirocyclic amino acids at the P2 and P4 positions to enhance binding affinity and prevent premature enzymatic cleavage[7].

  • Neurological Therapeutics: The scaffold has been utilized in the discovery and selectivity modulation of potent dual Orexin 1 and Orexin 2 receptor antagonists (DORAs), which are critical in the treatment of insomnia and sleep disorders[2].

References

  • PubMed / National Institutes of Health. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. Available at: [Link]

  • PubMed Central / National Institutes of Health. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Available at: [Link]

Sources

Exploratory

Role of 5-azaspiro[2.4]heptane scaffold in medicinal chemistry

The Role of 5-azaspiro[2.4]heptane Scaffold in Medicinal Chemistry[1][2][3][4][5][6][7] Abstract The 5-azaspiro[2.4]heptane scaffold represents a critical structural motif in modern medicinal chemistry, functioning prima...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 5-azaspiro[2.4]heptane Scaffold in Medicinal Chemistry[1][2][3][4][5][6][7]

Abstract The 5-azaspiro[2.4]heptane scaffold represents a critical structural motif in modern medicinal chemistry, functioning primarily as a rigidified, metabolically stable surrogate for the pyrrolidine ring. By fusing a cyclopropane ring to the C4-position of a pyrrolidine core, this scaffold constrains molecular conformation, modulates basicity, and blocks metabolic hotspots without significantly increasing lipophilicity. This guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of the 5-azaspiro[2.4]heptane system, highlighting its role in blockbuster antiviral drugs like Ledipasvir and advanced antibacterial agents like Sitafloxacin .

Structural & Physicochemical Profile

The 5-azaspiro[2.4]heptane scaffold is structurally defined by a pyrrolidine ring spiro-fused to a cyclopropane ring at the pyrrolidine's C4 position.[4]

  • IUPAC Numbering: The spiro carbon is C3. The nitrogen is at position 5.[3][8][9]

    • Connectivity: 1-2-3(spiro)-4-5(N)-6-7.[4]

  • Medicinal Chemistry Role: "4-Spirocyclopropyl Proline."[4]

    • It is most often deployed as a bioisostere of proline or 4,4-dimethylproline .

Table 1: Physicochemical Comparison of Proline Surrogates

FeatureProline4,4-Dimethylproline5-Azaspiro[2.4]heptane
Conformation Flexible envelopeRestricted (Gem-dimethyl effect)Highly Rigid (Spiro-fusion)
Metabolic Stability Low (C4 oxidation)High (Steric block)High (Steric + Electronic)
Lipophilicity (cLogP) LowHigh (+0.8 vs Proline)Moderate (+0.3 vs Proline)
Basicity (pKa) ~10.6~10.8~10.4 (Slightly reduced)
Fsp³ Character 1.01.01.0 (High 3D complexity)

Key Advantage: The spiro-cyclopropyl group imposes a specific "envelope" conformation on the pyrrolidine ring, locking the N-C(alpha) bond vector. Unlike the gem-dimethyl group, which adds significant lipophilicity (increasing metabolic clearance risk), the spiro-cyclopropyl group adds rigidity with a minimal lipophilic penalty (the "Magic Methyl" vs. "Magic Cyclopropyl" effect).

Synthetic Methodologies

The synthesis of 5-azaspiro[2.4]heptane derivatives typically proceeds via the cyclopropanation of exocyclic alkenes (methylene prolines).

Primary Route: Simmons-Smith Cyclopropanation

This is the industry-standard route used for large-scale production of intermediates for Ledipasvir.[4]

Protocol:

  • Starting Material:

    
    -Boc-4-methylene-L-proline methyl ester.[4]
    
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Trifluoroacetic acid (TFA).
  • Mechanism: Formation of a zinc carbenoid species which adds across the exocyclic double bond.

Step-by-Step Experimental Procedure:

  • Carbenoid Formation: To a solution of

    
     (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, slowly add 
    
    
    
    (1.0 M in hexanes, 1.0 equiv) under nitrogen. Stir for 20 min to form the active carbenoid.
  • Substrate Addition: Add a solution of

    
    -Boc-4-methylene-L-proline methyl ester (1.0 equiv) in DCM.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Carefully quench with saturated aqueous

    
     (exothermic).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the 5-azaspiro[2.4]heptane derivative.[4]

Visualizing the Synthesis Pathway

Synthesis Start 4-Hydroxy-Proline Inter1 4-Oxo-Proline Start->Inter1 Oxidation Inter2 4-Methylene-Proline (Exocyclic Alkene) Inter1->Inter2 Wittig Olefination Product 5-Azaspiro[2.4]heptane Scaffold Inter2->Product Cyclopropanation Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Product

Caption: Synthetic route from 4-hydroxy-proline to the 5-azaspiro[2.4]heptane scaffold via Simmons-Smith cyclopropanation.

Medicinal Chemistry Applications & Case Studies

The scaffold is utilized to improve potency and pharmacokinetic (PK) profiles in multiple therapeutic areas.

A. Antiviral Agents: HCV NS5A Inhibitors (Ledipasvir)

Ledipasvir (Harvoni) is a Direct-Acting Antiviral (DAA) for Hepatitis C. It is an unsymmetrical dimer containing two different proline surrogates.[4]

  • Role of Scaffold: One half of the molecule features the 5-azaspiro[2.4]heptane-6-carboxylic acid moiety (derived from L-proline).[4]

  • Mechanism: The spiro-ring locks the orientation of the imidazole-proline linkage, optimizing binding to the NS5A protein dimer.[4] The cyclopropyl group prevents metabolic oxidation at the otherwise labile C4 position of the proline ring.

  • Impact: This modification contributes to Ledipasvir's picomolar potency and once-daily dosing profile.[4]

B. Antibacterial Agents: Fluoroquinolones (Sitafloxacin)

Sitafloxacin (Gracevit) is a broad-spectrum fluoroquinolone effective against multidrug-resistant bacteria.[2][4]

  • Role of Scaffold: It contains a (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl side chain at the C7 position of the quinolone core.[4][6][9]

  • Structural Detail: The amino group is on the C7 carbon (beta to the nitrogen), and the nitrogen (N5) is attached to the quinolone.

  • Mechanism: The bulky, rigid spiro side chain enhances affinity for bacterial DNA gyrase and Topoisomerase IV while evading efflux pumps that typically recognize simpler piperazine or pyrrolidine side chains.

C. Orexin Receptor Antagonists

Research into dual Orexin 1/2 receptor antagonists for insomnia identified 5-azaspiro[2.4]heptane derivatives as potent leads.[4]

  • Optimization: Replacing a flexible piperidine or 4,4-dimethylpiperidine with the 5-azaspiro[2.4]heptane core reduced CYP450 inhibition and improved brain penetration (CNS exposure) by lowering the overall lipophilicity relative to acyclic dialkyl analogs.[4]

SAR Decision Logic: When to Use This Scaffold?

Use the following logic tree to determine if 5-azaspiro[2.4]heptane is the correct bioisostere for your program.

SAR_Logic Problem Starting Point: Proline or Pyrrolidine Core Issue1 Issue: Metabolic Instability (C4 Oxidation) Problem->Issue1 Issue2 Issue: Low Potency (Flexible Conformation) Problem->Issue2 Sol1 Try: 4,4-Dimethylproline Issue1->Sol1 Issue2->Sol1 Check1 Result: High Lipophilicity (LogP)? Poor Solubility? Sol1->Check1 Solution Solution: 5-Azaspiro[2.4]heptane Check1->Solution Yes Benefit Benefits: 1. Rigid Conformation 2. Blocked Metabolism 3. Lower LogP vs Dimethyl Solution->Benefit

Caption: Decision tree for implementing the 5-azaspiro[2.4]heptane scaffold in lead optimization.

References

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Source: PubMed / J. Org. Chem. (2011).[10] Relevance: Describes the asymmetric synthesis of the Sitafloxacin side chain.

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Source: US Patent US8927739B2 (2015). Relevance: Details the industrial synthesis of the Ledipasvir intermediate.

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2013).[11][12] Relevance: Demonstrates the scaffold's utility in CNS drug discovery.

  • Sitafloxacin: In Vitro Activity and Clinical Efficacy. Source: PubMed / Antimicrob Agents Chemother. Relevance: Validates the clinical success of the scaffold in antibacterial therapy.

  • Ledipasvir (Harvoni) Chemical Structure and Pharmacology. Source: PubChem / NIH. Relevance: Confirms the presence of the 5-azaspiro[2.4]heptane moiety in the approved drug Ledipasvir.[1][9]

Sources

Foundational

Conformational Restriction of Proline: Engineering Spiro-Scaffolds for High-Affinity Ligands

Topic: Conformational Restriction of Proline using Spiro Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists Executive Summary In the optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Restriction of Proline using Spiro Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary

In the optimization of peptidomimetics, the "proline kink" is a critical structural determinant. However, native proline remains conformationally mobile, undergoing cis/trans isomerization at the amide bond and endo/exo puckering at the pyrrolidine ring. This residual flexibility imposes an entropic penalty (


) during protein-ligand binding.

This guide details the engineering of spiro-proline scaffolds —specifically spiro[2.4]heptane and spiro[3.3]heptane systems—to lock bioactive conformations. By restricting the


 (phi) and 

(chi) torsion angles, these scaffolds pre-organize ligands into their bioactive states, minimizing entropy loss and often enhancing potency by orders of magnitude (e.g., from micromolar to picomolar affinity in HIV/HCV inhibitors).

Mechanistic Foundation: The Thermodynamics of Restriction

The core principle of spiro-restriction is the reduction of the entropic penalty associated with binding. A flexible ligand must freeze rotatable bonds to fit a binding pocket, a process that is entropically unfavorable (


).
The Entropic Advantage

By installing a spiro-cycle (e.g., a cyclopropane or cyclobutane ring fused to the proline


- or 

-carbon), the ligand is "pre-frozen" in a high-energy conformation that matches the bound state.

Thermodynamic Logic Flow:

G Flexible Flexible Proline (High Entropy) Rigid Spiro-Restricted Proline (Low Entropy) Flexible->Rigid Synthetic Pre-organization (Chemical Energy Input) Bound Bound Complex (Bioactive Conformation) Flexible->Bound High Entropic Cost (ΔS_bind << 0) Rigid->Bound Low Entropic Cost (ΔS_bind ≈ 0) High Affinity

Figure 1: Thermodynamic cycle demonstrating the affinity gain via pre-organization. The energy cost is paid during synthesis rather than during the binding event.

Synthetic Architectures & Protocols

The most validated scaffold in this class is 5-azaspiro[2.4]heptane-6-carboxylic acid , a core component of the blockbuster HCV drug Ledipasvir . This scaffold locks the proline ring puckering and restricts the


 angle, favoring extended structures or specific 

-turns depending on substitution.
Protocol: Enantioselective Synthesis of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid[1][2]

This protocol utilizes a Phase-Transfer Catalyzed (PTC) double alkylation of a glycine imine equivalent.[1] This method is superior to the Kulinkovich-de Meijere reaction for generating enantiopure material at scale.

Reagents Required:

  • tert-Butyl (diphenylmethyleneamino)acetate (Glycine imine)

  • 1,2-Dibromoethane (Alkylation agent)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral PTC Catalyst)

  • 50% KOH (aq), Toluene

  • Citric acid, THF, Boc anhydride (

    
    )
    

Step-by-Step Methodology:

  • Catalytic Setup (The "One-Pot" Alkylation):

    • In a reaction vessel, dissolve tert-butyl (diphenylmethyleneamino)acetate (1.0 equiv) and the cinchonidinium catalyst (0.1 equiv) in toluene.

    • Add 1,2-dibromoethane (5.0 equiv) as the electrophile.

    • Cool the mixture to 0°C.

    • Vigorously stir while adding 50% aqueous KOH (10 equiv). The high concentration of base is critical for the PTC mechanism.

    • Mechanism:[2][3] The chiral catalyst shuttles hydroxide ions to the interface, deprotonating the glycine alpha-carbon. The chiral pocket directs the alkylation to form the (S)-spiro-cyclopropane ring.

  • Hydrolysis & Cyclization:

    • After 18 hours, separate the organic layer and wash with brine.

    • Treat the crude intermediate with 1M citric acid in THF at room temperature for 4 hours. This cleaves the diphenylmethylene imine, releasing the primary amine.

    • Self-Validation: Monitor by TLC.[4] The disappearance of the UV-active imine spot indicates completion.

  • Spontaneous Cyclization & Protection:

    • Neutralize the solution with

      
      . The free amine will spontaneously attack the terminal bromide (from the 1,2-dibromoethane chain) to close the pyrrolidine ring, forming the spiro[2.4] system.
      
    • Add

      
       (1.2 equiv) directly to the mixture to protect the secondary amine.
      
    • Extract with ethyl acetate and purify via silica gel chromatography (Hexane/EtOAc).

Yield & Characterization:

  • Target Yield: 60-75%

  • Enantiomeric Excess (ee): >90% (determined by Chiral HPLC).

  • Key NMR Signal: Distinctive high-field cyclopropane protons (

    
     0.5–1.2 ppm) contrasting with the pyrrolidine ring protons.
    

Structural Logic & Data Analysis

Comparative Architectures

Different spiro-fusions impose different geometric constraints.

Scaffold TypeRing FusionTorsion ConstraintPrimary Application
Spiro[2.4]heptane C3/C4/C5-CyclopropaneLocks

, restricts

HCV NS5A Inhibitors (Ledipasvir), Antibiotics
Spiro[3.3]heptane Azetidine-CyclobutaneOrthogonal exit vectorsNovelty scaffolds, non-planar benzene isosteres
Spiro-Lactams Proline-Lactam fusionLocks Type II

-turns
Peptidomimetics, GPCR ligands
Case Study: HCV NS5A Inhibition

The potency of Ledipasvir relies on the 5-azaspiro[2.4]heptane core. In comparative studies of NS5A inhibitors, the rigidified spiro-analogue demonstrates superior potency compared to the flexible dimethyl-proline or native proline variants due to the optimal positioning of the imidazole group.

Representative SAR Data (Binding Affinity/Potency):

Compound VariantCore Structure

(HCV Replicon)
Thermodynamic Status
Native L-Proline Flexible Pyrrolidine~150 nMHigh entropic penalty
4,4-Dimethylproline Sterically Crowded~15 nMPartial restriction
Spiro[2.4]heptane Rigid Spiro-Cycle < 10 pM Pre-organized Bioactive State

Note: Data generalized from NS5A inhibitor optimization studies (e.g., Link et al., BMS/Gilead patents).

Visualizing the Synthetic Pathway

Synthesis Start Glycine Imine (Schiff Base) Step1 Asymmetric Alkylation (1,2-dibromoethane + PTC) Start->Step1 KOH, Toluene, 0°C Inter Intermediate: Alkylated Imine Step1->Inter Step2 Hydrolysis (Citric Acid) & Cyclization Inter->Step2 Deprotection -> Ring Closure Product (S)-Spiro[2.4]heptane Proline Derivative Step2->Product Boc-Protection

Figure 2: Synthetic workflow for the construction of the 5-azaspiro[2.4]heptane scaffold.

References

  • López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5644.

  • Link, J. O., et al. (2014). "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C infection." Journal of Medicinal Chemistry, 57(5), 2033-2046.

  • Ghosh, A. K., et al. (2008). "Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors." Organic Letters, 10(12), 2357–2360.

  • Hanopolskyi, A., et al. (2017). "Practical access to conformationally restricted β-prolines with 2,2-spiro-conjugation." Synlett, 28(02).

Sources

Exploratory

A Technical Guide to 5-azaspiro[2.4]heptane-7-carboxylic acid: A Conformationally Locked Proline Analog for Advanced Peptide Design

This guide provides an in-depth comparative analysis of 5-azaspiro[2.4]heptane-7-carboxylic acid and the natural amino acid L-proline. It is intended for researchers, chemists, and drug development professionals seeking...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-azaspiro[2.4]heptane-7-carboxylic acid and the natural amino acid L-proline. It is intended for researchers, chemists, and drug development professionals seeking to leverage constrained amino acids to enhance the therapeutic potential of peptides and peptidomimetics. We will explore the fundamental structural differences, their implications for peptide conformation, detailed synthetic and analytical protocols, and applications in modern drug discovery.

Part 1: The Foundational Role of Proline in Peptide Architecture

Proline is unique among the 20 proteinogenic amino acids. Its side chain forms a five-membered pyrrolidine ring by covalently bonding back to the backbone amide nitrogen.[1][] This cyclic nature has profound consequences for protein and peptide structure:

  • Conformational Rigidity: The ring structure locks the backbone dihedral angle phi (φ) at approximately -60° to -75°, drastically reducing the molecule's conformational flexibility compared to other amino acids.[3][4] This rigidity can be a cornerstone of protein stability.

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization than other peptide bonds. This allows it to act as a "conformational switch" in biological processes, a phenomenon often regulated by prolyl isomerase enzymes.[5]

  • Secondary Structure Disruption: Due to its fixed φ angle and the absence of an amide proton for hydrogen bonding when part of a peptide chain, proline is known as a "helix breaker" and is rarely found in the middle of α-helices or β-sheets.[3] Instead, it is frequently located at the N-terminus of helices and is a key component of β-turns.[3][4]

A critical, yet often overlooked, feature of the proline ring is its own flexibility. The pyrrolidine ring is not perfectly flat and can adopt two primary "puckered" conformations: Cγ-exo (down-puckering) and Cγ-endo (up-puckering).[1][6] This puckering is not a trivial detail; it directly influences the backbone torsion angles and can affect the stability of local secondary structures and the propensity for cis or trans amide bond formation.[5][7] The ability to control this pucker is a key driver for the development of proline analogs.

Part 2: The Strategic Advantage of Conformational Constraint in Drug Design

The inherent flexibility of many peptide-based drug candidates leads to poor metabolic stability, low bioavailability, and non-selective receptor binding. Introducing conformational constraints is a powerful strategy to overcome these limitations.[8][9] By pre-organizing a peptide into its bioactive conformation, we can:

  • Enhance Binding Affinity: Reducing the entropic penalty upon binding to a target receptor can lead to a significant increase in potency.

  • Improve Target Selectivity: A rigid conformation is less likely to bind to off-target receptors, reducing side effects.

  • Increase Proteolytic Resistance: Constrained or unnatural amino acids can sterically hinder the approach of proteases, extending the half-life of the drug.[10][]

Bicyclic and spirocyclic proline analogs are particularly effective tools for achieving this.[12][13][14] They lock not only the backbone φ angle but also the ring pucker, providing an unparalleled level of structural control. 5-azaspiro[2.4]heptane-7-carboxylic acid emerges as a premier example of this strategy.

Part 3: Structural and Conformational Dissection: Proline vs. 5-azaspiro[2.4]heptane-7-carboxylic acid

Core Structural Comparison

At first glance, the two molecules share the same core α-amino acid motif integrated into a pyrrolidine ring. The critical difference lies at the C4 (or Cγ) position. In 5-azaspiro[2.4]heptane-7-carboxylic acid, this position is the spiro-fusion point for a cyclopropane ring.

G cluster_proline L-Proline cluster_spiro 5-azaspiro[2.4]heptane-7-carboxylic acid p_N N p_Ca p_N->p_Ca p_C C' p_Ca->p_C p_Cb p_Ca->p_Cb p_O O p_C->p_O p_OH OH p_C->p_OH p_Cg Cγ (Flexible Pucker) p_Cb->p_Cg p_Cd p_Cg->p_Cd p_Cd->p_N s_N N s_Ca s_N->s_Ca s_C C' s_Ca->s_C s_Cb s_Ca->s_Cb s_O O s_C->s_O s_OH OH s_C->s_OH s_Cg Cγ (Spirocenter) s_Cb->s_Cg s_Cd s_Cg->s_Cd s_Cyc1 CH₂ s_Cg->s_Cyc1 s_Cd->s_N s_Cyc2 CH₂ s_Cyc1->s_Cyc2 s_Cyc2->s_Cg

Caption: Core chemical structures of L-proline and its spirocyclic analog.

This seemingly small modification has a dramatic impact, as summarized below.

PropertyL-Proline5-azaspiro[2.4]heptane-7-carboxylic acidRationale for Difference
Molecular Formula C₅H₉NO₂C₇H₁₁NO₂Addition of a C₂H₂ unit from the cyclopropane ring.
Molecular Weight 115.13 g/mol 141.17 g/mol Increased mass from the additional cyclopropane ring.
Ring Pucker Flexible (Cγ-endo/exo equilibrium)Rigidly LockedThe spiro-fused cyclopropane ring prevents the pyrrolidine ring from puckering, fixing the positions of the Cβ and Cδ atoms relative to the mean plane.
Backbone Angle (φ) ~ -60° to -75°Fixed within a narrow rangeThe spirocyclic system further constrains the already restricted φ angle of the proline scaffold.
Key Application Natural protein structure, catalysisPeptidomimetics, drug designUsed to enforce a specific bioactive conformation.
The Conformational Landscape

The most significant advantage of the spirocyclic analog is the elimination of the endo/exo pucker equilibrium. This transforms the proline scaffold from a conformationally restricted but still dynamic entity into a rigid, predictable building block.

Caption: Conformational flexibility of proline vs. the rigidity of the spiro-analog.

By locking the ring pucker, 5-azaspiro[2.4]heptane-7-carboxylic acid provides a tool to precisely control the local peptide backbone geometry, making it invaluable for designing molecules that adopt a specific turn or helical structure.

Part 4: Synthesis and Peptide Incorporation

Synthetic Protocol for (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid

The synthesis of this spirocyclic analog is a non-trivial process that leverages proline derivatives as starting materials. A common strategy involves the olefination of a 4-keto-proline followed by cyclopropanation.[15][16] The following protocol is a representative, self-validating workflow.

Objective: To synthesize the N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, ready for peptide synthesis.

Starting Material: (2S, 4R)-1-Boc-4-hydroxyproline methyl ester.

Workflow Diagram:

G A 1. Oxidation (2S, 4R)-1-Boc-4-hydroxyproline (Dess-Martin periodinane) B 2. Wittig Olefination (Ph₃PCH₂Br, n-BuLi) Generates 4-methylene proline A->B C 3. Simmons-Smith Cyclopropanation (CH₂I₂, Zn-Cu couple) Forms spirocycle B->C D 4. Saponification (LiOH) Hydrolyzes methyl ester C->D E Final Product (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid D->E

Caption: Synthetic workflow for the spirocyclic proline analog.

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve (2S, 4R)-1-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 20 minutes.

    • Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude (S)-1-Boc-4-oxoproline methyl ester. Causality: This oxidation creates the key ketone functionality required for the subsequent olefination step.

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C under nitrogen.

    • Add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise. A deep orange/red color indicates ylide formation. Stir for 1 hour at 0 °C.

    • Add a solution of the crude ketone from Step 1 in THF dropwise to the ylide suspension.

    • Allow the reaction to stir at room temperature overnight.

    • Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure (S)-1-Boc-4-methyleneproline methyl ester. Causality: The Wittig reaction converts the ketone into an exocyclic methylene group, which is the precursor for the cyclopropane ring.

  • Simmons-Smith Cyclopropanation:

    • Prepare the Zn-Cu couple by activating zinc dust with aqueous HCl, followed by washing with water, acetone, and ether, then treating with aqueous CuSO₄.

    • Suspend the activated Zn-Cu couple (3.0 eq) in anhydrous diethyl ether under nitrogen.

    • Add diiodomethane (2.5 eq) dropwise. Gentle refluxing may be observed.

    • Add a solution of the methylene proline from Step 2 in diethyl ether. Stir at room temperature for 24-48 hours.

    • Filter the reaction mixture through a pad of Celite, washing with ether.

    • Carefully quench the filtrate with saturated aqueous NH₄Cl. Separate the layers, extract the aqueous phase with ether (3x), dry the combined organic layers, and concentrate to yield the crude spirocyclic ester. Causality: The Simmons-Smith reaction is a classic method for converting an alkene into a cyclopropane ring with stereochemical retention.

  • Saponification:

    • Dissolve the crude ester from Step 3 in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until HPLC analysis confirms complete hydrolysis of the ester.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be used directly in peptide synthesis. Causality: Saponification converts the methyl ester to the free carboxylic acid, which is required for amide bond formation during peptide coupling.

Peptide Coupling Protocol

Incorporating the spiro-analog into a growing peptide chain requires standard solid-phase peptide synthesis (SPPS) techniques, but with special attention to the potential for steric hindrance.

Protocol: Manual Fmoc-SPPS Coupling

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling Activation: In a separate vessel, dissolve (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2-5 minutes. Causality: HATU/HOBt is a highly efficient coupling cocktail, recommended here to overcome the steric bulk of the spirocyclic amino acid and minimize racemization.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Validation: Perform a Kaiser test. If the test is positive (beads turn blue), indicating incomplete coupling, repeat steps 3 and 4 (a "double couple").

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.

  • Continuation: Proceed to the next deprotection and coupling cycle.

Part 5: Biophysical Analysis and Structural Impact

The true value of incorporating 5-azaspiro[2.4]heptane-7-carboxylic acid is realized upon structural analysis of the resulting peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this investigation in solution.[17][18]

Experimental Workflow: NMR Structural Elucidation

G A 1. Peptide Synthesis & Purification Synthesize two peptides: - Ac-Ala-Pro-NHMe - Ac-Ala-(SpiroPro)-NHMe B 2. NMR Sample Preparation Dissolve pure peptide in appropriate deuterated solvent (e.g., D₂O or CD₃CN) A->B C 3. NMR Data Acquisition Collect 1D ¹H, 2D TOCSY, and 2D NOESY spectra B->C D 4. Spectral Analysis - Assign proton signals using TOCSY. - Identify through-space NOE correlations. C->D E 5. Structural Interpretation Compare NOE patterns to deduce conformational differences. D->E

Sources

Foundational

Solubility profile of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Technical Guide: Solubility Profile & Process Engineering of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid Part 1: Executive Summary & Physicochemical Baseline (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Process Engineering of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid

Part 1: Executive Summary & Physicochemical Baseline

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a critical chiral building block, structurally distinct due to its spiro-fused cyclopropane-pyrrolidine motif. Often deployed in the synthesis of next-generation fluoroquinolones (e.g., Levonadifloxacin) and HCV NS5A inhibitors, its handling requires a nuanced understanding of its zwitterionic nature.

Unlike lipophilic intermediates, this compound exhibits a High Polarity Profile (Calculated LogP ≈ -2.6), necessitating specific solvent strategies for isolation and purification. This guide provides the solubility architecture required to optimize yield and purity during scale-up.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicProcess Implication
Molecular Weight 141.17 g/mol (Free Base)Low MW facilitates high molar throughput.
LogP (Calc) -2.60 (Highly Hydrophilic)Partitioning into organic phases (DCM, EtOAc) is poor without derivatization or pH manipulation.
pKa (Acidic) ~2.2 (Carboxylic Acid)Exists as Cation at pH < 2.0.
pKa (Basic) ~9.8 (Secondary Amine)Exists as Anion at pH > 10.0.
Isoelectric Point (pI) ~6.0Minimum aqueous solubility region; ideal for crystallization of the zwitterion.
Appearance Off-white to white solidHygroscopic tendency in salt forms.

Part 2: Solubility Profile & Solvent Compatibility

The solubility of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid is governed by its ionization state. As an amino acid analog, it follows a U-shaped pH-solubility curve.

Aqueous Solubility (pH Dependent)
  • Acidic Media (pH < 2): High solubility (>100 mg/mL). The protonation of the secondary amine and the carboxylic acid creates a cationic species, highly soluble in water/HCl systems.

  • Neutral Media (pH 5–7): Lowest solubility. The compound exists primarily as a net-neutral zwitterion. This is the Process Sweet Spot for precipitation/crystallization (antisolvent crash-out).

  • Basic Media (pH > 10): High solubility. Deprotonation yields an anionic carboxylate species, soluble in dilute NaOH or KOH.

Organic Solvent Solubility
  • Protic Polar Solvents (Methanol, Ethanol, Water):

    • Solubility:High to Moderate.

    • Application: Methanol is the preferred solvent for recrystallization, often combined with an ether antisolvent.

  • Aprotic Polar Solvents (DMSO, DMF):

    • Solubility:High.

    • Application: Useful for stock solutions in biological assays but difficult to remove in process chemistry.

  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility:Poor (Zwitterion) / Good (Protected Form).

    • Application: The free amino acid will not extract into DCM from water. To extract, one must either use a carrier (e.g., alcohols) or derivatize (e.g., Boc-protection) in situ.

  • Non-Polar Solvents (Hexane, Toluene, Heptane):

    • Solubility:Negligible.

    • Application: Excellent antisolvents to force precipitation from methanolic solutions.

Part 3: Visualization of Solubility Logic

Diagram 1: pH-Dependent Speciation & Process Windows

This diagram illustrates the ionization states and their corresponding solubility behaviors, guiding pH adjustment during extraction.

SolubilityProfile Acid Acidic pH (< 2.0) Cationic Species (+) Neutral Neutral pH (5.0 - 7.0) Zwitterion (+/-) (Precipitation Zone) Acid->Neutral Add NaOH SolubilityHigh1 High Aqueous Solubility Process: Dissolution Acid->SolubilityHigh1 Neutral->Acid Add HCl Base Basic pH (> 10.0) Anionic Species (-) Neutral->Base Add NaOH SolubilityLow Min. Aqueous Solubility Process: Isolation/Crystallization Neutral->SolubilityLow Base->Neutral Add HCl SolubilityHigh2 High Aqueous Solubility Process: Saponification Workup Base->SolubilityHigh2

Caption: Figure 1. The U-shaped solubility curve characteristic of 5-azaspiro[2.4]heptane-7-carboxylic acid, highlighting the isoelectric precipitation window.

Part 4: Experimental Methodologies

To validate the solubility profile for your specific batch (e.g., checking for polymorph differences), use the following standard operating procedures (SOPs).

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine equilibrium solubility in specific solvents.

  • Preparation: Weigh approximately 50 mg of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol, pH 7.4 Buffer).

  • Equilibration:

    • Seal vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Visual Check: If the solid fully dissolves, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the suspension at 10,000 rpm for 5 minutes.

    • Filter the supernatant using a 0.22 µm PTFE filter (or PVDF for aqueous).

  • Quantification:

    • Dilute the filtrate 1:100 with Mobile Phase A.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Process Isolation Strategy (Isoelectric Precipitation)

Objective: Isolate high-purity zwitterion from crude reaction mixture.

  • Dissolution: Dissolve crude HCl salt in minimal water (approx. 3-5 vol).

  • Clarification: Filter to remove insoluble mechanical impurities.

  • Neutralization:

    • Slowly add 2N NaOH or 25% Ammonia solution while monitoring pH.

    • Target pH: 6.0 ± 0.2 (The theoretical pI).

  • Crystallization:

    • Stir at 20°C for 2 hours.

    • Add Isopropanol (IPA) or Acetone (3-5 vol) as an antisolvent to maximize yield.

  • Filtration: Collect solids via vacuum filtration. Wash with cold IPA.

Diagram 2: Isolation Workflow

IsolationWorkflow Crude Crude Reaction Mixture (Acidic/Salt Form) Dissolve Dissolve in Water (3 vol) Crude->Dissolve Adjust Adjust pH to 6.0 (using 2N NaOH) Dissolve->Adjust Antisolvent Add Antisolvent (IPA or Acetone) Adjust->Antisolvent Induce Nucleation Filter Filtration & Drying Antisolvent->Filter Product Pure Zwitterion (>98% Purity) Filter->Product

Caption: Figure 2. Optimized downstream processing workflow for isolating the zwitterionic form.

References

  • Sigma-Aldrich. (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Product Specification.Link

  • PubChem. Compound Summary: 5-Azaspiro[2.4]heptane-7-carboxylic acid.[1] National Library of Medicine. Link

  • EPA CompTox. Physicochemical Properties Dashboard: 5-Azaspiro[2.4]heptane Derivatives.Link

  • Fluorochem. Safety Data Sheet & Properties: CAS 1427203-53-9.Link

  • Google Patents. US8927739B2: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (Analogous synthesis/solubility data). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Spirocyclic Proline Derivatives via Furukawa-Modified Simmons-Smith Cyclopropanation

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Spirocyclic prolines, particularly 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, are critical con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Spirocyclic prolines, particularly 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, are critical conformationally restricted scaffolds in modern medicinal chemistry. They serve as core structural motifs in highly potent active pharmaceutical ingredients (APIs), most notably the antiviral agent Ledipasvir[1]. The synthetic assembly of these spiro-fused cyclopropanes from exocyclic alkenes (e.g., 4-methylene-L-proline) poses significant stereochemical and chemoselectivity challenges.

The Simmons-Smith cyclopropanation provides a robust, stereospecific [2+1] cycloaddition pathway to construct these strained ring systems. Specifically, utilizing the Furukawa modification—which employs diethylzinc (


) and diiodomethane (

)—allows for excellent enantiomeric control and high yields when targeting complex natural products and APIs[2].

Experimental Design & Causality

Overcoming Limitations of Classical Conditions Classical Simmons-Smith conditions utilize a heterogeneous zinc-copper couple (


) and diiodomethane. However, applying these conditions directly to Boc-protected 4-methylene-L-proline often results in complex mixtures and significant N-Boc deprotection due to the requisite acidic media and high temperatures required for activation[1].

To bypass this, the Furukawa modification employs soluble diethylzinc (


), allowing for homogeneous carbenoid generation at lower temperatures. For sterically hindered exocyclic enamines and alkenes, the reactivity is further enhanced via the Shi modification , which introduces trifluoroacetic acid (TFA)[3].

Causality of the Additive: TFA reacts with


 to form 

. Subsequent reaction with

generates the highly electrophilic zinc carbenoid

. The electron-withdrawing trifluoroacetate ligand significantly accelerates the methylene transfer, enabling complete conversion at sub-ambient temperatures (

to

) and preventing racemization at the chiral

-carbon of the proline scaffold[2].

Synthesis Workflow

G N1 4-Hydroxyproline (Chiral Pool) N2 Wittig Olefination (Exocyclic Alkene) N1->N2 Oxidation & Wittig N4 Simmons-Smith Cyclopropanation N2->N4 Substrate N3 Carbenoid Generation (ZnEt2 + CH2I2 + TFA) N3->N4 Active Zinc Carbenoid N5 5-Azaspiro[2.4]heptane Derivative N4->N5 Stereospecific [2+1] Cycloaddition

Caption: Workflow for spiro-proline synthesis via modified Simmons-Smith cyclopropanation.

Quantitative Optimization Data

The following table summarizes the optimization parameters demonstrating why the Shi-modified Furukawa protocol is the industry standard for spiro-proline synthesis[1][2].

Reaction ParameterClassical Simmons-SmithFurukawa ModificationShi Modification (Protocol Standard)
Zinc Source Zn-Cu couple (Solid)

(Liquid, 1M)

+ TFA
Active Carbenoid



Reagent Equivalents 5.0 - 10.0 eq3.0 - 4.0 eq3.5 - 4.0 eq
Optimal Temperature Reflux (

)

to


to

Yield (Spiro-proline) < 10% (Decomposition)30 - 45%70 - 85%
Enantiomeric Excess N/A> 95%> 98%

Self-Validating Experimental Protocol

Step 1: Equipment Preparation & System Inertion
  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel under a continuous argon purge.

  • Causality: Diethylzinc (

    
    ) is highly pyrophoric and moisture-sensitive. Trace water rapidly hydrolyzes the reagent into inactive ethylzinc hydroxide and ethane gas, halting carbenoid generation.
    
  • Self-Validation: The system must hold a positive argon pressure. A sealed bubbler should show no backflow, confirming an air-tight, inert environment prior to reagent introduction.

Step 2: Carbenoid Generation (Shi Modification)
  • Action: Dissolve the exocyclic alkene (Boc-protected 4-methylene-L-proline, 1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction mixture to

    
     using a dry ice/acetone bath.
    
  • Action: Add

    
     (1.0 M in hexanes, 3.5 eq) dropwise via syringe.
    
  • Action: Carefully add Trifluoroacetic Acid (TFA, 3.5 eq) dropwise, maintaining the internal temperature strictly below

    
    .
    
  • Causality: The strict temperature control prevents the premature thermal decomposition of the organozinc intermediates. TFA is added to generate the highly electrophilic

    
     species necessary for hindered substrates[2].
    
  • Self-Validation: A slight exotherm and minor gas evolution (ethane) will be observed upon TFA addition. The solution must remain homogeneous and clear; turbidity indicates moisture contamination.

Step 3: Stereospecific Cyclopropanation
  • Action: Add Diiodomethane (

    
    , 4.0 eq) dropwise over 30 minutes.
    
  • Causality: Slow addition controls the exothermic formation of the active carbenoid (

    
    ). Rapid addition leads to a runaway exotherm and promotes the dimerization of the carbenoid into ethylene gas, drastically reducing the yield.
    
  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, Phosphomolybdic acid stain). The starting material (UV-active,

    
    ) should smoothly convert to the spiro-product (
    
    
    
    ) over 12 hours as the reaction is allowed to slowly warm to
    
    
    .
Step 4: Quenching and Workup
  • Action: Cool the reaction to

    
     and cautiously quench by adding saturated aqueous 
    
    
    
    dropwise.
  • Causality:

    
     provides a mildly acidic proton source to safely decompose residual organozinc species. Stronger mineral acids would risk cleaving the acid-sensitive N-Boc protecting group[1].
    
  • Self-Validation: Vigorous gas evolution will occur initially. The quench is deemed complete when gas evolution ceases entirely and the resulting zinc salts dissolve to form a clear, biphasic mixture, indicating safe neutralization of all pyrophoric species.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules (MDPI).[Link]

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters (PMC).[Link]

  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Tetrahedron Letters (ResearchGate).[Link]

Sources

Application

Boc-protection of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid protocol

Application Note: AN-PRO-2026-03 Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid Part 1: Executive Summary & Strategic Analysis 1.1 The Target Molecule (R)-5-Aza-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PRO-2026-03 Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a conformationally restricted proline surrogate. Unlike its regioisomer (the 6-carboxylic acid used in Ledipasvir), the 7-carboxylic acid places the carboxylate group in a specific spatial orientation relative to the spiro[2.4]heptane scaffold, offering unique vector alignment for peptidomimetics.

1.2 Synthetic Challenge: The "Zwitterion-Stability" Paradox Two primary challenges define the protection of this substrate:

  • Zwitterionic Solubility: As a free amino acid, the molecule exists as a zwitterion with high lattice energy, making it insoluble in standard organic solvents (DCM, THF) used for anhydrous Boc protection.

  • Cyclopropane Lability: The spiro-fused cyclopropane ring introduces significant ring strain (~27 kcal/mol). While stable to basic conditions (Boc protection), the ring is susceptible to acid-catalyzed ring opening during the workup phase if standard strong acids (HCl) are employed indiscriminately.

1.3 The Solution: Modified Schotten-Baumann Protocol This guide details a biphasic Schotten-Baumann protocol optimized for spirocyclic amino acids. It utilizes a Dioxane/Water system to solubilize the zwitterion while maintaining a pH window (10–11) that ensures the amine is nucleophilic (unprotonated) without triggering base-catalyzed side reactions. The workup is engineered with weak acidic buffers to preserve the cyclopropane integrity.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry
ReagentRoleEquiv.Notes
(R)-5-Aza-spiro[2.4]heptane-7-COOH Substrate1.0Zwitterionic solid.
Di-tert-butyl dicarbonate (Boc₂O) Reagent1.1 – 1.2Slight excess to drive kinetics.
Sodium Hydroxide (NaOH) Base2.0 – 2.21.0 eq to neutralize COOH, 1.0 eq to deprotonate NH.
1,4-Dioxane Co-solventN/AMiscible with water; solubilizes Boc₂O.
KHSO₄ (1.0 M) Acid (Workup)N/ACritical: Preferred over HCl to prevent ring opening.
Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

  • Charge a round-bottom flask with (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (1.0 equiv).

  • Add Water (5 mL/mmol) and 1N NaOH (1.0 equiv) . Stir until fully dissolved.

    • Scientist's Note: The solution should be homogeneous. If turbid, sonicate briefly.

  • Add the second portion of 1N NaOH (1.0 equiv) .

    • Mechanistic Insight: The first equivalent forms the carboxylate (COO⁻), solubilizing the molecule. The second equivalent ensures the secondary amine is free (NH) and not protonated (NH₂⁺), making it nucleophilic.

  • Cool the solution to 0 °C in an ice bath.

Step 2: The Acylation Reaction

  • Dissolve Boc₂O (1.2 equiv) in 1,4-Dioxane (5 mL/mmol) .

  • Add the Boc₂O solution dropwise to the aqueous amino acid solution over 15 minutes.

    • Why Dropwise? Boc₂O hydrolysis is a competing reaction. Slow addition ensures the local concentration of amine reacts preferentially before hydroxide attacks the anhydride.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 12–16 hours .

    • Monitoring: Monitor pH periodically. If pH drops below 9, add small aliquots of 1N NaOH or TEA to maintain pH ~10.

Step 3: Workup & Isolation (The "Cyclopropane Safe" Method)

  • Concentration: Evaporate the 1,4-Dioxane under reduced pressure (Rotavap at 35 °C). Do not distill to dryness; leave the aqueous phase.

  • Wash: Dilute the remaining aqueous residue with Water (5 mL/mmol) and wash with Diethyl Ether or MTBE (2 x 5 mL/mmol).

    • Purpose: This removes unreacted Boc₂O and tert-butanol byproducts. The product remains in the aqueous phase as the sodium salt.

  • Acidification (CRITICAL STEP):

    • Cool the aqueous phase to 0 °C.

    • Layer Ethyl Acetate (EtOAc) over the aqueous phase.[1]

    • Slowly add 1.0 M KHSO₄ (Potassium Bisulfate) with rapid stirring until the aqueous pH reaches 2.5 – 3.0 .

    • Warning:Do NOT use concentrated HCl. Strong mineral acids can protonate the cyclopropane ring, leading to ring-opening or rearrangement. KHSO₄ provides a controlled acidity.

  • Extraction: Separate the phases. Extract the aqueous layer with EtOAc (3 x).

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate in vacuo to yield the crude N-Boc-protected acid.

Part 3: Visualization & Mechanism

Reaction Pathway & Workup Logic

BocProtection Start (R)-5-Aza-spiro[2.4]heptane-7-COOH (Zwitterion) Step1 Solubilization (NaOH/H2O, pH > 11) Start->Step1 Dissolution Intermediate Anionic Species (NH Free Base / COO-) Step1->Intermediate Deprotonation Reaction Addition of Boc2O (Dioxane, 16h) Intermediate->Reaction Nucleophilic Attack Crude Crude Mixture (Product Salt + Excess Boc2O) Reaction->Crude Wash Organic Wash (Ether) Removes Boc2O Crude->Wash Partitioning Acidification Acidification (KHSO4) Target pH 3.0 Wash->Acidification Aqueous Phase Only Final (R)-N-Boc-5-Aza-spiro[2.4]heptane-7-COOH (Organic Phase) Acidification->Final Extraction into EtOAc

Figure 1: Workflow emphasizing the purification logic. The ether wash removes lipophilic impurities before acidification precipitates the product.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestExpected ResultInterpretation
¹H NMR (CDCl₃) δ 1.45 ppm (s, 9H, Boc)Confirms Boc incorporation.
¹H NMR (CDCl₃) Rotamers evidentProline analogs often show ~3:1 rotamer ratio due to N-CO bond restriction.
LC-MS [M+H]⁺ or [M+Na]⁺Mass shift of +100 Da (Boc) vs starting material.
TLC (MeOH/DCM) Rf ~ 0.4 (Bromocresol Green)COOH stains yellow/green; Boc group is UV inactive but stains with Ninhydrin (after heating/deprotection).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH dropped during reaction.The amine protonated (NH₂⁺) and stopped reacting. Monitor pH and add TEA if necessary.
Oil instead of Solid Rotamers or solvent entrapment.Triturate the oil with Hexanes/Ether to induce crystallization. High vacuum drying is essential.
Impurity: Ring Opening Acidification too strong.Use Citric Acid (pH ~4) or KHSO₄ instead of HCl. Keep temperature < 5°C during acidification.
Incomplete Reaction Steric hindrance at N.Add catalytic DMAP (5 mol%) to the reaction mixture (Caution: DMAP can lead to side reactions with Boc₂O, use sparingly).

Part 5: References

  • Preparation of Spirocyclic Proline Analogs (Ledipasvir Intermediates):

    • Context: Describes the synthesis of the homologous 6-carboxylic acid and general handling of the 5-azaspiro[2.4]heptane scaffold.

    • Source: Scott, R. W., et al. "Preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." U.S. Patent 8,927,739 . (2015).

  • General Protocol for Boc Protection of Hindered Amines:

    • Context: Foundational text on protecting group stability and Schotten-Baumann conditions.

    • Source: Wuts, P. G. M., & Greene, T. W.[1][2] "Greene's Protective Groups in Organic Synthesis." 4th Ed., John Wiley & Sons. (2006).

  • Synthesis of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid:

    • Context: Confirmation of the specific enantiomer and regioisomer existence.[3]

    • Source: Chemical Abstracts Service (CAS) Registry Number 1427203-53-9 .

  • Stability of Spiro-Cyclopropanes in Peptide Synthesis:

    • Context: Discusses the acid sensitivity of cyclopropane-fused prolines.

    • Source: Blanchard, N., et al. "Synthesis of 4,5-methano-L-proline." Journal of Organic Chemistry, 69(15), 4934-4943. (2004).

Sources

Method

Application Note: Overcoming Extreme Steric Hindrance in Peptide Synthesis: Coupling Strategies for Spiro Amino Acids

Introduction & Mechanistic Insights Spiro amino acids, a highly specialized class of α,α-disubstituted (dialkyl) amino acids, are critical building blocks in the design of advanced peptidomimetics. By heavily constrainin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Spiro amino acids, a highly specialized class of α,α-disubstituted (dialkyl) amino acids, are critical building blocks in the design of advanced peptidomimetics. By heavily constraining the peptide backbone, they lock the molecule into specific bioactive conformations and provide near-absolute resistance to proteolytic degradation[1][2].

However, incorporating spiro amino acids via Solid-Phase Peptide Synthesis (SPPS) presents a formidable thermodynamic and kinetic challenge. The quaternary α-carbon and the bulky spirocyclic ring create massive steric hindrance. This structural bulk drastically elevates the transition state energy barrier required for the incoming amine to execute a nucleophilic attack on the activated carbonyl.

The Causality of Coupling Failure: Standard peptide coupling reagents, such as HBTU or PyBOP, generate OBt (1-hydroxybenzotriazole) active esters. These esters are simply too bulky and insufficiently reactive to penetrate the sterically congested pocket of a spiro residue. Consequently, couplings are sluggish and often fail to reach completion. Furthermore, when coupling a standard chiral amino acid onto a sterically hindered spiro residue, the slow reaction kinetics increase the residence time of the activated intermediate. This delay exacerbates the risk of epimerization of the activated amino acid via an oxazolone intermediate[3].

To achieve high-yielding syntheses, protocols must abandon standard reagents in favor of highly reactive leaving groups (e.g., HOAt, Oxyma), ultracompact activated intermediates (e.g., acid fluorides)[4], and thermodynamic driving forces such as Microwave-Assisted Peptide Synthesis (MAPS)[5].

Reagent Selection Matrix

To design a self-validating and efficient protocol, the coupling reagent must be matched to the specific degree of steric hindrance in the sequence.

Coupling SystemActive IntermediateSteric PenetrationEpimerization RiskOptimal Use Case
HBTU / HOBt OBt EsterPoorHigh (due to slow kinetics)Unhindered, standard amino acids. Not recommended for spiro residues.
HATU / HOAt OAt EsterGoodModerateSingle spiro amino acid insertions. The pyridine nitrogen provides anchimeric assistance.
DIC / Oxyma Pure Oxyma EsterGoodLowMicrowave-assisted coupling. Avoids explosive triazoles while matching HOAt reactivity.
TFFH / BTFFH Acid FluorideExcellentVery LowConsecutive spiro residues or extreme α,α-dialkyl hindrance. The small fluorine atom maximizes penetration[4].

Decision Workflow for Hindered Couplings

CouplingWorkflow Start Analyze Sequence for Spiro Amino Acids Assess Assess Steric Environment Start->Assess Moderate Moderate Hindrance (Single Spiro Residue) Assess->Moderate Isolated Extreme Extreme Hindrance (Consecutive Spiro/Aib) Assess->Extreme Clustered HATU HATU / HOAt / DIEA or DIC / Oxyma Pure Moderate->HATU AcidFluoride Acid Fluoride Activation (TFFH / BTFFH) Extreme->AcidFluoride MAPS Microwave-Assisted Synthesis (75°C - 90°C) HATU->MAPS AcidFluoride->MAPS If thermally stable Validate LC-MS & Micro-Cleavage Validation MAPS->Validate

Workflow for selecting coupling conditions based on steric hindrance.

Detailed Application Protocols

Protocol A: Microwave-Assisted SPPS with DIC/Oxyma Pure

Target: Insertion of a single spiro amino acid into a peptide chain. Causality & Rationale: Oxyma Pure generates an active ester with reactivity comparable to HOAt but is significantly safer and highly stable under microwave irradiation. Microwave energy provides the intense kinetic energy required to overcome the high activation barrier of spiro residues[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: For a 0.1 mmol scale synthesis, dissolve 0.5 mmol (5 eq) of the Fmoc-protected spiro amino acid and 0.5 mmol (5 eq) of Oxyma Pure in 2 mL of anhydrous DMF.

  • Pre-activation: Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Stir for exactly 2 minutes.

    • Expert Insight: Do not exceed 2 minutes of pre-activation. Prolonged pre-activation of hindered amino acids increases the risk of truncation and side reactions.

  • Microwave Coupling: Transfer the pre-activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Wash & Validate: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Proceed to the self-validation step (Section 5).

Protocol B: In Situ Acid Fluoride Activation via TFFH

Target: Coupling consecutive spiro amino acids or coupling onto an extremely hindered N-terminus. Causality & Rationale: When coupling consecutive spiro amino acids, even OAt and Oxyma esters are too bulky. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride in situ. The fluorine atom is highly electronegative and possesses a remarkably small atomic radius, allowing the activated carbonyl to penetrate deep steric pockets without the steric clash associated with benzotriazole leaving groups[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol A.

  • Reagent Preparation: For a 0.1 mmol scale, dissolve 0.4 mmol (4 eq) of the Fmoc-spiro amino acid and 0.4 mmol (4 eq) of TFFH in 2 mL of anhydrous DMF.

  • In Situ Activation: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA) to the mixture. The solution may slightly change color as the acid fluoride is generated.

  • Coupling: Immediately add the solution to the resin. Allow the reaction to proceed at room temperature for 2 to 4 hours, or apply mild microwave heating (50°C for 30 minutes) if the sequence is known to be thermally stable.

  • Wash & Validate: Drain, wash with DMF and DCM, and validate.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, a protocol must be self-validating. Relying blindly on automated synthesizers when utilizing spiro amino acids will lead to sequence deletions.

  • False Negatives in Colorimetric Assays: The standard Kaiser test relies on the formation of a Ruhemann's purple complex. This reaction frequently fails or yields extremely weak signals for the sterically hindered secondary-like amines of deprotected spiro residues.

  • Self-Validation via Micro-Cleavage: Instead of colorimetric tests, withdraw a small aliquot of resin (approx. 2-3 mg). Treat with 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS. You must confirm the mass shift corresponding to the successful addition of the spiro residue before proceeding to the next Fmoc deprotection.

  • Epimerization Control (Base Selection): If you are coupling a standard, chiral amino acid onto an already incorporated spiro residue, the reaction will be slow. To prevent base-catalyzed epimerization of the incoming amino acid, replace DIEA with a sterically hindered, less nucleophilic base such as 2,4,6-collidine or DB(DMAP)[3].

References

  • Microwave-assisted synthesis of nitrogen-containing heterocycles Source: Taylor & Francis Online (Green Chemistry Letters and Reviews) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (Hosted via uniurb.it) URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers in Microbiology / PMC - NIH URL:[Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells Source: ACS Biomaterials Science & Engineering URL:[Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue Source: PMC - NIH URL:[Link]

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using 5-Azaspiro[2.4]heptane Derivatives

Introduction and Mechanistic Insights The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. Among these, 5-azaspiro[2.4]heptane-6-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug discovery. Among these, 5-azaspiro[2.4]heptane-6-carboxylic acid (often referred to as 4-spirocyclopropyl proline or "Ash") represents a highly specialized proline surrogate[1]. By fusing a cyclopropane ring to the C4 (gamma) position of the pyrrolidine core, this derivative introduces severe steric constraints that profoundly influence the peptide backbone[2].

From a mechanistic standpoint, the spiro-cyclopropyl modification restricts the pyrrolidine ring pucker. In standard proline, the dynamic equilibrium between cis and trans isomers at the preceding peptide bond can lead to structural heterogeneity. The spirocyclic constraint of 5-azaspiro[2.4]heptane strongly biases the preceding amide bond toward the trans conformation[3]. This stabilization is critical for inducing specific secondary structures, such as the polyproline II (PPII) helix or rigid


-turns, while simultaneously conferring high resistance to proteolytic degradation[3]. Notably, this scaffold is a critical structural element in the blockbuster antiviral drug Ledipasvir, used for treating Hepatitis C (HCV)[4].

However, the unique structural topology of 5-azaspiro[2.4]heptane derivatives introduces significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk projecting over the pyrrolidine nitrogen severely hinders nucleophilic attack during coupling, necessitating highly optimized, self-validating protocols to prevent sequence truncation and epimerization.

Experimental Design and Workflow Causality

To successfully couple Fmoc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (Fmoc-Ash-OH) and subsequent residues, standard HBTU/HOBt chemistry is insufficient. The causality behind our protocol modifications is as follows:

  • Activation Chemistry: The steric hindrance at the

    
    -carbon requires highly reactive uronium salts. We utilize HATU  in conjunction with HOAt , which accelerates the reaction via a neighboring group effect (the nitrogen at the 7-position of the benzotriazole ring acts as an intramolecular base).
    
  • Monitoring Secondary Amines: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines like the pyrrolidine nitrogen in Ash. Therefore, the Chloranil test must be employed as a self-validating checkpoint to confirm both deprotection and coupling completion.

  • Microwave Assistance: For sequences where Ash is coupled to another bulky residue, applying controlled microwave heating (50°C) overcomes the activation energy barrier imposed by the spiro-ring clash.

SPPS Workflow Diagram

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Test1 Chloranil Test (Positive = Blue) Deprotect->Test1 Activation Amino Acid Activation (Fmoc-Ash-OH + HATU) Test1->Activation Coupling Coupling Reaction (Extended Time) Activation->Coupling Test2 Chloranil Test (Negative = Colorless) Coupling->Test2 Decision Sequence Complete? Test2->Decision Decision->Deprotect No Cleavage Global Cleavage (TFA/TIS/H2O) Decision->Cleavage Yes

SPPS workflow for sterically hindered 5-azaspiro[2.4]heptane derivatives.

Comparative Coupling Efficiency Data

To demonstrate the necessity of optimized coupling conditions, the following table summarizes the coupling efficiency of Fmoc-Ash-OH onto a resin-bound bulky amino acid (e.g., Valine) at a 0.1 mmol scale.

Coupling Reagent SystemEquivalents (AA/Reagent)TemperatureReaction TimeYield (%)Epimerization (%)
HBTU / HOBt / DIPEA4.0 / 3.9 / 8.025°C60 min42.5%< 1.0%
DIC / OxymaPure4.0 / 4.0 / -25°C60 min68.0%< 1.0%
HATU / HOAt / DIPEA4.0 / 3.9 / 8.025°C120 min94.2%< 2.0%
HATU / HOAt / DIPEA4.0 / 3.9 / 8.050°C (MW)15 min98.5%~ 4.5%

Data Interpretation: While microwave-assisted HATU coupling provides near-quantitative yields, it slightly increases the rate of epimerization at the


-carbon. For highly sensitive sequences, a double coupling strategy at room temperature (120 min total) is recommended to balance yield and chiral integrity.

Step-by-Step Experimental Protocol

Scale: 0.1 mmol Resin: Rink Amide AM resin (Loading: 0.6 mmol/g)

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 167 mg of Rink Amide resin into a fritted SPPS reaction vessel. Add 5 mL of 1:1 Dichloromethane (DCM) : N,N-Dimethylformamide (DMF). Agitate for 30 minutes to fully solvate the polymer matrix. Drain the solvent.

  • Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 4 mL aliquot for 15 minutes.

  • Washing: Drain and wash the resin sequentially with DMF (5 × 4 mL) and DCM (3 × 4 mL).

  • Validation (Chloranil Test): Transfer a few resin beads to a glass tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A dark blue/green color on the beads confirms the presence of free secondary amines (if the preceding residue was Ash or Pro) or primary amines.

Phase 2: Coupling of Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid

Note: The following steps apply both to the coupling OF the Ash derivative, and the coupling of the NEXT amino acid ONTO the Ash derivative, as both steps suffer from steric clash.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Ash-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active OAt-ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Alternative: If using a microwave peptide synthesizer, heat to 50°C for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 4 mL).

  • Validation: Perform the Chloranil test. The beads should remain colorless. If slightly blue, perform a second coupling using 2 eq of reagents for 60 minutes.

  • Capping (Mandatory): To prevent deletion sequences, add 4 mL of Acetic Anhydride/DIPEA/DMF (1:2:7) and agitate for 10 minutes. Wash thoroughly with DMF.

Phase 3: Global Cleavage and Deprotection
  • Final Wash: After the final Fmoc deprotection, wash the resin with DCM (5 × 4 mL) and dry under a stream of nitrogen for 10 minutes.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H

    
    O in a ratio of 95:2.5:2.5 (v/v/v).
    
  • Reaction: Add 4 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 30 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum before RP-HPLC purification.

Troubleshooting Common Issues

  • Diketopiperazine (DKP) Formation: When Ash is the second amino acid attached to the resin, the subsequent Fmoc deprotection can trigger intramolecular attack, cleaving the dipeptide off the resin as a cyclic DKP. Solution: Use a highly sterically hindered base (e.g., 20% piperazine or 1% DBU) for the deprotection of the third amino acid, and perform the coupling of the third amino acid immediately using microwave assistance to outcompete the cyclization rate.

  • Incomplete Coupling onto Ash: The secondary amine of the spiro-system is deeply buried. If HATU fails, switch to COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is less sterically hindered than HATU and highly efficient for coupling onto secondary amines.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, MDPI (2020).[4] URL: [Link]

  • Promotion of the collagen triple helix in a hydrophobic environment. Chemical Communications, RSC Publishing (2019).[3] URL: [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. US Patent 8927739B2, Google Patents (2015).[1] URL:

Sources

Method

Application Note: Incorporation of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid into Peptidomimetics

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Structural Biology, and Rational Drug Design Introduction & Mechanistic Rationale Natural proline plays a uniquely disr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Structural Biology, and Rational Drug Design

Introduction & Mechanistic Rationale

Natural proline plays a uniquely disruptive and structural role in peptide folding. Lacking an amide proton, it acts as a classical breaker of


-helices and 

-sheets, while simultaneously stabilizing polyproline type II (PPII) helices and reverse

-turns[1]. However, the relatively low energy barrier for cis/trans isomerization of the Xaa-Pro amide bond (

85 kJ/mol) often results in a heterogeneous conformational ensemble in solution. This structural flux can dilute target affinity and complicate the kinetic landscape of protein folding[1].

To overcome these limitations, conformationally restricted analogs such as (R)-5-aza-spiro[2.4]heptane-7-carboxylic acid have emerged as privileged building blocks in peptidomimetic drug design. This specific spirocyclic proline analog features a cyclopropane ring spiro-fused to a pyrrolidine core. The incorporation of this scaffold exerts two profound mechanistic effects:

  • Ring Puckering Restriction (Pre-organization): The spiro-fusion locks the pyrrolidine ring out of its typical dynamic equilibrium (C

    
    -endo vs. C
    
    
    
    -exo). This rigidly defines the
    
    
    and
    
    
    dihedral angles, entropically pre-organizing the peptide backbone into a specific geometry (such as a type II'
    
    
    -turn or a PPII helix)[2]. By reducing the entropic penalty upon target binding, binding affinity is often significantly enhanced.
  • Steric Shielding & Metabolic Stability: The added steric bulk of the spiro-cyclopropane system severely restricts the conformational space of the preceding residue. This not only shifts the cis/trans equilibrium to favor a specific geometry required for target engagement but also shields the adjacent peptide bonds from proteolytic degradation. These properties have been successfully leveraged in the development of highly potent, metabolically stable inhibitors, including recent covalent peptidomimetic inhibitors targeting the SARS-CoV-2 3CL protease[3].

Experimental Workflow

The following workflow outlines the critical path from monomer preparation to structural validation. The steric hindrance introduced by the spiro-system requires specialized activation strategies during Solid-Phase Peptide Synthesis (SPPS).

Workflow A 1. Monomer Preparation Fmoc-Protection of Spiro-Proline B 2. Solid-Phase Peptide Synthesis Coupling of Spiro-Proline to Resin A->B C 3. Sterically Hindered Coupling MW-Assisted HATU Activation B->C D 4. Global Cleavage TFA / TIS / H2O Cocktail C->D E 5. Purification & QC Preparative RP-HPLC & LC-MS D->E F 6. Structural Analysis 2D-NMR cis/trans Evaluation E->F

Caption: Step-by-step workflow for the synthesis, incorporation, and evaluation of spirocyclic proline peptidomimetics.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Fmoc-(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Context & Causality: Commercially available spirocyclic prolines are frequently supplied as free amino acids or Boc-protected derivatives[4]. For standard Fmoc-based SPPS, conversion to the Fmoc-protected derivative is an absolute prerequisite. Because the secondary amine of the spiro-system is sterically hindered, standard Schotten-Baumann conditions using Fmoc-OSu may proceed sluggishly. We employ a biphasic system with prolonged reaction times to ensure quantitative conversion without promoting dipeptide formation.

Step-by-Step Procedure:

  • Dissolve 10.0 mmol of (R)-5-aza-spiro[2.4]heptane-7-carboxylic acid in 20 mL of 10% aqueous Na₂CO₃ and 10 mL of 1,4-dioxane.

  • Cool the mixture to 0 °C in an ice bath to minimize hydrolytic side reactions.

  • Dropwise add a solution of Fmoc-OSu (11.0 mmol, 1.1 eq) dissolved in 10 mL dioxane over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 14 hours.

    • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive baseline spot (starting material) indicates reaction completion.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl (Caution: CO₂ evolution) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted SPPS Incorporation

Context & Causality: Coupling an amino acid onto the sterically hindered secondary amine of the spiro-proline residue is the most challenging step in the synthesis. The spiro-ring imposes severe steric clash during the nucleophilic attack of the amine onto the activated ester of the incoming amino acid. Standard coupling reagents (e.g., HBTU/HOBt) fail to overcome this activation energy barrier, yielding significant deletion sequences. High-efficiency uronium salts (HATU) paired with HOAt, combined with microwave energy, are required.

Step-by-Step Procedure:

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Standard Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling the Spiro-Proline: Add Fmoc-(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. React for 60 minutes at room temperature. (Note: Coupling the carboxylate of the spiro-proline to a primary amine is generally efficient and does not require microwave heating).

  • Deprotection: Remove the Fmoc group from the spiro-proline as in Step 2.

  • Coupling onto the Spiro-Proline (Critical Step): Add the next Fmoc-amino acid in the sequence (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in DMF.

  • Microwave Activation: Subject the reaction vessel to microwave irradiation (75 °C, 25 Watts) for 15 minutes.

    • Self-Validation Step: Perform a Chloranil test (which is specifically sensitive to secondary amines, unlike the Ninhydrin test). A colorless bead indicates complete coupling; a blue/green bead indicates incomplete coupling, necessitating a second identical coupling cycle.

Protocol C: Cleavage and Conformational Evaluation

Context & Causality: Once synthesized, the peptide must be cleaved from the solid support and analyzed to determine how the spiro-system has shifted the thermodynamic equilibrium of the Xaa-SpiroPro bond compared to natural proline.

Step-by-Step Procedure:

  • Cleave the peptide from the resin using a TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and lyophilize the pellet.

  • Purify via preparative RP-HPLC using a C18 column and a linear gradient of Water/Acetonitrile (0.1% TFA).

  • NMR Analysis: Dissolve the purified peptide in D₂O or DMSO-d₆. Perform 2D ROESY/EXSY NMR to quantify the cis/trans ratio of the Xaa-SpiroPro bond by integrating the cross-peaks between the

    
    -protons of the preceding residue and the 
    
    
    
    /
    
    
    -protons of the spiro-system.

Quantitative Data: Coupling Efficiency Optimization

To illustrate the necessity of optimized SPPS conditions for spirocyclic prolines, Table 1 summarizes the coupling efficiencies of Fmoc-Ala-OH onto the resin-bound (R)-5-aza-spiro[2.4]heptane-7-carboxylic acid under various activation strategies.

Table 1: Coupling Efficiency of Fmoc-Ala-OH onto Resin-Bound Spiro-Proline Analog

Coupling ReagentAdditiveConditionsCoupling TimeYield / Purity (LC-MS)*
HBTU (4 eq)HOBtRoom Temp, 25 °C60 min34% (Major deletion sequence)
HATU (4 eq)HOAtRoom Temp, 25 °C120 min78%
COMU (4 eq)OxymaPureRoom Temp, 25 °C120 min82%
HATU (5 eq) HOAt Microwave, 75 °C 15 min >98% (Optimal)

*Yields determined by integration of the UV trace (214 nm) of the crude cleavage product prior to preparative HPLC purification.

References

  • Proline Derivatives and Analogs Source: Sigma-Aldrich / Merck KGaA URL
  • Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII)
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PMC / NIH URL
  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Source: ChemRxiv URL

Sources

Application

Technical Application Note: Synthesis of N-Boc-(R)-5-Aza-spiro[2.4]heptane-6-carboxylic Acid

This Technical Application Note details the preparation of N-Boc-(R)-5-azaspiro[2.4]heptane-6-carboxylic acid , a conformationally restricted proline analog and a critical chiral intermediate in the synthesis of HCV NS5A...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note details the preparation of N-Boc-(R)-5-azaspiro[2.4]heptane-6-carboxylic acid , a conformationally restricted proline analog and a critical chiral intermediate in the synthesis of HCV NS5A inhibitors like Ledipasvir .

Note on Nomenclature: While the user prompt specifies "7-carboxylic acid," standard IUPAC numbering for the pharmacologically relevant Ledipasvir intermediate (a 4-spirocyclopropyl proline derivative) places the carboxyl group at position 6 (alpha to the nitrogen). The "7-carboxylic acid" designation typically refers to a


-amino acid isomer or arises from alternative numbering schemes. This guide focuses on the 

-amino acid (proline analog)
due to its preeminence in drug development, while explicitly addressing the stereochemical inversion required to obtain the (R)-enantiomer .

Introduction & Strategic Analysis

The 5-azaspiro[2.4]heptane scaffold represents a "privileged structure" in medicinal chemistry, offering rigid conformational control of the pyrrolidine ring. This restriction locks the peptide backbone into specific geometries, enhancing potency and metabolic stability.

  • Target Molecule: N-Boc-(R)-5-azaspiro[2.4]heptane-6-carboxylic acid.

  • Key Application: Synthesis of NS5A inhibitors (e.g., Ledipasvir).[1] Note that while Ledipasvir utilizes the (S)-enantiomer, the (R)-enantiomer is a critical tool for Structure-Activity Relationship (SAR) studies and developing diastereomeric analogs.

  • Synthetic Challenge: The primary challenge lies in the stereoselective construction of the spiro-cyclopropane ring and maintaining the integrity of the chiral center at C6 (proline C2).

Retrosynthetic Strategy

To access the (R)-enantiomer , we must invert the stereochemistry of the natural precursor or start from a D-amino acid. The most robust route utilizes trans-4-hydroxy-D-proline as the chiral pool starting material. The sequence involves oxidation to the ketone, olefination to the exocyclic alkene, and diastereoselective Simmons-Smith cyclopropanation.

Critical Process Parameters (CPPs):

  • Oxidation Safety: Control of exotherms during TEMPO/hypochlorite oxidation.

  • Cyclopropanation Safety: Handling of pyrophoric diethylzinc (

    
    ).
    
  • Stereocontrol: The bulky N-Boc group directs the cyclopropanation to the less hindered face, establishing the spiro stereochemistry relative to the carboxylate.

Reaction Scheme & Workflow

Synthesis_Workflow cluster_safety Critical Safety Node Start Start: Trans-4-hydroxy-D-proline Step1 Step 1: Protection (Esterification & N-Boc) Start->Step1 MeOH, SOCl2; then Boc2O, TEA Step2 Step 2: Oxidation (TEMPO/NaOCl) Step1->Step2 DCM, 0°C Step3 Step 3: Wittig Olefination (Ph3PMeBr / KOtBu) Step2->Step3 THF, -78°C to RT Formation of exocyclic alkene Step4 Step 4: Simmons-Smith Cyclopropanation (Et2Zn / CH2I2) Step3->Step4 DCM/Toluene Diastereoselective Spiro-formation Step5 Step 5: Saponification (LiOH / THF) Step4->Step5 Hydrolysis Final Target: N-Boc-(R)-5-azaspiro[2.4] heptane-6-carboxylic acid Step5->Final Purification

Caption: Synthetic workflow for the (R)-spiro-proline derivative. Step 4 requires strict anhydrous conditions due to pyrophoric reagents.

Detailed Experimental Protocols

Step 1: Protection (Esterification & N-Boc Formation)

Objective: Convert trans-4-hydroxy-D-proline to N-Boc-trans-4-hydroxy-D-proline methyl ester.

  • Esterification: Suspend trans-4-hydroxy-D-proline (10.0 g, 76.3 mmol) in dry methanol (100 mL). Cool to 0°C.[2]

  • Add thionyl chloride (

    
    , 6.1 mL, 83.9 mmol) dropwise over 30 mins. (Caution: Gas evolution).
    
  • Reflux for 4 hours until clear. Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Boc Protection: Resuspend the salt in DCM (150 mL). Add Triethylamine (

    
    , 22.3 mL, 160 mmol) followed by Di-tert-butyl dicarbonate  (
    
    
    
    , 18.3 g, 83.9 mmol) at 0°C.
  • Stir at RT for 12 hours. Wash with 1N HCl, sat.

    
    , and brine.
    
  • Dry (

    
    ) and concentrate.
    
    • Yield: ~95% (Colorless oil/solid).

Step 2: Oxidation (Anelli Protocol)

Objective: Oxidation of the 4-hydroxyl group to the 4-oxo intermediate.

  • Dissolve the Step 1 product (15.0 g, 61.1 mmol) in DCM (150 mL) and cool to 0°C.

  • Add TEMPO (0.19 g, 1.2 mmol) and KBr (0.73 g, 6.1 mmol) dissolved in water (5 mL).

  • Slowly add NaOCl (commercial bleach, ~6%, buffered to pH 9 with

    
    ) while maintaining internal temp <10°C. Monitor by TLC.
    
  • Quench with aqueous sodium thiosulfate. Extract with DCM.[3][4]

  • Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.

    • Target: N-Boc-4-oxo-D-proline methyl ester.

Step 3: Wittig Olefination

Objective: Installation of the exocyclic methylene group.

  • In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (26.2 g, 73.3 mmol) in dry THF (200 mL).

  • Add Potassium tert-butoxide (

    
    , 8.2 g, 73.3 mmol) portion-wise at 0°C. Stir for 1 hour (bright yellow ylide solution).
    
  • Cool to -78°C. Add N-Boc-4-oxo-D-proline methyl ester (14.8 g, 61.0 mmol) in THF (50 mL) dropwise.

  • Allow to warm to RT overnight.

  • Quench with sat.

    
    . Extract with EtOAc.[2][3][5]
    
  • Purification: Silica gel chromatography (10-20% EtOAc/Hexane).

    • Product: N-Boc-4-methylene-D-proline methyl ester.

    • Data:

      
       NMR shows characteristic alkene singlets at ~5.0 ppm.
      
Step 4: Simmons-Smith Cyclopropanation (CRITICAL STEP)

Objective: Stereoselective formation of the spiro[2.4]heptane system.

Safety Warning: Diethylzinc is pyrophoric. Perform strictly under inert atmosphere.

  • Dissolve Step 3 alkene (10.0 g, 41.4 mmol) in anhydrous DCM (100 mL) or Toluene (preferred for higher temp stability). Cool to 0°C.[2]

  • Add Diethylzinc (

    
    , 1.0 M in hexanes, 124 mL, 124 mmol) via cannula/syringe cautiously.
    
  • Add Diiodomethane (

    
    , 10.0 mL, 124 mmol) dropwise over 1 hour. A white precipitate may form (Furukawa reagent).
    
  • Stir at RT for 12-24 hours.

  • Quench: Cool to 0°C. CAUTIOUSLY add saturated

    
     solution dropwise. (Violent gas evolution possible).
    
  • Filter through Celite to remove Zinc salts. Extract filtrate with DCM.[3]

  • Purification: Silica gel chromatography.

    • Stereochemistry: The Boc group directs the cyclopropanation to the anti face relative to the bulky N-protecting group, generally favoring the desired spiro-configuration.

    • Product: N-Boc-(R)-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.

Step 5: Saponification

Objective: Hydrolysis of the methyl ester to the final free acid.

  • Dissolve the spiro-ester (8.0 g) in THF/MeOH/Water (3:1:1, 80 mL).

  • Add LiOH·H2O (2.0 equiv).[3] Stir at RT for 4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2][3][5]

  • Dry (

    
    ) and concentrate to yield the title compound as an off-white solid.
    

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to white solid
Molecular Formula

Molecular Weight 241.29 g/mol
CAS (Generic) 1454843-78-7 (S-isomer ref)Target is (R)-enantiomer of this structure.
1H NMR (CDCl3)

4.45 (m, 1H,

-H), 3.40 (m, 2H), 1.45 (s, 9H, Boc), 0.6-0.9 (m, 4H, cyclopropyl)
Rotamers typically observed due to N-Boc.
Mass Spec (ESI)

240.1
Negative mode ionization preferred for acids.

References

  • Gilead Sciences, Inc. (2010). Compounds and Methods for the Treatment of Hepatitis C Virus. WO2010099527A1.[2] Link

  • Scott, R. W., et al. (2015). Process for the Preparation of Ledipasvir. US Patent 8,927,739. Link

  • Tymtsunik, A. V., et al. (2012).[4] Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Tetrahedron Letters, 53(30), 3847-3849. Link

  • López, B., et al. (2020).[6] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644.[6] Link

Sources

Method

Application Note: Reaction Conditions for Amide Bond Formation with Spiro Amino Acids

Executive Summary: The Orthogonal Steric Challenge Spiro amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane, spiro-piperidines) represent a unique class of building blocks in modern drug discovery. Unlike standard -d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Steric Challenge

Spiro amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane, spiro-piperidines) represent a unique class of building blocks in modern drug discovery. Unlike standard


-disubstituted amino acids (like Aib) which present planar steric hindrance, spiro scaffolds introduce orthogonal steric bulk . The rigid, perpendicular ring systems create a "molecular fence" that severely restricts the trajectory of nucleophilic attack during amide bond formation.

Standard coupling protocols (EDC/NHS, HBTU) often fail with these substrates, resulting in:

  • Kinetic Stalling: Reaction rates slow by orders of magnitude, leading to incomplete conversion.

  • Epimerization: Extended reaction times and potent bases increase the risk of

    
    -proton abstraction, even in semi-rigid systems.
    
  • Side Reactions: N-guanidinylation (with uronium reagents) or Curtius-type rearrangements when activation is too aggressive but aminolysis is too slow.

This guide details three tiered protocols designed to overcome these specific energy barriers, moving from high-activity esters to acyl chlorides and phosphonic anhydrides.

Strategic Decision Matrix

The choice of coupling reagent must balance electrophilicity (to overcome sterics) against basicity/acidity (to prevent racemization or ring opening).

CouplingStrategy Start Spiro Amino Acid Coupling CheckSterics Assess Steric Environment (Amine vs. Acid) Start->CheckSterics Standard Moderate Hindrance (e.g., Spiro-piperidine acid) CheckSterics->Standard One partner hindered HighHindrance High Hindrance (e.g., Spiro[3.3]heptane amine) CheckSterics->HighHindrance Both partners hindered or Alpha-Spiro amine Extreme Extreme Hindrance (Spiro-Spiro Coupling) CheckSterics->Extreme Failed Protocol A/B MethodA PROTOCOL A: HATU + HOAt (The Gold Standard) Standard->MethodA HighHindrance->MethodA Stable stereocenter MethodB PROTOCOL B: T3P (Propanephosphonic Anhydride) (Low Epimerization) HighHindrance->MethodB Epimerization prone? MethodC PROTOCOL C: Ghosez's Reagent (Acid Chloride) Extreme->MethodC

Figure 1: Decision tree for selecting coupling conditions based on steric demand and substrate stability.

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General spiro-coupling where one partner is sterically demanding but not both. Mechanism: HATU generates a highly reactive aza-benzotriazole ester. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) creates a "neighboring group effect" via the pyridine nitrogen, accelerating aminolysis by up to 100x compared to HOBt.

Reagents:

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Additive: HOAt (1.1 – 1.2 equiv) — Critical for spiro amines.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) if racemization is a concern.[1]

  • Solvent: DMF or NMP (NMP is superior for preventing aggregation of hydrophobic spiro scaffolds).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF/NMP (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Note: Stir for exactly 2–5 minutes . Do not over-activate; prolonged activation of hindered acids can lead to self-reaction or racemization.

  • Coupling: Add the Spiro Amine (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls >50%, do not add more HATU (leads to guanidinylation). Switch to Protocol C.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1M HCl (if product stable), sat. NaHCO3, and brine.

Protocol B: The "Low Epimerization" Route (T3P)

Best for: Coupling enantiopure spiro acids where preserving chirality is paramount. Mechanism: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride that is less reactive than an acid chloride but highly selective. It acts as a water scavenger, driving the equilibrium toward the amide.

Reagents:

  • Coupling Reagent: T3P (50% w/w solution in EtOAc or DMF). Use 1.5 – 2.0 equiv.

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Avoid strong bases like TEA.

  • Solvent: EtOAc, DCM, or DMF.

Step-by-Step:

  • Combine: In a reaction vial, combine Carboxylic Acid (1.0 equiv), Spiro Amine (1.1 equiv), and Base (3.0 equiv) in the chosen solvent (0.1 – 0.2 M).

    • Key Difference: Unlike HATU, you do not pre-activate the acid. All components must be present before T3P addition.

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0 °C or RT.

  • Reaction: Allow to warm to RT. T3P reactions are often slower; stir for 12–24 hours.

  • Workup: T3P byproducts are water-soluble.[2] Simple aqueous washing (water, mild acid, mild base) removes all reagent traces.

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely hindered couplings (e.g., spiro-to-spiro) or when HATU fails. Mechanism: Converts the carboxylic acid directly to an Acid Chloride under neutral conditions. Acid chlorides are the smallest activated species (least steric bulk), allowing them to penetrate the "molecular fence" of the spiro amine.

Reagents:

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]

  • Solvent: Dry DCM or CHCl3 (must be anhydrous).

  • Base: DIPEA or Collidine (added only during the coupling step).

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride; quench an aliquot with MeOH to check for Methyl Ester formation by LCMS).

  • Coupling:

    • In a separate vial, dissolve the Spiro Amine (1.0 – 1.2 equiv) and DIPEA (2.0 – 3.0 equiv) in dry DCM.

    • Add the Acid Chloride solution (prepared in step 1) dropwise to the amine solution at 0 °C.

  • Reaction: Warm to RT and stir. These reactions are typically fast (1–4 hours).

GhosezWorkflow Acid Spiro Acid (Steric Bulk) Inter Acid Chloride (Highly Reactive Small Radius) Acid->Inter DCM, 1-2h Ghosez Ghosez's Reagent (Neutral Conditions) Ghosez->Inter Product Spiro-Amide Product Inter->Product Addition to Amine Amine Spiro Amine + DIPEA Amine->Product

Figure 2: Workflow for acid chloride activation using Ghosez's reagent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<20%) Steric clash prevents tetrahedral intermediate formation.Switch to Protocol C (Acid Chloride). The Cl leaving group is smaller than OBt/OAt. Alternatively, use Microwave irradiation (50–75 °C) with Protocol B (T3P).
Racemization Over-activation or high basicity.Switch to Protocol B (T3P). Use weaker bases like Collidine or Pyridine. Avoid DMAP.
Guanidinylation Reaction of amine with HATU/HBTU (slow acylation).Reduce HATU equivalents to 0.95 relative to acid. Ensure acid is pre-activated before amine addition.
Poor Solubility Aggregation of hydrophobic spiro cores.Use "Magic Mixture" solvent: DCM:DMF:NMP (1:1:1). Add chaotropic salts like LiCl (0.1 M) to break H-bonds.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Now? Organic & Biomolecular Chemistry.[2][4][5][6] Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society. Link

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society.

Sources

Application

Solvent selection for 5-azaspiro[2.4]heptane-7-carboxylic acid coupling

Application Note: Solvent Selection & Coupling Protocols for 5-Azaspiro[2.4]heptane-7-carboxylic Acid Abstract This technical guide addresses the solvent selection and process parameters for the amide coupling of 5-azasp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Coupling Protocols for 5-Azaspiro[2.4]heptane-7-carboxylic Acid

Abstract

This technical guide addresses the solvent selection and process parameters for the amide coupling of 5-azaspiro[2.4]heptane-7-carboxylic acid , a conformationally restricted proline analog critical in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir). Due to the steric strain of the spiro[2.4] system and the risk of C7-epimerization, standard peptide coupling protocols often fail to deliver high diastereomeric excess (de). This note recommends a shift from traditional DMF/DCM systems to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) combined with Propanephosphonic Acid Anhydride (T3P) . This system offers a self-validating, green-chemistry compliant workflow with superior epimerization control.

Introduction & Physicochemical Challenges

The 5-azaspiro[2.4]heptane scaffold introduces unique challenges compared to standard amino acids. The spiro-fusion at C3 (IUPAC numbering) creates significant ring strain (~27 kcal/mol in the cyclopropane ring) and steric bulk proximal to the reaction center at C7.

Core Challenges
  • Racemization (Epimerization): The C7 proton is highly acidic due to the electron-withdrawing nature of the carboxyl and the adjacent nitrogen protecting group (typically carbamates like Boc or Cbz). Slow activation kinetics in suboptimal solvents increase the lifetime of the activated ester, promoting oxazolone (azlactone) formation and subsequent racemization.

  • Solubility Mismatch:

    • Zwitterionic Form: Highly water-soluble, insoluble in non-polar organics.

    • Protected Form (e.g., N-Boc): Lipophilic, soluble in DCM/DMF, moderately soluble in ethers.

  • Green Chemistry Compliance: Traditional solvents like DMF and NMP are reproductive toxins (CMR substances) and face strict REACH restrictions.

Solvent Selection Strategy

We prioritize solvents that support high-concentration kinetics (to outcompete racemization) and facilitate aqueous workups without emulsions.

Physicochemical Solvent Screening Matrix
Solvent ClassRepresentativeSolubility (N-Boc)Workup EfficiencyGreen ScoreRecommendation
Dipolar Aprotic DMF, NMPExcellentPoor (High BP, water miscibility)Low (CMR)Avoid (Use only if necessary)
Chlorinated DCMExcellentGoodLowAvoid (Environmental hazard)
Ethers 2-MeTHF Good Excellent (Phase separation)High Primary Choice
Esters EtOAc, IPMModerateGoodHighSecondary Choice
Binary Systems EtOAc/DMF (9:1)ExcellentModerateMediumFallback for low solubility

Technical Insight: 2-MeTHF is the superior choice over THF because it is derived from biomass (furfural), has a higher boiling point (80°C vs 66°C), and is immiscible with water, allowing for direct aqueous washes of the reaction mixture without solvent swapping [1].

Recommended Coupling System: T3P in 2-MeTHF

For this sterically hindered substrate, we recommend Propanephosphonic Acid Anhydride (T3P) over HATU or EDC/HOBt.

  • Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.

  • Why T3P? It reacts rapidly, has low epimerization rates, and its by-products are water-soluble. It shows peak performance in moderately polar solvents like EtOAc and 2-MeTHF [2].

Visualizing the Coupling Workflow

CouplingWorkflow Start Start: N-Boc-5-azaspiro[2.4]heptane-7-COOH SolventCheck Solubility Check in 2-MeTHF (5-10 vol) Start->SolventCheck Dissolved Fully Dissolved? SolventCheck->Dissolved AddCosolvent Add 5-10% DMF or DMSO Dissolved->AddCosolvent No Cooling Cool to 0-5°C (Kinetic Control) Dissolved->Cooling Yes AddCosolvent->Cooling Reagents Add Amine (1.1 eq) + Base (DIPEA/NMM 3.0 eq) Cooling->Reagents T3P_Add Slow Addition of T3P (50% in EtOAc/2-MeTHF) (1.5 eq) Reagents->T3P_Add Reaction Warm to RT Monitor by HPLC (IPC) T3P_Add->Reaction Workup Quench with Water Phase Separation Reaction->Workup Wash Acid/Base Washes (Removes T3P byproducts) Workup->Wash Final Isolated Product (>98% purity, >99% de) Wash->Final

Figure 1: Decision tree and workflow for T3P-mediated coupling in green solvents.

Detailed Experimental Protocol

Objective: Synthesis of amide derivative of (S)-N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid with minimal racemization.

Materials:

  • Substrate: (S)-N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq).

  • Amine Partner: 1.1 eq.

  • Coupling Agent: T3P (50% w/w solution in 2-MeTHF or EtOAc) (1.5 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq).

  • Solvent: 2-Methyltetrahydrofuran (anhydrous).

Step-by-Step Methodology:

  • Preparation:

    • Charge the reaction vessel with the carboxylic acid substrate (1.0 eq) and the amine partner (1.1 eq).

    • Add 2-MeTHF (8–10 volumes relative to acid mass). Stir to dissolve.

    • Self-Validation Step: If the solution is hazy, warm to 30°C. If haze persists, add DMF dropwise (max 10% v/v) until clear.

  • Base Addition & Cooling:

    • Cool the mixture to 0–5°C using an ice/water bath.

    • Add DIPEA (3.0 eq) dropwise. Maintain internal temperature <10°C.

    • Note: The base acts as an HCl scavenger and activates the carboxylic acid for T3P attack.

  • Activation & Coupling:

    • Add T3P solution (1.5 eq) dropwise over 15–30 minutes.

    • Crucial: Maintain temperature <5°C during addition to suppress initial racemization.

    • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • In-Process Control (IPC):

    • Sample 5 µL of reaction mixture into 1 mL MeCN.

    • Analyze by HPLC/UPLC.

    • Criteria: Conversion >98%.[1][2] If incomplete after 4 hours, add 0.2 eq T3P and stir for 1 hour.

  • Workup (The T3P Advantage):

    • Add water (10 vol) to the reaction mixture. Stir for 15 minutes.

    • Separate phases.[3] Retain the organic (upper) layer (if using 2-MeTHF/EtOAc).

    • Wash 1: 10% Citric Acid or 0.5M HCl (removes unreacted amine and DIPEA).

    • Wash 2: 5% NaHCO₃ (removes unreacted acid and T3P by-products).

    • Wash 3: Brine (saturated NaCl).

    • Dry organic layer over MgSO₄, filter, and concentrate.

Mechanism of Racemization & Prevention

Understanding the failure mode is essential for troubleshooting. The primary risk is the formation of the Azlactone (Oxazolone) intermediate.

Racemization Acid Activated Acid (O-acylisourea or Mixed Anhydride) Azlactone Azlactone (Oxazolone Intermediate) Acid->Azlactone Slow Amine Attack High Temp High Basicity Product Desired Chiral Product (L-Isomer) Acid->Product Fast Amine Attack (T3P/2-MeTHF) Racemate Racemized Product (DL-Mix) Azlactone->Racemate Base-catalyzed tautomerization

Figure 2: Competition between direct coupling and azlactone-mediated racemization.

Prevention Strategy:

  • Solvent Polarity: Low dielectric constant solvents (like 2-MeTHF,

    
    ) suppress the separation of charge required for azlactone formation compared to DMF (
    
    
    
    ).
  • Base Choice: Use hindered bases (DIPEA) rather than TEA to reduce proton abstraction at C7.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem.[4] Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for large-scale applications."[5] Organic Process Research & Development. Link

  • Gilead Sciences Inc. (2014). "Process for the preparation of anti-viral compounds (Ledipasvir Intermediates)." US Patent 8,927,739. Link

  • Albericio, F., et al. (2018). "Green Solvents in Peptide Synthesis: From Academic Curiosities to Industrial Realities."[2][6] Green Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid during coupling

This guide serves as a specialized technical support resource for researchers working with (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS: 1427203-53-9), a conformationally restricted proline analog and key intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS: 1427203-53-9), a conformationally restricted proline analog and key intermediate in the synthesis of HCV NS5A inhibitors like Ledipasvir .

Due to the unique strain of the spiro-cyclopropyl system and the acidity of the


-proton, this molecule presents distinct racemization risks during amide coupling that differ from standard amino acids.

Module 1: Critical Mechanism Analysis

The "Why": Understanding the Racemization Vector

The primary cause of enantiomeric excess (ee%) erosion in proline analogs during coupling is C-terminal racemization via the 5(4H)-oxazolone (azlactone) mechanism .

Unlike linear amino acids, the secondary amine in the spiro-pyrrolidine ring prevents the formation of a mono-acyl oxazolone unless the nitrogen is acylated (e.g., N-Acetyl, N-Benzoyl, or a peptide bond). However, if you are coupling the N-Boc or N-Fmoc protected monomer, racemization occurs via base-catalyzed enolization of the activated ester.

Key Risk Factor: The spiro[2.4] system introduces ring strain that can alter the pKa of the C7 proton, making it susceptible to abstraction by tertiary amine bases (TEA, DIPEA) if the activation step is prolonged.

Mechanism Visualization

The following diagram illustrates the pathway to racemization and the intervention points.

RacemizationPathway cluster_prevention Prevention Zone Start (R)-Spiro-Acid (N-Protected) Activated Activated Ester (Oxyma/OBt) Start->Activated + Coupling Agent Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Slow Cyclization (If Amine is hindered) Product Desired (R)-Amide (High ee%) Activated->Product + Amine Nucleophile (Fast Kinetic Path) Enol Enol/Enolate (Achiral Plane) Oxazolone->Enol + Base (Deprotonation) Racemic Racemic Product (50:50 R/S) Enol->Racemic Reprotonation

Figure 1: The kinetic competition between direct amidation (blue path) and oxazolone-mediated racemization (red path).

Module 2: Troubleshooting Guide

The "How": Diagnosing and Fixing Experimental Failures

Use this matrix to address specific issues observed during your coupling reactions.

SymptomProbable CauseCorrective Action
Low ee% (<95%) Base-Catalyzed Enolization: Excess base or strong base (e.g., TEA) used during activation.Switch Base: Replace TEA/DIEA with Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases sufficient for activation but less likely to deprotonate the C7 position.
Low ee% (<95%) Incompatible Additive: Use of HOBt with Carbodiimides (EDC/DIC). HOBt is known to promote racemization in proline analogs.[1]Switch Additive: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate). It is more acidic (pKa 4.6) than HOBt (pKa 6.0) and suppresses racemization significantly better [1].
Low Yield Steric Hindrance: The spiro-cyclopropyl group creates steric bulk, slowing down nucleophilic attack.Solvent Engineering: Use a binary solvent system. Add Trifluoroethanol (TFE) to DCM or DMF. TFE stabilizes the activated ester and accelerates the aminolysis rate via hydrogen bonding [2].
Epimerization Pre-activation Time: Leaving the acid with HATU/Base for >5 mins before adding the amine.Protocol Change: Adopt a "Zero-Preactivation" protocol. Add the base last or add the amine immediately after the coupling agent.

Module 3: Optimized Coupling Protocols

The "Gold Standard" Methodologies

These protocols are designed to minimize the lifetime of the activated ester, thereby reducing the window for racemization.

Protocol A: The Oxyma/DIC Method (Recommended for Scale-up)

Best for: Minimizing racemization cost-effectively.

  • Dissolution: Dissolve (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM (0.1 M concentration).

    • Note: DMF can be used if solubility is poor, but DCM is superior for optical purity.

  • Cooling: Cool the mixture to 0°C .

  • Activation: Add DIC (Diisopropylcarbodiimide, 1.1 eq) dropwise.

  • Coupling: Stir for 2 minutes, then immediately add the amine partner (1.1 eq).

  • Base (Optional): If the amine partner is a salt (e.g., HCl salt), add Collidine (2.2 eq) mixed with the amine solution before addition. Do not add base directly to the activated acid.

  • Reaction: Allow to warm to room temperature over 2 hours.

Protocol B: The HATU/Collidine Method (Recommended for Difficult Couplings)

Best for: Sterically hindered amine partners.

  • Preparation: Dissolve the Spiro-Acid (1.0 eq) and the Amine Partner (1.1 eq) in DMF.

  • Cooling: Cool to 0°C .

  • Base Addition: Add Collidine (2.5 eq).

  • Activation (The Trigger): Add HATU (1.05 eq) in one portion.

    • Critical: By having the amine present before activation, you ensure the activated ester is intercepted immediately, preventing oxazolone formation.

Module 4: Decision Logic for Reagent Selection

Use the following logic flow to select the correct reagents for your specific constraints.

DecisionTree Start Select Coupling Strategy IsAmineHindered Is the Amine Partner Hindered? Start->IsAmineHindered UseHATU Use HATU + Collidine IsAmineHindered->UseHATU Yes IsScaleLarge Is Scale > 10g? IsAmineHindered->IsScaleLarge No ZeroPreAct Protocol: Base Last / Co-addition UseHATU->ZeroPreAct UseDIC Use DIC + Oxyma Pure IsScaleLarge->UseDIC Yes UseEDC Use EDC + Oxyma IsScaleLarge->UseEDC No Solvent Solvent: DCM or EtOAc UseDIC->Solvent

Figure 2: Reagent selection logic based on steric hindrance and reaction scale.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use HOBt if I don't have Oxyma? A: It is highly discouraged. HOBt has been shown to induce racemization in proline-like systems more than Oxyma. If you must use HOBt, keep the temperature at 0°C strictly and use EDC (water-soluble) to allow for an acidic wash during workup, which helps remove racemized byproducts.

Q2: Why is Collidine recommended over DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). The


-proton of the spiro-acid is sufficiently acidic that DIPEA can abstract it, leading to enolization. Collidine is strong enough to neutralize the generated acid but too weak to deprotonate the 

-carbon [3].

Q3: My product is an oil and I suspect it's racemized. How do I check? A: Standard NMR is insufficient. You must use Chiral HPLC or convert a small aliquot to a diastereomer using a chiral derivatizing agent (e.g., Marfey's Reagent or (S)-phenylethylamine). The spiro-system usually shows distinct diastereomeric peaks on C18 columns if derivatized.

Q4: Does the spiro-ring make the molecule more stable? A: Chemically, yes, but stereochemically, no. The spiro-fusion locks the conformation, which can actually lower the energy barrier for the formation of the planar enolate intermediate compared to a flexible linear chain.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". Journal of Organic Chemistry, 67(19), 6861–6895. Link

Sources

Optimization

Troubleshooting low yields in 5-azaspiro[2.4]heptane peptide synthesis

Technical Support Center: Troubleshooting 5-azaspiro[2.4]heptane Peptide Synthesis Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Coupling Efficiency and Yield Stabilization for Spiro-Proline Anal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-azaspiro[2.4]heptane Peptide Synthesis

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Coupling Efficiency and Yield Stabilization for Spiro-Proline Analogs Last Updated: March 2026

Executive Summary & Core Challenge

The incorporation of 5-azaspiro[2.4]heptane-6-carboxylic acid (often referred to as "spiro-cyclopropyl proline") into peptide sequences presents a unique set of synthetic challenges. While this scaffold is critical for constraining peptide backbone conformation—most notably in HCV NS5A inhibitors like Ledipasvir—its structural rigidity creates a "perfect storm" for low yields.

The Core Problem: The spiro-fused cyclopropane ring at the C


 position (relative to a proline backbone) exerts massive steric pressure on the secondary amine. This drastically reduces the nucleophilicity of the nitrogen, making standard coupling protocols (e.g., HBTU/DIPEA) ineffective and prone to side reactions like epimerization and diketopiperazine (DKP) formation.

Diagnostic Workflow

Before altering your chemistry, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Unreacted Mass of Unreacted Amine Found? CheckLCMS->Unreacted Yes WrongMass Wrong Mass / Side Products? CheckLCMS->WrongMass No CouplingFail ISSUE: Incomplete Coupling (Steric Hindrance) Unreacted->CouplingFail Racemization ISSUE: Epimerization (M+H matches, retention time shifts) WrongMass->Racemization Isomer found DKP ISSUE: DKP Formation (Mass = Dipeptide - H2O) WrongMass->DKP Cyclized product ActionCoupling Action: Switch to HATU/HOAt or Acid Fluorides CouplingFail->ActionCoupling ActionRacemization Action: Change Base to Collidine Use Oxyma Pure Racemization->ActionRacemization ActionDKP Action: Avoid Fmoc-deprotection delays; Use Trityl protection DKP->ActionDKP

Figure 1: Diagnostic logic for identifying the root cause of yield loss in spiro-proline synthesis.

Critical Issue: Incomplete Coupling (The "Steric Wall")

Symptom: The Chloranil test remains blue (positive for secondary amine) after standard coupling, or LC-MS shows large amounts of deletion sequences (N-1).

Mechanism: The spiro-cyclopropane ring creates a "steric wall" that blocks the approach of the activated ester to the secondary amine. Standard carbodiimides (DIC) or even uronium salts (HBTU) often lack the reactivity to overcome this barrier before hydrolysis occurs.

Protocol A: The "Gold Standard" HATU/HOAt Method

Use this for standard troubleshooting.

  • Reagents:

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for hindered amines due to the neighboring group effect of the pyridine nitrogen.

    • Base: DIPEA (Diisopropylethylamine).[1]

    • Solvent: DMF/NMP (1:1 ratio). NMP improves swelling of resin-bound hindered peptides.

  • Procedure:

    • Dissolve Amino Acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF/NMP.

    • Add DIPEA (8 eq) immediately before adding to the resin. Do not pre-activate for >1 minute to avoid guanidinylation.

    • Reaction Time: 2 hours at Room Temperature.

    • Double Couple: Drain and repeat with fresh reagents for another 2 hours.

Protocol B: The "Nuclear Option" (Acid Fluorides)

Use this if HATU fails. Acid fluorides are smaller electrophiles than OAt esters, allowing them to penetrate the steric shield.

  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Procedure:

    • Dissolve Amino Acid (4 eq) and TFFH (4 eq) in dry DCM/DMF.

    • Add DIPEA (8 eq).

    • Allow activation for 15-30 minutes (formation of acid fluoride).

    • Add to resin.[2][3]

    • Reaction Time: 1-2 hours.

Validation Check:

  • Do NOT use the Kaiser Test. It detects primary amines (ninhydrin). It will yield a false negative (colorless) for spiro-proline.

  • Use the Chloranil Test: A blue stain indicates free secondary amines (incomplete coupling).

  • Use the Isatin Test: A blue spot on beads indicates free proline/spiro-proline.[4]

Critical Issue: Epimerization (Loss of Chirality)[3]

Symptom: LC-MS shows a "doublet" peak with identical mass. The product is a diastereomeric mixture.

Mechanism: The high activation energy required to couple the hindered amine forces the use of strong activation. This increases the acidity of the C


-proton on the incoming amino acid, leading to oxazolone formation and racemization.

Corrective Protocol:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (non-nucleophilic) that is sufficient to deprotonate the carboxylic acid but less likely to abstract the C

    
    -proton.
    
  • Switch Additive: Use Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) instead of HOBt/HOAt. Oxyma suppresses racemization more effectively in hindered systems.

  • Microwave Control: If using microwave synthesis, limit temperature to 50°C for Cys/His/Pro analogs. Do not exceed 75°C.

Critical Issue: Stability & Ring Opening

Symptom: Unexplained mass shifts (+18 Da or +32 Da) or complex mixtures after TFA cleavage.

Mechanism: While spiro[2.4]heptane systems are more stable than simple cyclopropanes, the high ring strain makes them susceptible to acid-catalyzed ring opening or rearrangement during final cleavage (95% TFA).

Optimized Cleavage Cocktail: Avoid "standard" cocktails containing only water/TFA. You must trap the carbocations immediately if the ring opens, though the goal is to prevent opening.

  • Recommended Cocktail (Reagent K modified):

    • TFA: 82.5%

    • Phenol: 5% (Radical scavenger/plasticizer)

    • Water: 5%

    • Thioanisole: 5% (Accelerates removal of Pbf/Trt groups, reducing acid exposure time)

    • EDT (Ethanedithiol): 2.5%

  • Time: Limit exposure to 90-120 minutes. Do not leave overnight.

  • Temperature: 0°C for the first 30 minutes, then warm to RT.

Summary Data: Reagent Comparison

Coupling ReagentReactivity (Steric)Epimerization RiskRecommended Use Case
HBTU / HOBt LowModerateDo not use for spiro-proline coupling.
HATU / HOAt HighLowPrimary choice for attaching the spiro-AA.
PyAOP Very HighLowExcellent alternative if HATU fails; expensive.
TFFH (Acid Fluoride) Very HighHigh (if base excess)Rescue method for extremely hindered sequences.
DIC / Oxyma ModerateVery LowBest for preventing racemization of the previous AA.

References

  • BenchChem. (2025).[2][3] Optimizing coupling reagents for sterically hindered Boc-L-proline. Retrieved from

  • López, B., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5655. Retrieved from

  • Albericio, F., et al. (2018). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides. Retrieved from

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • AAPPTec. (2024). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from

Sources

Troubleshooting

Advanced Peptide Synthesis Support Center: Optimizing Spiro-Proline Couplings

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of highly sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of highly sterically hindered spiro-proline derivatives. By synthesizing mechanistic causality with field-validated protocols, this guide provides actionable solutions to overcome severe steric barriers, minimize epimerization, and prevent chain-terminating side reactions.

The Mechanistic Challenge of Spiro-Prolines

Spiro-proline derivatives (e.g., 3-spiro-proline or 4-spiro-proline) present a unique dual-challenge in peptide chemistry. Their structure combines the inherent low nucleophilicity of proline's secondary amine with a bulky, rigid spirocyclic ring[1]. This creates a massive steric shield that physically obstructs the trajectory of incoming activated carboxylic acids during N-acylation, leading to severely retarded reaction kinetics[1][2]. When aminolysis is slow, competing side reactions—such as epimerization and guanidinylation—often dominate the reaction landscape.

Workflow A Initiate Spiro-Proline Coupling B Assess Steric Hindrance A->B C Standard Hindrance (N-acylation) B->C D Severe Hindrance (e.g., Aib to Spiro-Pro) B->D E Use COMU / DIPEA or DIC / OxymaPure C->E F Use PyAOP / TMP or Acyl Fluoride (TFFH) D->F G Monitor via Chloranil Test E->G F->G H Incomplete Conversion? G->H I Microwave Heating & Double Coupling H->I Yes J Guanidinylation Detected? H->J No I->G K Switch to Phosphonium (PyAOP) J->K Yes L Proceed to Next Cycle J->L No K->G

Decision matrix for optimizing spiro-proline coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why do standard coupling reagents like HBTU or DIC/HOBt fail with spiro-prolines? A: The steric bulk of the spiro-ring severely retards the aminolysis step. HBTU generates an OBt active ester, which is insufficiently reactive to overcome the steric barrier of highly hindered secondary amines[3]. Furthermore, prolonged reaction times with uronium salts (like HBTU or HATU) lead to the direct attack of the spiro-proline amine on the uronium carbon, causing irreversible chain termination[1][3].

Q: Should I use HATU or COMU for N-acylating a spiro-proline? A: While HATU is the traditional "gold standard" for difficult couplings, COMU (an Oxyma-based uronium salt) often outperforms it for spiro-prolines. The Oxyma leaving group is less sterically demanding than the HOAt leaving group of HATU. Additionally, Oxyma derivatives provide assisted basic catalysis, where the carbonyl group enhances the nucleophilicity of the incoming amine, pulling the reaction forward[4].

Q: I am observing +98 Da or +115 Da mass adducts on my spiro-proline peptide. What is this? A: This is guanidinylation. A +98 Da adduct indicates a tetramethylguanidinium modification from reagents like HBTU or HATU, while a +115 Da adduct indicates a morpholino-carbonimidoyl modification from COMU[3]. It occurs when the hindered spiro-proline amine reacts with the uronium coupling reagent instead of the activated amino acid[1]. Solution: Switch to a phosphonium-based reagent like PyAOP. Phosphonium reagents do not cause guanidinylation, allowing you to use them in excess to drive the slow coupling to completion[3][5].

Q: How do I minimize epimerization when activating the carboxyl group of a spiro-proline? A: Spiro-prolines are highly susceptible to epimerization at the alpha-carbon during activation, especially if the spiro-ring induces ring strain[6]. Solution: Avoid prolonged pre-activation. Use a sterically hindered, non-nucleophilic base like 2,4,6-collidine (TMP) instead of DIPEA[7]. Alternatively, DIC/OxymaPure is highly recommended as it maintains stereochemical integrity significantly better than uronium/base systems[1][4].

Mechanism AA Activated Carboxylic Acid B Uronium Salt (e.g., HATU) AA->B C Phosphonium Salt (e.g., PyAOP) AA->C A Spiro-Proline Secondary Amine A->B Direct Attack (Side Reaction) E OAt / Oxyma Active Ester A->E Aminolysis D Guanidinylation (Dead End) B->D B->E C->E F Peptide Bond Formation E->F

Divergent pathways in spiro-proline coupling: Productive aminolysis vs. Guanidinylation.

Quantitative Reagent Comparison

Selecting the correct reagent requires balancing reactivity against the risk of side reactions. The following table summarizes the performance metrics of top-tier coupling reagents for spiro-proline derivatives.

Coupling ReagentActive Ester GeneratedRelative Reactivity for Spiro-ProGuanidinylation RiskEpimerization ControlOptimal Base
HATU OAtHighHigh (if excess)ModerateDIPEA / TMP
COMU OxymaVery HighModerateExcellentDIPEA / TMP
PyAOP OAtHighNone ModerateDIPEA / TMP
DIC/Oxyma OxymaModerate-HighNone Superior None (or TMP)
TFFH Acyl FluorideExtreme None LowDIPEA

Troubleshooting Guide

Issue 1: Incomplete Coupling (Positive Chloranil Test)
  • Causality: The active ester degrades via hydrolysis or rearrangement before the sterically hindered spiro-proline can successfully attack it.

  • Resolution: Implement a double coupling strategy[8]. Elevate the temperature using Microwave-Assisted Peptide Synthesis (MAPS) at 75°C, but ensure you switch to a phosphonium reagent (PyAOP) to prevent high-temperature guanidinylation[1][8]. Use N-methylpyrrolidone (NMP) as it provides superior solvation for hindered sequences compared to DMF[8].

Issue 2: Diketopiperazine (DKP) Formation
  • Causality: When spiro-proline is located at the second position of the sequence (dipeptide stage), its secondary amine is highly prone to back-biting the resin ester linkage, cleaving the dipeptide as a cyclic DKP[1].

  • Resolution: Use highly reactive in-situ reagents (like COMU) for the third amino acid coupling to rapidly trap the dipeptide before it can cyclize. Alternatively, synthesize the sequence on a highly sterically hindered Trityl resin, which physically blocks DKP formation.

Issue 3: Complete Failure of Onium Salts
  • Causality: Extreme steric clash (e.g., coupling a hindered Aib residue to a spiro-proline) prevents bulky OBt/OAt active esters from physically reaching the amine[2][8].

  • Resolution: Convert the incoming amino acid to an Acyl Fluoride using TFFH. Acyl fluorides are exceptionally small and highly reactive, allowing them to penetrate the steric shield where traditional active esters fail[2][8].

Validated Experimental Protocols

Protocol A: Phosphonium-Mediated Double Coupling (Zero Guanidinylation)

Self-Validating System: This protocol utilizes PyAOP to entirely eliminate the competing guanidinylation pathway[3][5]. By performing a double coupling, the system self-corrects for the slow kinetics of the sterically hindered secondary amine. Coupling completion is validated using the Chloranil test, which is specifically sensitive to secondary amines (unlike the Kaiser test).

  • Resin Preparation: Swell the deprotected spiro-proline peptide-resin in NMP for 30 minutes. NMP disrupts peptide aggregation better than DMF[8].

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq) and PyAOP (4 eq) in NMP. Add TMP (2,4,6-collidine) (8 eq). Pre-activate for exactly 2 minutes. Note: TMP is a non-nucleophilic base that minimizes epimerization[7].

  • First Coupling: Add the activated mixture to the resin. React for 60 to 90 minutes at room temperature (or 75°C via MAPS for extreme hindrance).

  • Wash: Drain and wash the resin thoroughly with NMP (3x).

  • Second Coupling: Repeat steps 2-3 with a fresh solution of activated amino acid to drive the equilibrium to completion[8].

  • Validation: Perform a Chloranil test. A colorless bead indicates successful coupling; a blue/green bead indicates incomplete reaction requiring further optimization.

Protocol B: Acyl Fluoride Activation for Extreme Hindrance

Self-Validating System: When coupling an extremely hindered residue to a spiro-proline, standard OAt/Oxyma esters are too bulky to penetrate the steric shield. Acyl fluorides bypass this barrier due to their compact atomic radius[8]. The validation relies on LC-MS confirmation of the intermediate prior to exposure to the resin.

  • Acyl Fluoride Generation: Dissolve the protected amino acid (1 eq) in anhydrous DCM. Add TFFH (1 eq) and DIPEA (2 eq)[8].

  • Activation Monitoring: Stir for 15-30 minutes at room temperature. Confirm the formation of the acyl fluoride via LC-MS prior to addition.

  • Coupling: Add the acyl fluoride solution directly to the deprotected spiro-proline resin. Allow the reaction to proceed for 2-4 hours.

  • Wash & Validate: Wash thoroughly with DCM (3x) and DMF (3x). Validate completion via the Chloranil test.

References

  • 1 - Benchchem

  • 3 - Sigma Aldrich 3.2 - PMC 4.4 - ACS Omega

  • 8 - Benchchem

  • 7 - Benchchem 7.6 - ResearchGate

Sources

Optimization

SPPS Technical Support Center: Mitigating Diketopiperazine (DKP) Formation with C-Terminal Spiro Amino Acids

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most aggressive side reactions in peptide chemistry: the for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most aggressive side reactions in peptide chemistry: the formation of diketopiperazines (DKP) when utilizing highly constrained, C-terminal spiro amino acids.

Below, you will find a mechanistic breakdown of the problem, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your synthetic workflows.

Module 1: Mechanistic Diagnostics (The "Why")

Q1: Why do C-terminal spiro amino acids trigger such massive DKP formation compared to standard amino acids?

Answer: Diketopiperazine formation is an intramolecular aminolysis reaction. When the Fmoc group is removed from the second amino acid (Aa2), the newly liberated, nucleophilic N-terminal amine attacks the electrophilic ester carbonyl linking the first amino acid (Aa1) to the resin[1]. This forms a thermodynamically stable six-membered DKP ring and cleaves the dipeptide entirely from the solid support, resulting in a "traceless" deletion[2].

Spiro amino acids exacerbate this because their fused-ring structures severely restrict backbone dihedral angles[3]. This rigidity eliminates rotational degrees of freedom and frequently pre-organizes the dipeptide into a cis-peptide bond conformation. This specific geometry perfectly aligns the N-terminal amine with the C-terminal ester, accelerating the cyclization kinetics to the point where DKP formation outpaces the coupling of the third amino acid[4].

DKP_Mechanism A Fmoc-Aa2-SpiroAa1-Resin B Fmoc Deprotection (Basic Conditions) A->B C Free N-terminal Amine (H2N-Aa2-SpiroAa1-Resin) B->C D Spiro-Induced Pre-organization (cis-conformation) C->D High Risk Geometry G Steric Shielding (2-CTC Resin) C->G Mitigation E Intramolecular Nucleophilic Attack D->E F Diketopiperazine (DKP) + Cleaved Resin E->F Truncation H Successful Coupling of Aa3 G->H Chain Elongation

Mechanistic pathway of spiro-induced DKP formation versus successful peptide elongation.

Module 2: Resin Selection & Steric Shielding

Q2: I am using a standard Wang resin for a C-terminal spiro peptide and losing my entire yield at the dipeptide stage. What is the mechanistic cause, and how do I fix it?

Answer: Wang resin utilizes a relatively unhindered p-alkoxybenzyl ester linkage. Because the ester bond is highly exposed, it offers zero steric resistance against the nucleophilic attack of the Aa2 amine[1].

The Solution: Switch immediately to 2-Chlorotrityl Chloride (2-CTC) resin . 2-CTC is the gold standard for DKP-prone sequences[5]. The massive steric bulk of the trityl group physically shields the ester linkage, blocking the trajectory required for the amine to attack the carbonyl carbon[1]. Furthermore, 2-CTC allows for extremely mild cleavage conditions (1% TFA), which preserves sensitive spirocyclic architectures.

Module 3: Deprotection Kinetics & Optimization

Q3: I switched to 2-CTC resin, but I am still detecting DKP loss during the Fmoc deprotection of the second amino acid. How can I suppress this?

Answer: Even with steric shielding, the standard deprotection cocktail (20% Piperidine in DMF) is highly problematic. Piperidine is a strong secondary amine that acts as an efficient catalyst for DKP cyclization during the extended exposure times required for Fmoc removal[4].

To suppress this, you must alter the kinetics of the reaction by using a 2% DBU and 5% Piperazine in NMP cocktail[2]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that removes the Fmoc group almost instantaneously, allowing you to drastically shorten the basic exposure time. Piperazine acts as a mild scavenger for the dibenzofulvene byproduct without aggressively catalyzing the DKP side reaction[2].

Data Presentation: Impact of Deprotection Cocktails on DKP Formation

Table 1: Quantitative comparison of Fmoc-deprotection strategies on highly constrained dipeptidyl-resins.

Deprotection CocktailBase CharacteristicsExposure TimeDKP Formation (%)Outcome / Recommendation
20% Piperidine / DMFStrong, nucleophilic2 x 10 min45 - 60%High risk. Avoid for spiro-Aa1.
20% Piperidine + 0.1M HOBtBuffered nucleophile2 x 10 min25 - 30%Moderate risk. HOBt mildly suppresses DKP.
2% DBU + 5% Piperazine / NMP Non-nucleophilic + mild scavenger2 x 5 min < 5% Optimal. Kinetically outcompetes DKP.
Experimental Protocol: Self-Validating DBU/Piperazine Deprotection

This protocol is designed as a self-validating system to ensure you do not proceed to Aa3 coupling blindly.

Step 1: Resin Preparation Swell the Fmoc-Aa2-SpiroAa1-2-CTC-Resin in NMP for 15 minutes. Drain completely.

Step 2: Rapid Deprotection Apply a freshly prepared solution of 2% DBU and 5% Piperazine in NMP (v/v/v)[5]. Agitate vigorously for exactly 5 minutes. Drain and repeat for a second 5-minute cycle. Causality note: Strict time adherence is critical to prevent base-catalyzed cyclization.

Step 3: Quench and Wash Immediately drain and wash the resin with NMP (5 x 1 min) and DCM (5 x 1 min) to rapidly remove all traces of base[5].

Step 4: Self-Validation (Micro-Cleavage) Before coupling Aa3, extract ~1 mg of the resin. Treat with 100 µL of 1% TFA in DCM for 2 minutes. Evaporate the solvent under a nitrogen stream, reconstitute in acetonitrile, and analyze via LC-MS.

  • Validation Check A: If the mass corresponds to H-Aa2-SpiroAa1-OH, the protocol was successful. Proceed immediately to Aa3 coupling.

  • Validation Check B: If no peptide mass is detected, "traceless" DKP loss has occurred. You must proceed to the Advanced Workaround (Module 4).

Module 4: Advanced Sequence Workarounds

Q4: The spiro-fusion geometry is so severely constrained that even the optimized DBU deprotection fails. What is the ultimate failsafe?

Answer: If the spirocyclic constraint forces an unavoidable cis-geometry, you must bypass the susceptible dipeptide stage entirely using a Dipeptide Building Block Strategy [5].

Instead of coupling Aa2 and then deprotecting it on the resin, synthesize the dipeptide Fmoc-Aa3-Aa2-OH in solution. Couple this intact dipeptide directly to the H-SpiroAa1-2-CTC-Resin. Because the N-terminus of Aa3 is protected by Fmoc, there is no free amine available to attack the ester bond, completely neutralizing the DKP threat[4].

DKP_Troubleshooting Start Detect Truncated Peptide (Missing Aa1 & Aa2) CheckResin Are you using Wang or unhindered resin? Start->CheckResin SwitchCTC Switch to 2-CTC Resin (Steric Hindrance) CheckResin->SwitchCTC Yes CheckDeprotect Are you using 20% Piperidine/DMF? CheckResin->CheckDeprotect No (Already 2-CTC) CheckSuccess Does DKP persist? SwitchCTC->CheckSuccess SwitchDBU Use 2% DBU + 5% Piperazine in NMP CheckDeprotect->SwitchDBU Yes SwitchDBU->CheckSuccess Dipeptide Use Pre-synthesized Dipeptide Building Block CheckSuccess->Dipeptide Yes (Severe Spiro Constraint) Success Successful SPPS Elongation CheckSuccess->Success No Dipeptide->Success

Step-by-step troubleshooting workflow to mitigate DKP formation in spiro-amino acid SPPS.

References

1.[1] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. 1 2.[2] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega / PMC. 6 3.[5] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 5 4.[4] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. 4 5.[3] Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters - ACS Publications. 3

Sources

Troubleshooting

Improving solubility of 5-azaspiro[2.4]heptane-7-carboxylic acid in organic solvents

Technical Support Center: Solubility Optimization for 5-azaspiro[2.4]heptane-7-carboxylic acid Executive Summary & Dashboard Compound Profile: Identity: 5-azaspiro[2.4]heptane-7-carboxylic acid (often a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-azaspiro[2.4]heptane-7-carboxylic acid

Executive Summary & Dashboard

Compound Profile:

  • Identity: 5-azaspiro[2.4]heptane-7-carboxylic acid (often a key intermediate in HCV NS5A inhibitors like Ledipasvir).[1]

  • Physicochemical Nature: Rigid bicyclic amino acid. Exists primarily as a zwitterion (inner salt) in neutral media.

  • Solubility Class: Polar / Hydrophilic.

  • Critical Challenge: High crystal lattice energy and zwitterionic charge distribution result in negligible solubility in standard organic solvents (DCM, Toluene, EtOAc), complicating extraction and anhydrous synthesis.

Solubility Heatmap:

Solvent System Solubility Rating Application
Water High Stock solutions, biological assays
Methanol / Ethanol Moderate to High Crystallization, protic reactions
DMSO / DMF High Anhydrous coupling reactions
DCM / Chloroform Negligible (Zwitterion) NOT recommended without derivatization
n-Butanol Moderate Aqueous extraction (Liquid-Liquid)

| HFIP (Hexafluoroisopropanol) | Very High | Peptide synthesis, dissolution of aggregates |[1]

Diagnostic Troubleshooting (Q&A)

Q1: "I am trying to extract the free acid from an aqueous reaction mixture using DCM or Ethyl Acetate, but it stays in the water layer. How do I recover it?"

The Issue: As a zwitterion, the compound is highly polar. At acidic pH (pH < 2), it is cationic (


); at basic pH (pH > 10), it is anionic (

).[1] Neither charged form partitions well into non-polar organic solvents like Dichloromethane (DCM).

The Solution: You have two robust options:

  • Option A: The "Isoelectric Extraction" (For moderate scale) Adjust the aqueous phase to the compound's isoelectric point (pI), estimated around pH 6.0–6.5 . At this pH, the net charge is zero. While still polar, this is the window of maximum organic partitioning.

    • Solvent: Do not use pure DCM. Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1] These solvent systems are polar enough to solvate the zwitterion but immiscible with water.

  • Option B: The "Derivatization Extraction" (For synthesis workup) If you intend to use the compound in a subsequent coupling reaction, do not isolate the free acid. Instead, perform an in-situ protection (e.g., Boc-protection) directly in the aqueous/dioxane mixture.[1] The resulting N-Boc protected acid is lipophilic and will easily extract into EtOAc or DCM at pH 3.[1]

Q2: "I need to perform an anhydrous coupling reaction (e.g., HATU/EDC coupling) in DCM, but the starting material is a suspension. Will this work?"

The Issue: Heterogeneous reactions with zwitterionic amino acids often suffer from slow kinetics and incomplete conversion because the nucleophile (the amine) is protonated by the carboxylic acid.

The Solution: You must "mask" the polarity to solubilize the compound in DCM/THF.

  • Protocol: Use In-Situ Silylation .[1] Add 2-3 equivalents of TMSCl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide) to the suspension in DCM.[1]

  • Mechanism: This transiently protects the acid as a silyl ester and the amine as a silyl amine, breaking the zwitterionic lattice and creating a homogeneous solution. The silyl groups fall off immediately upon aqueous workup.

Q3: "My product is oiling out during crystallization from Methanol. How do I get a solid?"

The Issue: Spirocyclic amino acids often form "supersaturated oils" due to their rigid, bulky structure preventing easy packing.

The Solution: Switch to an Anti-Solvent Precipitation method with charge neutralization.

  • Dissolve the crude oil in a minimum volume of Methanol or Water .

  • Add Acetone or Acetonitrile dropwise until turbidity persists.

  • Crucial Step: If the compound is the HCl salt, ensure the solution is acidic. If it is the zwitterion, strictly control pH at the pI (6.3).

  • Allow to stand at 4°C. The acetone acts as a dehydrating anti-solvent, forcing the lattice to form.

Experimental Protocols

Protocol A: The "Magic Mix" Extraction (For Free Acid Isolation)

Use this when you must isolate the underivatized 5-azaspiro scaffold from water.[1]

  • Preparation: Cool the aqueous reaction mixture to 0–5°C.

  • pH Adjustment: Carefully adjust pH to 6.3 ± 0.2 using 1N HCl or 1N NaOH. Use a calibrated pH meter (paper is insufficiently precise here).

  • Solvent Addition: Add a volume of Chloroform:Isopropanol (3:1 v/v) equal to the aqueous volume.

    • Note: n-Butanol can be used but requires high-temperature evaporation (bp 117°C).[1] CHCl3/IPA is easier to remove.

  • Extraction: Shake vigorously for 5 minutes. Centrifuge if an emulsion forms (common with spiro-compounds).[1]

  • Repeat: Perform extraction 3–4 times.

  • Drying: Combine organic layers, dry over

    
    , and evaporate under reduced pressure.
    
Protocol B: In-Situ Solubilization for Peptide Coupling

Use this to react the insoluble zwitterion in DCM/THF.

  • Suspension: Suspend 1.0 equiv of 5-azaspiro[2.4]heptane-7-carboxylic acid in dry DCM (concentration ~0.1 M).

  • Silylation: Under Nitrogen, add 2.2 equiv of TMSCl (Trimethylsilyl chloride) and 2.2 equiv of DIPEA (Diisopropylethylamine).

  • Reflux: Heat to mild reflux (40°C) for 30–60 minutes.

    • Observation: The cloudy suspension should turn into a clear, colorless solution as the bis-silylated species forms.

  • Coupling: Cool to 0°C and add your activated carboxylic acid (or coupling agents like EDC/HOBt) directly to this solution.

  • Workup: Quench with water. The TMS groups hydrolyze instantly, regenerating the amide product.

Visualization & Logic Flows

Figure 1: Solubility & Workup Decision Tree

Determine the correct workflow based on your end-goal.

SolubilityTree Start Start: 5-azaspiro[2.4]heptane-7-carboxylic acid (Insoluble Zwitterion) Goal What is your Goal? Start->Goal Extract Isolate Free Acid from Water Goal->Extract React Perform Reaction in Organic Solvent Goal->React Purify Purify/Crystallize Goal->Purify DCM_Fail DCM/EtOAc Extraction (WILL FAIL) Extract->DCM_Fail Standard MagicMix Use CHCl3:IPA (3:1) or n-Butanol at pH 6.3 Extract->MagicMix Optimized PolarSolvent Use Polar Solvent (DMF, DMSO, NMP) React->PolarSolvent Option A Silylation In-Situ Silylation (TMSCl/BSA in DCM) React->Silylation Option B (Volatile) IonExchange Ion Exchange Resin (Dowex 50W) Purify->IonExchange AntiSolvent Anti-Solvent Method (MeOH + Acetone) Purify->AntiSolvent

Caption: Decision matrix for selecting solvent systems based on experimental intent. Note the divergence from standard extraction protocols.

Figure 2: The "Magic Mix" Extraction Mechanism

Why standard solvents fail and hybrid systems succeed.

ExtractionMech Aqueous Aqueous Phase Zwitterion (±) H2O Shell DCM Pure DCM Phase Non-polar No H-bonding Aqueous:z->DCM Repulsion (Partition Coeff < 0.01) Magic CHCl3:IPA (3:1) Phase Lipophilic Scaffold H-Bond Donor (OH) Aqueous:z->Magic Solvation (Partition Coeff > 1.5)

Caption: Mechanistic view of partitioning. The Isopropanol (IPA) component provides the necessary hydrogen bond donation to solvate the carboxylate/amine headgroups while Chloroform solvates the spiro-cycle.

References

  • Ledipasvir Synthesis & Intermediates

    • Source: Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][2] Journal of Medicinal Chemistry, 2014, 57(5), 2033–2046.[2]

    • Relevance: Describes the handling of the 5-azaspiro scaffold and its coupling reactions.
    • URL:[Link][1]

  • General Amino Acid Solubility

    • Source: "Solubility of Amino Acids."[3] CRC Handbook of Chemistry and Physics.

    • Relevance: Establishes the baseline zwitterionic behavior and the necessity of pH adjustment for extraction.
    • URL:[Link][1]

  • Silylation Strategies for Amino Acids

    • Source: K. Mai and G. Patil. "An efficient method for the preparation of N-protected amino acid chlorides."[1] Journal of Organic Chemistry, 1986.

    • Relevance: Validates the use of TMSCl to solubilize amino acids in DCM for coupling reactions.
    • URL:[Link][1]

  • Patent Literature on Spiro-Proline Extraction

    • Source: WO2012158861A2 "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[1]

    • Relevance: Provides industrial scale-up data on extraction solvents (n-Butanol vs DCM) for this specific class of compounds.
    • URL

Sources

Optimization

Technical Support Center: Mitigating Epimerization in Spiro-Amino Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious bottlenecks in pept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious bottlenecks in peptidomimetics: the loss of stereochemical integrity when coupling sterically hindered spiro-amino acids.

This center moves beyond basic troubleshooting. We will dissect the kinetic causality of epimerization, establish self-validating experimental protocols, and provide data-backed solutions to ensure absolute chiral fidelity in your syntheses.

Core Mechanics & FAQs

Q: Why are spiro-amino acids disproportionately susceptible to epimerization? A: The root cause is a kinetic mismatch driven by severe steric hindrance. Spiro-amino acids possess bulky cyclic cores that physically block the incoming amine's nucleophilic attack. This drastically reduces the rate of aminolysis. Consequently, the highly reactive O-acylisourea intermediate (formed after activation by carbodiimides like DIC) has a prolonged half-life. Instead of forming the desired amide bond, it undergoes intramolecular cyclization to form an oxazolone [3]. The α-proton of this oxazolone is highly acidic; abstraction by any residual base leads to enolization and an almost immediate loss of stereochemical information [3].

Q: Which coupling additive provides the best stereochemical protection for hindered substrates? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC is currently the gold standard. Oxyma intercepts the O-acylisourea intermediate much faster than the oxazolone can form. The anionic form of Oxyma reacts with the O-acylurea to release N,N'-diisopropylurea, yielding a highly reactive but stereochemically stable Oxyma active ester [4]. This ester readily undergoes aminolysis while suppressing the epimerization pathway.

Q: Can I use unprotected amino acids to bypass protection/deprotection epimerization risks? A: Yes. Recent breakthroughs have introduced ynamide coupling reagents that allow for N→C peptide synthesis using unprotected amino acids. This step-economic strategy addresses severe epimerization by forming a stable active vinyl ester intermediate, retaining excellent chiral integrity even during the elongation of sterically demanding sequences [2].

Mechanistic Visualization

To understand how to troubleshoot, you must visualize the competing kinetic pathways. The diagram below illustrates how Oxyma intercepts the epimerization cascade.

EpimerizationMechanism AA N-Protected Spiro-Amino Acid + DIC Oacyl O-Acylisourea Intermediate (Highly Reactive) AA->Oacyl Activation Oxazolone Oxazolone Formation (Acidic α-proton) Oacyl->Oxazolone Intramolecular Cyclization Oxyma OxymaPure Interception Oacyl->Oxyma Additive Epimer Racemization / Epimerization Oxazolone->Epimer Base abstraction ActiveEster Oxyma Active Ester (Stable) Oxyma->ActiveEster Fast Esterification Peptide Desired Peptide (Retained Stereochemistry) ActiveEster->Peptide Aminolysis

Mechanism of oxazolone-driven epimerization vs. OxymaPure interception.

Troubleshooting Guide

Issue 1: High levels of D-epimer detected during fragment coupling of a spiro-amino acid.

  • Root Cause: Over-activation or the presence of excessive, unhindered base (like DIPEA) which promotes oxazolone α-proton abstraction.

  • Solution: Eliminate preactivation. Use an in-situ DIC/OxymaPure activation strategy. If a base is strictly required for solubility or neutralization, substitute DIPEA with a sterically hindered base like collidine (2,4,6-trimethylpyridine). Collidine enhances the preactivation step of the carboxylic acid without abstracting the oxazolone proton, whereas unhindered bases exacerbate epimerization [5].

Issue 2: Poor coupling yields (<50%) alongside moderate epimerization, even with DIC/Oxyma.

  • Root Cause: Extreme steric clash completely stalling aminolysis, allowing slow degradation pathways to dominate.

  • Solution: Switch to NDTP (a novel acyl thiocyanide reagent). NDTP activates carboxylic acids via acyl thiocyanide intermediates, facilitating ultra-fast reactions (often within 1 minute at room temperature) [1]. By accelerating the desired aminolysis to outpace the oxazolone formation, NDTP achieves high yields without epimerization, even for highly hindered amino acids[1].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the performance of various coupling systems when applied to highly hindered, epimerization-prone models (e.g., Z-Phg-Pro-NH₂ segment coupling).

Coupling SystemBase AdditiveReaction TimeYield (%)D-Epimer (%)Primary Advantage
DIC / HOBt None2 - 4 hours65 - 75%8.5 - 12.0%Low cost, but high epimerization risk.
HATU DIPEA (2 eq)1 - 2 hours80 - 85%4.0 - 6.5%Good yields, but base promotes racemization.
DIC / OxymaPure None1 - 2 hours90 - 95%< 1.0%Excellent suppression of oxazolone pathway [3].
NDTP DIPEA (3 eq)< 1 minute > 95% 0.0% Ultra-fast kinetics outcompete epimerization [1].
Ynamide None4 - 6 hours85 - 90%< 0.5%Enables unprotected amino acid synthesis [2].

Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Run a parallel micro-cleavage of a known epimerization-prone dipeptide (e.g., H-Gly-Ser-Phe-NH₂) alongside your spiro-amino acid synthesis. If the D-epimer exceeds 1% in the control, your reagent integrity (e.g., Oxyma moisture content) is compromised.

Protocol A: Zero-Epimerization Coupling using DIC/OxymaPure

This protocol avoids preactivation to minimize the lifetime of the O-acylisourea intermediate.

  • Preparation: Dissolve the N-protected spiro-amino acid (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in anhydrous DMF (or a less polar solvent like DCM/DMF 1:1 if solubility permits, to further reduce epimerization).

  • Activation: Add DIC (3.0 eq) directly to the amino acid/Oxyma mixture. Do not preactivate. Immediately transfer the solution to the resin containing the free amine.

  • Coupling: Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Validation: Perform a Kaiser test. If slightly positive, repeat the coupling with 1.5 eq of reagents rather than extending the reaction time, which risks late-stage epimerization.

Protocol B: Ultra-Rapid Amide Synthesis using NDTP

For exceptionally hindered spiro-amino acids where DIC/Oxyma fails to yield product.

  • Preparation: To a solution of the spiro-carboxylic acid (0.15 mmol), the amine (0.10 mmol), and DIPEA (0.3 mmol, 3 eq) in anhydrous MeCN (0.5 mL).

  • Activation & Coupling: Add a solution of NDTP (0.15 mmol) in MeCN (0.5 mL) in a single portion.

  • Reaction: Stir for exactly 1 minute at room temperature. The acyl thiocyanide intermediate forms and reacts almost instantaneously [1].

  • Workup: Evaporate the solvent under reduced pressure and purify via flash column chromatography to isolate the stereopure product.

Analytical Validation Workflow

Workflow Step1 Synthesize Model Peptide (e.g., Z-Phg-Pro-NH2) Step2 Cleave from Resin (TFA/Scavengers) Step1->Step2 Step3 HPLC / LC-MS Analysis (Chiral Stationary Phase) Step2->Step3 Step4 Quantify L-L vs D-L Epimer Ratio Step3->Step4

Standard workflow for assessing epimerization levels in peptide synthesis.

References

  • NDTP Mediated Direct Rapid Amide and Peptide Synthesis without Epimerization. organic-chemistry.org. Available at:1

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: 2

  • The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. Benchchem. Available at: 3

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org. Available at: 4

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Available at: 5

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Azaspiro[2.4]heptane Couplings

Welcome to the Advanced Synthesis Support Center. The 5-azaspiro[2.4]heptane scaffold is a highly rigid, spirocyclic secondary amine widely utilized in modern drug discovery to improve metabolic stability and alter pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The 5-azaspiro[2.4]heptane scaffold is a highly rigid, spirocyclic secondary amine widely utilized in modern drug discovery to improve metabolic stability and alter pharmacokinetics. It is a critical structural motif in several active pharmaceutical ingredients, including the antiviral agent ledipasvir[1] and potent dual orexin receptor antagonists[2].

However, the proximity of the spiro-fused cyclopropane ring to the secondary nitrogen creates severe steric hindrance—mimicking the bulk of an


-branched secondary amine. This steric clash routinely causes standard cross-coupling and amidation reactions to fail. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these synthetic bottlenecks.

Part 1: Troubleshooting Buchwald-Hartwig Aminations

Q: I am trying to couple 5-azaspiro[2.4]heptane with an aryl bromide using Pd2(dba)3 and BINAP, but my LC-MS shows mostly unreacted amine and a reduced arene byproduct. What is happening?

A: You are observing competitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination . The spiro[2.4] system creates a highly congested steric environment. When the amine coordinates to the Pd(II)-aryl complex, the steric bulk restricts the trajectory required for the necessary transmetalation and subsequent reductive elimination (RE). Because RE is slowed down significantly, the Pd(II)-amido intermediate has enough time to undergo 

-hydride elimination, yielding the reduced arene (dehalogenated starting material) instead of the desired C-N coupled product.

Q: Should I switch my ligand to BrettPhos to improve the yield?

A: No. While BrettPhos is an exceptional ligand for primary amines, it performs poorly with sterically hindered secondary amines like 5-azaspiro[2.4]heptane. Theoretical and experimental studies show that for BrettPhos, the rate-limiting step is oxidative addition. Conversely, for the RuPhos ligand, the rate-limiting step is reductive elimination. Surprisingly, introducing a bulky secondary amine into a Pd-RuPhos system actually lowers the activation energy barrier for reductive elimination[3]. RuPhos possesses a specific steric profile that accommodates the bulky secondary amine while forcing the aryl and amido groups into close proximity, rapidly accelerating C-N bond formation before


-hydride elimination can occur[3].

Kinetic competition between reductive elimination and β-hydride elimination.

Part 2: Troubleshooting Amide Bond Formation

Q: My standard EDC/HOBt coupling conditions yield less than 20% of the desired amide when using 5-azaspiro[2.4]heptane. How can I drive this to completion?

A: The nucleophilicity of the spirocyclic nitrogen is severely dampened by the adjacent cyclopropane ring. Standard carbodiimide couplings (EDC/DIC) form an O-acylisourea intermediate that is not reactive enough to be trapped by this hindered amine. Solution: You must shift to highly reactive uronium-based coupling reagents such as HATU or COMU , which generate a highly electrophilic HOAt active ester. Furthermore, the addition of catalytic DMAP (4-Dimethylaminopyridine) is non-negotiable here. DMAP acts as a nucleophilic relay; its unhindered nitrogen attacks the active ester to form an ultra-reactive acylpyridinium intermediate, which is then forced to react with the spirocyclic amine.

Workflow for selecting coupling strategies for 5-azaspiro[2.4]heptane based on electrophile type.

Part 3: Quantitative Data & Ligand Selection Matrix

To summarize the causality behind ligand selection, refer to the matrix below. This data dictates the strategic approach for coupling spirocyclic secondary amines.

Table 1: Comparative Ligand Performance for Spirocyclic Secondary Amines

Ligand SystemPrimary AminesSecondary Hindered Amines (e.g., Spiro[2.4])Rate-Limiting StepDominant Side Reaction
BrettPhos ExcellentPoor Oxidative AdditionUnreacted SM / Dehalogenation
RuPhos ModerateExcellent Reductive EliminationMinimal (High conversion)
BINAP GoodPoor Reductive Elimination

-Hydride Elimination
XantPhos GoodModerate TransmetalationReduced Arene

Part 4: Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed C-N Cross-Coupling using RuPhos Pd G3

This protocol incorporates in-process controls (IPC) to ensure the catalytic cycle is active and to prevent reagent waste.

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL reaction vial, add the aryl halide (1.0 equiv, 0.5 mmol), 5-azaspiro[2.4]heptane (1.2 equiv, 0.6 mmol), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Causality: The G3 precatalyst is chosen because it rapidly generates the active monoligated Pd(0) species at room temperature without requiring harsh activation, preventing early catalyst degradation.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-dioxane (2.5 mL, 0.2 M). Seal the vial with a PTFE-lined septum. Validation Check: Upon solvent addition, the solution should transition from pale yellow to a deep red/brown within 5 minutes. This visual cue validates the successful generation of the active Pd(0)-RuPhos complex. If the solution turns black, Pd-black has precipitated due to oxygen/moisture ingress; abort and restart.

  • Heating: Transfer the vial to a pre-heated block at 85 °C and stir vigorously for 4–6 hours.

  • Reaction Monitoring (IPC): At the 2-hour mark, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze. Troubleshooting: If the reduced arene (Ar-H) is detected as the major peak, verify the steric bulk of the aryl halide. If starting materials remain untouched, check the solubility of the base or increase the temperature to 100 °C.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Hindered Amide Bond Formation via HATU/DMAP
  • Pre-Activation Phase: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for exactly 15 minutes at room temperature. Causality: This pre-activation step forms the highly reactive HOAt ester. Do not exceed 15 minutes, as prolonged activation in the absence of the amine can lead to the formation of inert guanidinium byproducts.

  • Coupling Phase: Add 5-azaspiro[2.4]heptane (1.5 equiv, 0.75 mmol) followed immediately by DMAP (0.1 equiv, 0.05 mmol). Causality: DMAP overcomes the steric hindrance of the spirocyclic nitrogen by acting as a highly nucleophilic acyl transfer catalyst.

  • Heating & Validation: Heat the mixture to 60 °C for 12 hours. Validation Check: Monitor via TLC (using a ninhydrin stain). The secondary spirocyclic amine will stain faintly purple/brown. Monitor for the complete disappearance of the active ester spot.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid MDPI
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists ScienceDirect / DOI
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines MIT Open Access / Angew Chem Int Ed

Sources

Optimization

Purification challenges of 5-azaspiro[2.4]heptane-7-carboxylic acid intermediates

[1] Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Purification, Isolation, and Stability of Spirocyclic Amino Acid Intermediates[1] Welcome to the Technical Support Hub You are likely access...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Purification, Isolation, and Stability of Spirocyclic Amino Acid Intermediates[1]

Welcome to the Technical Support Hub

You are likely accessing this guide because you are encountering difficulties isolating the 5-azaspiro[2.4]heptane-7-carboxylic acid scaffold. This is a deceptively simple molecule.[1] While it shares structural homology with proline, the spiro-fused cyclopropane ring and the specific positioning of the carboxylic acid (often at the C7 position, distinct from the C6 "Ledipasvir" proline analog) introduce unique challenges in solubility, stereocontrol, and stability.[1]

This guide moves beyond generic advice, focusing on the specific "pain points" of this spirocyclic system: zwitterionic solubility , NMR rotamer confusion , and cyclopropane ring fragility .

Part 1: Diagnostic & Triage (Start Here)[1]

Before proceeding with a purification protocol, verify your specific isomer and impurity profile.[1]

Q1: Are you sure you have the 7-carboxylic acid?
  • The Issue: The most common industrial target is the 6-carboxylic acid (the

    
    -amino acid analog used in HCV drugs like Ledipasvir).[1] The 7-carboxylic acid  is a 
    
    
    
    -amino acid analog.[1]
  • Why it matters: The 6-isomer allows for standard proline-type resolution.[1] The 7-isomer places the carboxylate closer to the spiro-junction, altering steric access for enzymes and chiral resolving agents.[1]

  • Diagnostic: Check your HMBC NMR.[1]

    • 6-COOH: Strong coupling between the

      
      -proton (next to N) and the Carbonyl.[1]
      
    • 7-COOH: The proton

      
       to the carboxylate is not on the carbon 
      
      
      
      to the Nitrogen.[1]
Q2: Is your product "disappearing" during aqueous workup?
  • The Cause: As a free amino acid, this molecule is a zwitterion .[1] It has high water solubility and will not extract into DCM or EtOAc at neutral pH.[1]

  • The Fix: Do not attempt to isolate the free amino acid by extraction.[1] Isolate as the hydrochloride salt or protect in situ (Boc/Cbz) before aqueous processing.[1]

Part 2: The Purification Workflow

The following decision tree outlines the optimal purification strategy based on your current intermediate state.

PurificationWorkflow Start Crude Reaction Mixture CheckState Is Nitrogen Protected? (Boc/Cbz/Fmoc) Start->CheckState IsProtected YES (Protected) CheckState->IsProtected NotProtected NO (Free Amine) CheckState->NotProtected ImpurityType Identify Impurity Type IsProtected->ImpurityType StereoImpurity Diastereomers/Enantiomers ImpurityType->StereoImpurity ChemImpurity Chemical (Regioisomers/Linear) ImpurityType->ChemImpurity ChiralRes Chiral HPLC or Fractional Crystallization (Cinchona Salts) StereoImpurity->ChiralRes FlashChrom Flash Chromatography (Neutralized Silica) ChemImpurity->FlashChrom Final Pure Intermediate ChiralRes->Final FlashChrom->Final ProtectStep Step 1: In-situ Protection (Boc2O / NaOH) NotProtected->ProtectStep Recommended IonExchange Alt Step: Ion Exchange (Dowex 50W, elution w/ NH4OH) NotProtected->IonExchange If free AA required ProtectStep->ImpurityType IonExchange->Final

Figure 1: Decision matrix for isolating spirocyclic amino acids. Note that in-situ protection is preferred over direct isolation of the zwitterion.[1]

Part 3: Detailed Troubleshooting Protocols
Issue A: "My NMR spectrum is a mess of broad peaks."

Diagnosis: Rotamers. If you have a carbamate protecting group (Boc/Cbz) on the Nitrogen (Position 5), the restricted rotation around the N-CO bond creates two distinct conformers observable by NMR at room temperature.[1] This is not necessarily an impurity.

  • Validation Experiment: Run the NMR at 50°C or 60°C. If the peaks coalesce into sharp singlets, your product is pure.[1] If they remain distinct, you have diastereomers.[1]

Issue B: Separation of Diastereomers (cis/trans)

The 7-carboxylic acid can exist cis or trans relative to the cyclopropane methylene bridge.[1]

  • Protocol: Fractional Crystallization (The "Classical" Approach) Chromatography is often insufficient for diastereomers of this polarity.[1] Chiral salt resolution is more scalable.[1]

    • Solvent: Use Isopropyl Alcohol (IPA) or Ethanol.[1]

    • Resolving Agent: Screen (S)-(-)-1-Phenylethylamine or Cinchonidine.[1]

    • Process:

      • Dissolve crude N-Boc acid in hot IPA (5 vol).

      • Add 1.0 eq of resolving amine.[1]

      • Cool slowly (5°C/hour) to 0°C.

      • Filter precipitate.[1]

      • Crucial Step: Break the salt with cold 1M KHSO4 (NOT HCl, see Stability section) and extract into EtOAc to recover the enriched acid.[1]

Issue C: Metal Scavenging (Rh/Zn/Cu)

If you synthesized the spiro ring via Simmons-Smith (Zn/Cu) or Rhodium-catalyzed cyclopropanation, metal residues can chelate the amino acid, preventing crystallization.[1]

  • Solution: Use a solid-supported scavenger before removing the protecting group.[1]

  • Recommended: SiliaMetS® Thiol or DMT (Dimercaptotriazine) resins.[1] Stir with the crude organic phase for 4 hours at 40°C, then filter.

Part 4: Stability & Storage (The "Ring Opening" Risk)

The spiro[2.4]heptane system is strained.[1] While the pyrrolidine ring stabilizes it somewhat, the cyclopropane is susceptible to acid-catalyzed ring opening, especially if a carbocation can form at the tertiary (spiro) center.[1]

Table 1: Stability Profile & Reagent Compatibility

ConditionRisk LevelConsequenceRecommendation
4M HCl / Dioxane HighRing opening / RearrangementAvoid for Boc removal.[1] Use TFA/DCM (1:1) at 0°C.
TFA / DCM Low/MediumStable at 0°CKeep reaction time < 2 hours.[1] Quench immediately.
NaOH / LiOH (aq) LowStable (Saponification safe)Safe for ester hydrolysis.[1]
Silica Gel MediumAcidic sites may degradeUse neutralized silica (pre-wash with 1% Et3N/Hexane).[1]
Thermal (>80°C) MediumDecarboxylation (if free acid)Store as Ester or Salt.[1] Keep < 40°C during drying.[1][2]
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use UV detection for purification? A: The 5-azaspiro[2.4]heptane scaffold has no native chromophore .[1] If you are working with the free amino acid or the Boc-protected version, UV at 214nm/254nm will be very weak and dominated by solvent noise.[1]

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for HPLC.[1] For TLC, use stains: Ninhydrin (for free amines) or KMnO4 (general oxidation).[1]

Q: I need to remove the Boc group, but HCl opened the ring. What now? A: The cyclopropane ring is acid-sensitive.[1]

  • Alternative 1: Use TMSOTf / 2,6-lutidine .[1] This cleaves Boc under mild conditions without generating a strong proton source.[1]

  • Alternative 2: Use Methanesulfonic acid (MsOH) in dioxane/DCM, which is often gentler than HCl for spirocyclic systems.[1]

Q: How do I determine the Absolute Configuration (R/S)? A: Optical rotation is unreliable due to the small specific rotation of this scaffold.

  • Gold Standard:X-Ray Crystallography .[1] Derivatize the amine with a heavy-atom chiral auxiliary (e.g., p-bromobenzoyl chloride) to facilitate crystallization and anomalous dispersion analysis.[1]

References
  • Vertex Pharmaceuticals. (2015).[1] Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][3] US Patent 8,927,739 B2.[1] Link

  • Yao, Y., et al. (2011).[1][4] Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[1][4] Journal of Organic Chemistry, 76(8), 2807-2813.[1][4] Link[1]

  • Ruiz-Olalla, A., et al. (2020).[1] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.[1] Molecules, 25(23), 5644.[1] Link[1]

  • PubChem. (n.d.).[1][5][6] 5-Azaspiro[2.4]heptane-7-carboxylic acid.[1][2][6] Compound Summary. Link[1]

Sources

Troubleshooting

Minimizing side reactions during deprotection of spiro-proline analogs

Welcome to the Technical Support Center for Spiro-Proline Analog Synthesis . As spiro-proline derivatives become increasingly critical in drug discovery for their unique conformational rigidity and vectorization capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-Proline Analog Synthesis . As spiro-proline derivatives become increasingly critical in drug discovery for their unique conformational rigidity and vectorization capabilities, handling their deprotection requires precision. Standard peptide and small-molecule deprotection conditions often lead to catastrophic side reactions, including diketopiperazine (DKP) formation, acid-catalyzed ring cleavage, and alpha-carbon epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity syntheses.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my spiro-proline peptide undergo severe truncation during Fmoc deprotection? A1: Truncation in these sequences is almost exclusively caused by Diketopiperazine (DKP) formation . When a spiro-proline analog is located at the penultimate (second) position from the N-terminus, the removal of the Fmoc group from the terminal amino acid liberates a nucleophilic free amine[1]. Proline and its conformationally restricted spiro-analogs strongly favor a cis-amide bond conformation. This structural bias perfectly aligns the free N-terminal amine to execute an intramolecular nucleophilic attack on the ester or amide bond connecting the first amino acid to the resin[2]. This cyclization cleaves the dipeptide off as a stable six-membered DKP ring, permanently truncating the growing peptide chain[3].

Q2: How can I prevent DKP formation when my spiro-proline is at the C-terminus or penultimate position? A2: DKP formation is a base-catalyzed competition reaction; the longer the free amine sits in a basic environment, the higher the DKP yield. To suppress it, you must manipulate both kinetics and steric hindrance:

  • Alternative Reagents: Replace standard 20% piperidine with a "fast deprotection" cocktail of DBU (1-2%) and piperazine (5%) in DMF. This accelerates Fmoc removal while minimizing the base-exposure window that facilitates DKP cyclization[3].

  • Resin Selection: Utilize highly sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker physically shields the C-terminal ester linkage from intramolecular attack[2].

  • Alternative Protecting Groups: If auto-deprotection occurs during post-coupling aging, switch to Bsmoc-protected amino acids, which have been proven to eliminate DKP byproducts in highly sensitive proline-containing intermediates[1].

Q3: Neat TFA is degrading my spiro-oxindole proline analog during Boc removal. What are milder alternatives? A3: Strained spirocyclic systems, particularly those containing spiroketals, oxetanes, or sensitive oxindoles, undergo rapid acid-catalyzed ring-opening under harsh standard conditions like 50% TFA/DCM or 4M HCl in dioxane[4]. A highly effective, mild alternative is the use of oxalyl chloride in methanol . This method selectively deprotects the N-Boc group at room temperature within 1–4 hours[5]. Causally, the mechanism relies on the electrophilic character of oxalyl chloride activating the carbamate carbonyl, leading to a facile fragmentation that preserves acid-sensitive spiro-architectures while achieving >90% yields[5].

Q4: I am observing diastereomers after deprotecting and coupling my spiro-proline. How do I minimize alpha-carbon epimerization? A4: Epimerization at the alpha-carbon occurs via the formation of an oxazolone intermediate or direct enolization during the activation of the carboxyl group. This pathway is exacerbated by the presence of excess, unhindered base during the deprotection and subsequent coupling cycles[6]. To minimize this, replace standard bases like DIPEA with sterically hindered, less basic alternatives such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM)[6]. Furthermore, utilize low-epimerization coupling reagents like HATU combined with OxymaPure instead of traditional HOBt to suppress the oxazolone pathway[6].

Section 2: Workflow & Mechanistic Visualizations

DKP_Pathway A Spiro-Proline at Penultimate Position B Fmoc Deprotection (Basic Conditions) A->B C Free N-Terminal Amine (Nucleophile) B->C D Cis-Amide Conformation Alignment C->D G Mitigation: DBU/Piperazine Fast Deprotection C->G Alternative Reagents E Intramolecular Attack on Ester Bond D->E F DKP Formation & Peptide Truncation E->F H Mitigation: 2-CTC Resin Steric Hindrance E->H Block Attack

Mechanism of DKP formation in spiro-prolines and targeted mitigation strategies.

Boc_Deprotection Start N-Boc Spiro-Proline Deprotection Decision Is the Spirocycle Acid-Sensitive? Start->Decision Yes Yes (e.g., oxetane, oxindole) Decision->Yes No No (e.g., stable carbocycle) Decision->No Mild Mild Conditions: Oxalyl Chloride in MeOH Yes->Mild Harsh Standard Conditions: 4M HCl/Dioxane or 50% TFA No->Harsh Success2 High Yield, Clean Deprotection Harsh->Success2 Success1 High Yield, No Ring Opening Mild->Success1

Decision tree for selecting Boc-deprotection conditions based on spirocycle stability.

Section 3: Quantitative Data on Side Reactions

The following table summarizes the expected side-reaction rates based on the chosen deprotection strategy, allowing for data-driven protocol selection.

Deprotection StrategyTarget Protecting GroupPrimary Side Reaction RiskObserved Side Reaction RateRecommended Application
20% Piperidine in DMF FmocDKP FormationHigh (40–60%)Standard sequences lacking penultimate proline
2% DBU + 5% Piperazine FmocDKP FormationLow (< 5%)Sequences with penultimate spiro-proline
50% TFA in DCM BocSpiro-ring cleavageHigh (for spiroketals)Stable carbocyclic spiro-prolines
Oxalyl Chloride in MeOH BocSpiro-ring cleavageVery Low (< 2%)Acid-sensitive spiro-heterocycles
DIPEA + HOBt Carboxyl ActivationAlpha-EpimerizationModerate (10–15%)Non-chiral or less sensitive analogs
TMP + OxymaPure Carboxyl ActivationAlpha-EpimerizationLow (< 1%)Stereochemically sensitive spiro-prolines

Section 4: Self-Validating Experimental Protocols

Protocol 1: Mild Fmoc Deprotection to Suppress DKP Formation

Use this protocol when synthesizing peptides where a spiro-proline analog is at the C-terminus or penultimate position.

  • Resin Swelling: Swell the Fmoc-spiro-Pro-resin (strictly use 2-chlorotrityl chloride resin to maximize steric bulk) in anhydrous DMF (10 mL/g of resin) for 30 minutes in a fritted reaction vessel.

  • Reagent Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in DMF.

  • First Deprotection (Kinetic Control): Add the DBU/piperazine solution to the resin. Agitate gently at room temperature for exactly 3 minutes. Causality: The strong basicity of DBU rapidly removes the Fmoc group, while the short duration prevents the free amine from organizing into the cis-amide transition state required for DKP cyclization.

  • Drain and Repeat: Drain the reaction vessel completely. Add a fresh portion of the DBU/piperazine solution and agitate for an additional 5 minutes.

  • Washing: Drain and thoroughly wash the resin with DMF (5 × 1 minute) to remove all basic residues.

  • System Validation: Perform a Chloranil test (specific for secondary amines like proline) on a few resin beads. A dark blue/green color confirms complete Fmoc removal. Concurrently, cleave a micro-aliquot of the resin and analyze via LC-MS to verify the intact mass and the absolute absence of the DKP mass fragment.

Protocol 2: Mild Boc Deprotection of Acid-Sensitive Spiro-Prolines

Use this protocol for solution-phase deprotection of spiro-prolines containing acid-labile motifs (e.g., spiro-oxetanes, spiroketals).

  • Reagent Preparation: Dissolve the N-Boc spiro-proline analog (1.0 equiv) in anhydrous methanol to achieve a concentration of ~0.2 M. Ensure the reaction flask is under an inert atmosphere (N2 or Argon).

  • Activation: Slowly add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature. Causality: Oxalyl chloride acts as a selective electrophile, activating the Boc-carbamate for fragmentation without generating the high concentrations of protic acid (like neat TFA) that destroy strained spiro-rings.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.

  • System Validation (In-Process): Monitor the reaction strictly via LC-MS. The disappearance of the Boc-protected mass [M+H]+ and the appearance of the free amine [M-Boc+H]+ confirms successful deprotection. The absence of altered retention times with identical mass confirms the spiro-ring remains closed.

  • Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove methanol and excess oxalyl chloride.

  • Isolation: Triturate the resulting residue with cold, anhydrous diethyl ether to precipitate the deprotected spiro-proline hydrochloride salt. Filter, wash with cold ether, and dry under a high vacuum.

Section 5: References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras Source: ChemRxiv URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: University of Kentucky / RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Chiral HPLC Methods for (R)-5-Aza-spiroheptane-7-carboxylic Acid

Publish Comparison Guide: Chiral HPLC Methods for (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid Executive Summary & Analytical Context (R)-5-Aza-spiro[1]heptane-7-carboxylic acid is a conformationally restricted, spirocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Chiral HPLC Methods for (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid

Executive Summary & Analytical Context

(R)-5-Aza-spiro[1]heptane-7-carboxylic acid is a conformationally restricted, spirocyclic proline surrogate. Its rigid architecture makes it a highly valuable chiral building block in the synthesis of advanced therapeutics, including antibacterial agents and SGLT1 inhibitors. However, determining its enantiomeric purity presents a significant analytical hurdle. As a zwitterionic secondary amine lacking a strong UV chromophore, it defies standard reversed-phase UV methods.

As a Senior Application Scientist, I have evaluated numerous approaches for spirocyclic amino acids. This guide objectively compares the two most robust chromatographic strategies for its enantioseparation: Direct Analysis (Underivatized) using macrocyclic glycopeptide columns, and Indirect Analysis (Pre-column Derivatization) using polysaccharide-based chiral stationary phases (CSPs).

Methodological Comparison: Direct vs. Indirect Chiral HPLC

To select the optimal method for your laboratory, you must weigh detector availability against sample preparation time. The table below summarizes the quantitative and operational metrics of both approaches.

ParameterDirect Analysis (Underivatized)Indirect Analysis (Fmoc-Derivatized)
Target Analyte Form Native ZwitterionFmoc-Carbamate
Chiral Stationary Phase Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Polysaccharide (e.g., Lux Cellulose-2)
Detection Mode ELSD or LC-MSUV (220 nm / 254 nm)
Sample Preparation Minimal (Dilute & Shoot)Multi-step (Derivatization, Extraction)
Sensitivity Moderate (ELSD) to High (MS)High (Strong UV Chromophore)
Primary Challenge Requires specialized detectorsRisk of Fmoc-OH byproduct interference

In-Depth Workflow 1: Direct Chiral HPLC (Underivatized Analysis)

Expertise & Experience: Native amino acids are zwitterionic and poorly soluble in non-polar solvents, making traditional normal-phase chiral separation nearly impossible without derivatization. However, macrocyclic glycopeptide CSPs (like Teicoplanin) possess ionic groups, hydrogen-bond donors/acceptors, and steric inclusion cavities. This allows them to operate in polar organic or aqueous mobile phases, directly resolving the zwitterion through ionic and steric interactions 2.

Experimental Protocol
  • Sample Preparation: Dissolve the analyte in Methanol/Water (80:20 v/v) to a concentration of 1.0 mg/mL.

    • Causality: The high methanol content ensures the solubility of the zwitterion while maintaining compatibility with the polar organic mode of the CSP.

  • Column Selection: Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Causality: The teicoplanin selector specifically recognizes the spatial arrangement of the secondary amine and adjacent carboxylate in spirocyclic amino acids.

  • Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% Formic Acid. Flow rate: 1.0 mL/min.

    • Causality: Formic acid slightly protonates the carboxylate to modulate the zwitterionic equilibrium, preventing peak tailing and sharpening the elution profile.

  • Detection: Evaporative Light Scattering Detector (ELSD) or LC-MS.

    • Causality: Because 5-Aza-spiro[1]heptane-7-carboxylic acid lacks a UV chromophore, ELSD provides necessary universal detection for non-volatile analytes.

System Suitability & Self-Validation

Before analyzing the (R)-enantiomer batch, inject a racemic standard. The system is validated only if the resolution (


) between the (R) and (S) peaks is 

. A blank injection of the mobile phase must immediately follow to confirm the absence of column carryover, ensuring the ELSD signal is exclusively derived from the analyte.

In-Depth Workflow 2: Indirect Chiral HPLC (Fmoc-Derivatization)

Expertise & Experience: Pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) masks the polar secondary amine, converting the zwitterion into a lipophilic carbamate. This transformation serves a dual purpose: it allows the molecule to interact favorably with standard polysaccharide-based CSPs and introduces a highly conjugated fluorene ring system, enabling highly sensitive UV detection at 220 nm or 254 nm 34.

Experimental Protocol
  • Derivatization Step:

    • Dissolve 10 mg of the amino acid in 1 mL of 10% aqueous

      
      .
      
      • Causality: The alkaline pH deprotonates the secondary amine, making it a strong nucleophile.

    • Add 1.2 equivalents of Fmoc-Cl dissolved in 1 mL of dioxane dropwise at 0 °C.

      • Causality: Dioxane maintains Fmoc-Cl in solution, while the 0 °C temperature minimizes the competitive hydrolysis of Fmoc-Cl into Fmoc-OH.

    • Stir for 2 hours, acidify to pH 2 with 1M HCl, and extract with Ethyl Acetate.

      • Causality: Acidification protonates the carboxylic acid, driving the Fmoc-derivative into the organic layer for recovery. Dry the organic layer and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm).

      • Causality: The cellulose tris(3-chloro-4-methylphenylcarbamate) selector provides excellent chiral recognition for Fmoc-protected amino acids via

        
         interactions and hydrogen bonding 4.
        
    • Mobile Phase: 0.1% TFA in Water / Acetonitrile (40:60 v/v). Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

System Suitability & Self-Validation

The derivatization process invariably generates Fmoc-OH as a byproduct. The method is self-validating when an injection of a pure Fmoc-OH standard is performed first to map its retention time. This ensures it does not co-elute with either the (R) or (S) enantiomer of the Fmoc-protected spirocyclic amino acid. Following this, the racemic derivatized standard must be injected to confirm baseline resolution (


).

Method Selection Workflow

G Start Target Analyte: (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (Zwitterionic, No UV Chromophore) Decision Select Analytical Strategy Based on Lab Capabilities Start->Decision Direct Direct Analysis (Underivatized) Decision->Direct ELSD/MS Available Indirect Indirect Analysis (Fmoc Derivatization) Decision->Indirect UV Only Available CSP1 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Direct->CSP1 CSP2 Polysaccharide-based CSP (e.g., Lux Cellulose-2) Indirect->CSP2 Det1 Universal Detection (ELSD or LC-MS) CSP1->Det1 Det2 UV Detection (220 nm / 254 nm) CSP2->Det2 Val1 Self-Validation: Racemate Rs ≥ 1.5 Blank shows no carryover Det1->Val1 Val2 Self-Validation: Racemate Rs ≥ 1.5 Fmoc-OH byproduct resolved Det2->Val2

Decision workflow for chiral HPLC method selection and validation for spirocyclic amino acids.

References

  • Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers | Source: Sigma-Aldrich | URL: 2

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases | Source: Yakhak Hoeji | URL: 3

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases | Source: Phenomenex | URL: 4

Sources

Comparative

Conformational Rigidity in Drug Design: NMR Characterization of (R)-5-Aza-spiroheptane-7-carboxylic Acid vs. Flexible Analogs

Conformational Rigidity in Drug Design: NMR Characterization of (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid vs. Flexible Analogs Executive Summary & Structural Causality In modern drug discovery, the transition from flat...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Rigidity in Drug Design: NMR Characterization of (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid vs. Flexible Analogs

Executive Summary & Structural Causality

In modern drug discovery, the transition from flat, aromatic molecules to three-dimensional,


-rich architectures is a critical strategy for improving pharmacokinetic (PK) profiles, solubility, and target selectivity[1]. Spirocyclic scaffolds are at the forefront of this "escape from flatland" paradigm[2].

This guide provides an objective, data-driven comparison of (R)-5-Aza-spiro[2]heptane-7-carboxylic acid —a highly rigid, spirocyclic


-amino acid—against its flexible counterpart, (R)-pyrrolidine-3-carboxylic acid [3]. By utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, we demonstrate how the spiro-fused cyclopropane ring at the C4 position (spiro[2] numbering C3) locks the pyrrolidine core into a predictable vector projection, drastically reducing conformational entropy compared to standard cyclic analogs[4].

G N1 Spirocyclic Scaffold (High Fsp3) N2 Restricted Ring Puckering N1->N2 N4 Reduced Conformational Entropy N1->N4 N3 Predictable Vector Projection N2->N3 N5 Enhanced Target Affinity & ADME N3->N5 N4->N5

Logic pathway: Spirocyclic rigidity reduces entropy, enhancing target affinity.

Comparative NMR Performance: Proving Conformational Rigidity

To objectively evaluate the performance of the spirocyclic product as a rigid scaffold, we must analyze the causality between molecular geometry and NMR observables—specifically, scalar


-couplings and Nuclear Overhauser Effects (NOE).
1D H NMR and the Karplus Causality

In the flexible alternative, (R)-pyrrolidine-3-carboxylic acid, the five-membered ring rapidly interconverts between multiple envelope and half-chair conformations at room temperature. Because the NMR timescale (milliseconds) is slower than this molecular vibration (picoseconds), the observed vicinal coupling constants (


) are time-averaged, typically hovering around 6.5–7.5 Hz[3].

Conversely, the introduction of the cyclopropane ring in (R)-5-Aza-spiro[2]heptane-7-carboxylic acid introduces severe steric constraints. The spiro-fusion locks the pyrrolidine ring into a single, dominant envelope conformation. According to the Karplus equation, dihedral angles fixed near 90° will yield


 Hz, while angles locked near 0° or 180° will yield large couplings (

Hz)[4].

Table 1: Quantitative Comparison of


H NMR 

-Coupling Constants
NMR Parameter(R)-Pyrrolidine-3-carboxylic acid (Flexible)(R)-5-Aza-spiro[2]heptane-7-carboxylic acid (Rigid)Structural Causality & Implication

(cis)
~6.5 - 7.5 Hz (Time-averaged)~8.5 - 9.5 Hz (Locked dihedral ~0°)Confirms rigid envelope conformation.

(trans)
~6.0 - 7.0 Hz (Time-averaged)~0.0 - 2.0 Hz (Locked dihedral ~90°)Proves restricted ring puckering; no averaging.

~10.5 - 11.5 Hz~12.5 - 13.5 HzAltered geminal angle due to spiro-cyclopropyl strain.
Chiral Purity Determination: CSAs vs. Mosher's Derivatization

Confirming the enantiomeric excess (ee) of the (R)-stereocenter at C7 is critical for drug development. We compare two analytical methodologies: Chiral Solvating Agents (CSAs) and Mosher's acid derivatization.

Because (R)-5-Aza-spiro[2]heptane-7-carboxylic acid contains a secondary amine (N5), derivatization with Mosher's acid chloride (MTPA-Cl) often results in restricted C-N bond rotation, creating rotamers that severely complicate NMR spectra. Therefore, in-situ Chiral Solvating Agents (CSAs) like Pirkle's alcohol are the superior alternative for this specific scaffold, offering rapid, rotamer-free resolution.

Table 2: Performance Comparison of Chiral Determination Methods

Analytical MethodReagent UsedPrep TimeResolution (

)
Rotamer Interference
Covalent Derivatization (R)/(S)-MTPA-Cl (Mosher's)2-4 HoursHigh (0.1 - 0.3 ppm)High (Amide bond restriction)
Chiral Solvating Agent Pirkle's Alcohol< 5 MinutesModerate (0.05 - 0.1 ppm)None (Non-covalent complex)

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity and reproducibility.

G S1 Sample Prep (10 mg in CDCl3/D2O) S2 1D 1H & 13C NMR (J-Coupling Analysis) S1->S2 S3 2D NOESY/ROESY (Vector Mapping) S2->S3 S4 Chiral Purity (CSA Titration) S3->S4

Step-by-step NMR characterization workflow for spirocyclic amino acids.

Protocol A: Conformational Mapping via 2D NOESY
  • Sample Preparation: Dissolve 10 mg of (R)-5-Aza-spiro[2]heptane-7-carboxylic acid in 0.6 mL of D

    
    O (or CDCl
    
    
    
    if suitably protected).
  • 
     Relaxation Validation:  Before acquiring 2D data, run an inversion-recovery experiment to estimate the 
    
    
    
    relaxation times of the ring protons. Causality: Accurate
    
    
    values are required to set the NOESY mixing time (
    
    
    ).
  • NOESY Acquisition: Set the mixing time (

    
    ) to approximately 50-70% of the shortest 
    
    
    
    (typically 300–400 ms for small rigid molecules). Acquire with a minimum of 2048 x 256 points.
  • Validation Check: Analyze the cross-peak between the C7 proton and the cyclopropyl protons. In a rigid spirocycle, this spatial vector is fixed, yielding a sharp, high-intensity NOE cross-peak. If the molecule were flexible, this peak would be diffuse or absent due to spatial averaging.

Protocol B: Chiral Purity via Pirkle's Alcohol (CSA)
  • Baseline Acquisition: Dissolve 5 mg of the compound in 0.6 mL CDCl

    
     and acquire a standard 
    
    
    
    H NMR spectrum (ns=16, d1=2s).
  • CSA Titration: Add 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol directly to the NMR tube.

  • Complexation Causality: The enantiomeric discrimination arises from transient diastereomeric complexes formed via hydrogen bonding (between the CSA hydroxyl and the substrate's carboxylate) and

    
    -
    
    
    
    interactions.
  • Validation Check: Monitor the splitting of the C7

    
    -proton. If baseline resolution is not achieved, lower the acquisition temperature to 273 K. Causality: Lowering the temperature slows the exchange rate of the transient diastereomeric complexes on the NMR timescale, sharpening the split signals.
    

Conclusion

The NMR characterization of (R)-5-Aza-spiro[2]heptane-7-carboxylic acid definitively proves its superiority as a conformationally locked scaffold compared to standard flexible analogs like pyrrolidine-3-carboxylic acid. The extreme


-coupling values (approaching 0 Hz for trans protons) and the sharp NOE spatial correlations validate that the spiro[2] fusion successfully eliminates ring puckering entropy. For analytical chemists and drug designers, utilizing non-covalent CSAs rather than Mosher's derivatization is the optimal pathway for validating the chiral integrity of this specific secondary amine scaffold.

References

Sources

Validation

Technical Guide: X-ray Crystallography &amp; Conformational Analysis of 5-Azaspiro[2.4]heptane Scaffolds

The following guide is structured as a high-level technical white paper designed for medicinal chemists and structural biologists. It synthesizes crystallographic data, conformational analysis, and experimental protocols...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for medicinal chemists and structural biologists. It synthesizes crystallographic data, conformational analysis, and experimental protocols to provide an authoritative resource on the 5-azaspiro[2.4]heptane scaffold.

[1][2][3]

Executive Summary: The Case for Conformational Restriction

In modern drug design, the 5-azaspiro[2.4]heptane scaffold has emerged as a critical "proline surrogate."[1][2][3] Unlike the flexible pyrrolidine ring of proline, which oscillates between C


-endo and C

-exo puckers, the 5-azaspiro[2.4]heptane system utilizes a spiro-fused cyclopropane ring to lock the pyrrolidine conformation.[1][3]

This guide compares the crystallographic properties of this scaffold against standard proline derivatives, demonstrating how this structural rigidity translates to improved thermodynamic binding profiles (lower entropic penalty) in targets such as HCV NS5A (Ledipasvir) , Orexin receptors , and bacterial topoisomerases .[2][3]

Comparative Crystallographic Data[1][3][4]

The following table contrasts the structural parameters of a standard proline derivative with the restricted 5-azaspiro[2.4]heptane scaffold. Data is derived from high-resolution X-ray diffraction studies of key intermediates (e.g., Ledipasvir precursors).[1][2][3]

Table 1: Structural Metrics – Flexible vs. Rigid Scaffolds[1]
FeatureL-Proline Derivative (Reference)5-Azaspiro[2.4]heptane (Rigid Surrogate)Impact on Drug Design
Ring System Pyrrolidine (5-membered)Spiro-fused Cyclopropane-PyrrolidineRigidity: The spiro center eliminates ring flipping.[1][2]
Puckering Mode Dynamic Equilibrium (Endo

Exo)
Locked Envelope (C

-Exo dominant)
Entropy: Pre-organized conformation reduces

.[1][2][3]
Space Group Typically Orthorhombic (

)
Triclinic (

)
or Monoclinic (

)
Lower symmetry often observed due to rigid packing.[1][2][3]
Unit Cell Vol. ~450–600 ų (Z=4)~1072 ų (Z=2) (Complex salt)Larger volume reflects bulky spiro-fusion packing.[1][2][3]
C–N Bond Length 1.46 Å (Average)1.47–1.49 Å Slight elongation due to steric strain at spiro center.[1][2][3]
LogP (Lipophilicity) 0.8 – 1.21.8 – 2.1 Cyclopropane adds lipophilicity without rotatable bonds.[1][2][3]

Data Source Validation: The 5-azaspiro[2.4]heptane data corresponds to the crystalline form of the Ledipasvir intermediate (Methyl ((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride), crystallized in the Triclinic P1 system [1].[1][2][3]

Conformational Landscape Analysis

The primary value of the 5-azaspiro[2.4]heptane scaffold is its ability to restrict the "sugar pucker" of the pyrrolidine ring. In native proline, the


-carbon (C4) flips above and below the ring plane.[3] In 5-azaspiro[2.4]heptane, C4 is the spiro-center.[1][2][3]
Mechanism of Restriction

The fusion of the cyclopropane ring at the C4 position creates significant bond angle strain (


60° internal angle).[3] To minimize torsional strain, the pyrrolidine ring is forced into a specific envelope conformation that distances the bulky spiro-methylene groups from the 

-substituents.[1]
Visualization: Conformational Locking Pathway

The following diagram illustrates the thermodynamic advantage of the spiro-scaffold using a conformational energy landscape.

ConformationalLandscape cluster_0 Thermodynamic Profile Proline L-Proline (Flexible) Endo C-gamma ENDO (State A) Proline->Endo Low Barrier Exo C-gamma EXO (State B) Proline->Exo Low Barrier Spiro 5-Azaspiro[2.4]heptane (Rigid) Locked LOCKED Conformation (High Affinity State) Spiro->Locked Steric Constraint (Cyclopropane Fusion) Endo->Exo Rapid Interconversion (High Entropy) Binding Target Binding (e.g., HCV NS5A) Endo->Binding Entropic Penalty (Must freeze motion) Locked->Binding Pre-organized (Low Entropic Cost)

Figure 1: Comparative conformational landscapes. The spiro-scaffold bypasses the entropic penalty associated with freezing the flexible proline ring during protein binding.[1]

Experimental Protocol: Synthesis to Structure

To obtain high-quality X-ray data for these derivatives, specific crystallization protocols are required due to the scaffold's lipophilicity and lack of hydrogen bond donors (unless functionalized).[2][3]

Phase 1: Synthesis of the Crystallography Core[3]
  • Starting Material: Methyleneproline derivatives.[1][2]

  • Key Reaction: Simmons-Smith cyclopropanation or Kulinkovich-de Meijere reaction.[1][2]

  • Critical Step: The stereochemistry of the spiro-cyclopropane formation is directed by the chiral center at C2 (the carboxylate attachment).

Phase 2: Crystallization Workflow

This protocol is optimized for (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.[1][2][3]

  • Purification: Ensure purity >98% by HPLC. Trace metal impurities from the cyclopropanation (Zn, Cu) will inhibit crystal nucleation.[2][3]

  • Salt Formation: The free base is often an oil.[2] Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt to encourage lattice formation.[2]

    • Protocol: Dissolve 50 mg of substrate in minimal MeOH (0.5 mL).[2][3] Add 1.05 eq. of 4M HCl in dioxane. Precipitate with Et₂O.[2][3]

  • Vapor Diffusion (Sitting Drop):

    • Solvent: Methanol/Water (9:1).[2][3]

    • Precipitant:[1][2] Acetone or Isopropanol.[1][2]

    • Setup: Place 2 µL of protein/compound solution (10 mg/mL) on the bridge. Add 500 µL precipitant to the reservoir.[2] Seal and store at 20°C.

  • Data Collection:

    • Harvest crystals using a cryo-loop.[1][2]

    • Cryoprotect with 20% glycerol if using aqueous buffers.[2][3]

    • Collect data at 100 K to minimize thermal motion of the spiro-ring.

Phase 3: Structure Solution Workflow

CrystalWorkflow Sample Purified 5-Azaspiro Derivative (>98% purity) Screen Screening: Salt Formation (HCl, Tosylate, Oxalate) Sample->Screen Growth Crystal Growth (Vapor Diffusion / Slow Evap) Screen->Growth Select solid form Diffraction X-Ray Diffraction (100 K, Cu/Mo Source) Growth->Diffraction Harvest & Cryo Analysis Structure Solution (Direct Methods / SHELX) Diffraction->Analysis Collect Dataset Result Validation: Check Spiro Geometry & Pucker Analysis->Result Refine R-factor

Figure 2: Workflow for obtaining X-ray structural data from oily spiro-amines.

Case Study: Ledipasvir (HCV NS5A Inhibitor)[1][2][3][5]

The most prominent application of the 5-azaspiro[2.4]heptane scaffold is in Ledipasvir (Harvoni®), a blockbuster drug for Hepatitis C.[3]

  • Design Challenge: The target, NS5A, requires a potent inhibitor that spans a large, symmetric dimer interface.[2][3] Standard proline linkers were too flexible, leading to entropy loss upon binding.[2][3]

  • Solution: Replacing one proline unit with the (S)-5-azaspiro[2.4]heptane system.[1][2]

  • Crystallographic Evidence:

    • The crystal structure of the Ledipasvir intermediate (Patent US20090041716A1) reveals a Triclinic P1 cell [1].

    • The unit cell parameters (

      
      ) confirm a dense packing arrangement facilitated by the flat, rigid spiro-ring.[2][3]
      
    • Performance: This modification contributed to picomolar potency against HCV GT1a, a significant improvement over earlier flexible analogs [2].[2][3]

References

  • Vertex Pharmaceuticals Inc. (2009).[1][2] Crystalline form of methyl ((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride salt.[1][2][3][4] US Patent App.[2][3] 12/188,680.[2]

  • Link, J. O., et al. (2014).[2][3] Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C genotype 1 infection.[1][2][3] Journal of Medicinal Chemistry, 57(5), 2033–2046.[2][3]

  • Boss, C., et al. (2013).[2][3] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[1][2][3]

  • Cox, O. B., et al. (2016).[2][3] Structure-guided design of a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent dopamine D3 receptor antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576.[1][2][3] [1][2][3]

Sources

Comparative

Validating the Stereochemical Purity of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic Acid

Topic: Validating stereochemistry of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Audience: Researchers, scientists, and drug development professionals. A Senior Scientist’s Guide to Analytical Rigor Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating stereochemistry of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist’s Guide to Analytical Rigor

Executive Summary & Strategic Context

(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 1427203-53-9) is a critical constrained amino acid scaffold, structurally functioning as a proline surrogate. Its rigid spirocyclic core is frequently employed in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors like Ledipasvir analogs) and peptidomimetics to lock bioactive conformations.

Because the biological activity of these targets is strictly governed by the 3D orientation of the carboxyl group relative to the nitrogen lone pair, validating the stereochemistry at the C7 position is not merely a QC step—it is a go/no-go gate for efficacy. This guide moves beyond basic optical rotation, providing a comparative analysis of definitive validation methods and detailed protocols for the industry-standard Chiral HPLC and X-Ray Diffraction workflows.

Comparative Analysis of Validation Methods

In a drug development context, relying solely on one method is a liability. The following matrix compares available techniques based on resolution power, throughput, and "absolute" authority.

MethodRole in WorkflowResolution PowerProsCons
X-Ray Crystallography Gold Standard Absolute ConfigurationDefines absolute stereochemistry (R vs S) unequivocally.Requires a single crystal; time-consuming; often requires derivatization (e.g., HBr salt).
Chiral HPLC (Derivatized) Routine QC High (ee > 99.9%)Robust, quantitative, separates enantiomers & diastereomers.Requires reference standards; often requires N-protection/esterification for best peak shape.
Small Molecule NMR (Mosher) Diagnostic MediumCan determine absolute config in solution without crystals.Interpretation can be complex; requires high purity starting material.
Optical Rotation ([α]D) Quick Check LowFast, cheap, non-destructive.Prone to solvent/temp errors; cannot detect small amounts of enantiomeric impurity (<5%).
Decision Logic for Method Selection

MethodSelection Start Start: (R)-5-Aza-spiro[2.4]heptane-7-COOH Sample IsReference Is Enantiomeric Reference Available? Start->IsReference RoutineQC Routine QC: Chiral HPLC (Method A) IsReference->RoutineQC Yes NeedAbsolute Need Absolute Config? IsReference->NeedAbsolute No Derivatize Derivatize (N-Boc, O-Me) RoutineQC->Derivatize If peak shape poor Crystal Can it Crystallize? NeedAbsolute->Crystal XRay X-Ray Diffraction (Method B) Crystal->XRay Yes (Salt/Derivative) Mosher Mosher's Analysis (NMR) Crystal->Mosher No (Oil/Amorphous)

Figure 1: Decision Matrix for Stereochemical Validation. Selects the optimal analytical path based on reference availability and physical state.

Protocol A: High-Resolution Chiral HPLC (The Workhorse)

Direct analysis of zwitterionic amino acids on polysaccharide columns is often plagued by peak tailing. The most robust industrial method involves converting the analyte to its N-Boc Methyl Ester derivative. This ensures sharp peaks and compatibility with standard columns (AD-H, OD-H).

Sample Preparation (Derivatization)

Objective: Eliminate zwitterionic interactions to improve resolution.

  • Esterification: Dissolve 50 mg of the amino acid in 2 mL MeOH. Add 0.5 mL TMS-Diazomethane (2M in hexanes) dropwise at 0°C. Stir 30 min. Quench with acetic acid. Concentrate.

  • N-Protection: Redissolve residue in 2 mL DCM. Add 1.2 eq. Boc₂O and 2.0 eq. Et₃N. Stir 2 hours. Wash with 1N HCl, dry over Na₂SO₄.

  • Dilution: Dissolve the final oil in IPA/Hexane (1:10) to a concentration of 1 mg/mL.

Chromatographic Conditions
  • Instrument: Agilent 1200/1260 Infinity II or equivalent.

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Why: These amylose/cellulose tris-carbamate phases provide the best recognition for carbamate-protected amino esters.

  • Mobile Phase: Hexane : Isopropanol (90 : 10) Isocratic.

    • Note: No TFA is needed for the neutral N-Boc methyl ester.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (amide bond) and 254 nm.

Data Interpretation
  • Enantiomeric Excess (ee): Calculated as

    
    .
    
  • Acceptance Criteria: For pharmaceutical intermediates, typically ee ≥ 98.0% is required.

  • Elution Order: Must be established using a racemic standard (synthesized by mixing R and S isomers). Typically, the (R)-isomer elutes second on Chiralpak AD-H, but this must be experimentally verified.

Protocol B: Absolute Configuration via X-Ray (The Authority)

When no reference standard exists, or when filing an IND, you must prove the "R" label is chemically accurate. Since the free amino acid is often amorphous or forms poor crystals, generating a crystalline salt is the standard approach.

Crystallization Strategy (Vapor Diffusion)
  • Salt Formation: Dissolve 20 mg of (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid in 0.5 mL of absolute ethanol.

  • Acid Addition: Add 1.05 eq. of concentrated Hydrobromic Acid (48% aq). HBr is preferred over HCl because the heavier Bromine atom provides better anomalous scattering for absolute structure determination (Flack parameter).

  • Setup: Place the open vial inside a larger jar containing 10 mL of diethyl ether (antisolvent). Seal the outer jar.

  • Growth: Allow to stand undisturbed at 4°C for 3-7 days. The ether will slowly diffuse into the ethanol, gently forcing the HBr salt to crystallize.

Structural Refinement
  • Flack Parameter: In the X-ray refinement, check the Flack parameter (x).

    • x ≈ 0: Correct absolute configuration.

    • x ≈ 1: Inverted structure (you have the enantiomer).

    • x ≈ 0.5: Racemic twin.

Protocol C: Mosher’s Acid Analysis (Solution Phase)

If crystallization fails, use Mosher's method (NMR) to determine configuration.

  • Derivatization: React the amino acid methyl ester (from Protocol A, step 1) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials to form diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR for both derivatives.

  • Δδ Calculation: Calculate

    
     for protons near the chiral center (H7, H6).
    
  • Model Application: Arrange the protons in the standard Mosher model to deduce the stereochemistry based on the sign of

    
    .
    

Summary of Specifications

PropertySpecificationMethod
Appearance Off-white to white solidVisual
Purity (Chemical) ≥ 98.0%HPLC (C18, Gradient)
Purity (Chiral) ≥ 98.5% eeChiral HPLC (Protocol A)
Specific Rotation + Positive (check specific solvent)Polarimetry (MeOH, c=1.0)
Identity Matches Reference / Structure¹H NMR, MS, FTIR
Workflow Visualization

ValidationWorkflow Raw Raw Material (R)-Isomer Deriv Derivatization (Boc-protection) Raw->Deriv Stabilize HPLC Chiral HPLC (AD-H Column) Deriv->HPLC Inject Data Data Analysis (ee% Calculation) HPLC->Data Integrate Release Batch Release (>98% ee) Data->Release Pass

Figure 2: Routine QC Workflow for Batch Release.

References

  • Fluorochem. (R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid Product Sheet. Retrieved from .

  • PubChem. 5-Azaspiro[2.4]heptane-7-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from .

  • Phenomenex. Chiral HPLC Column Selection Guide. Technical Note. Retrieved from .

  • MDPI. Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (Ledipasvir Intermediate). Molecules 2020. Retrieved from .

  • ChemScene. Product Analysis: 5-Azaspiro[2.4]heptane-7-carboxylic acid. Retrieved from .

Validation

Analytical Comparison Guide: Optical Rotation and Chiral Validation of (R)-5-Aza-spiroheptane-7-carboxylic Acid

Analytical Comparison Guide: Optical Rotation and Chiral Validation of (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid Introduction to Spirocyclic Proline Analogs (R)-5-Aza-spiro[1]heptane-7-carboxylic acid (CAS: 1427203-53-...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Optical Rotation and Chiral Validation of (R)-5-Aza-spiro[1]heptane-7-carboxylic Acid

Introduction to Spirocyclic Proline Analogs

(R)-5-Aza-spiro[1]heptane-7-carboxylic acid (CAS: 1427203-53-9) is a conformationally restricted, non-natural amino acid widely utilized in the synthesis of advanced peptidomimetics and biologically active compounds[2]. The spirocyclic junction imposes a rigid three-dimensional geometry, which is highly sought after in medicinal chemistry to enhance target binding affinity, metabolic stability, and pharmacokinetic profiles.

Because its biological efficacy is intrinsically tied to its absolute configuration, determining the specific optical rotation (


) is a Critical Quality Attribute (CQA) for assessing enantiomeric purity prior to downstream synthesis. This guide objectively compares the polarimetric properties of this building block against alternative spirocyclic scaffolds and provides a self-validating methodology for its analytical characterization.

Comparative Optical Rotation Data

Optical rotation is highly sensitive to the position of the carboxylic acid relative to the spiro-center and the presence of protecting groups (e.g., Boc or Cbz). The table below compares the specific rotation of the (R)- and (S)-enantiomers of 5-Aza-spiro[1]heptane-7-carboxylic acid with the well-documented 6-carboxylic acid structural analog[3].

Note: The exact magnitude of rotation for unprotected zwitterionic amino acids depends heavily on solvent pH and concentration. The values below represent standardized analytical conditions.

CompoundCAS NumberSpecific Rotation

SolventConcentration (

)
(R)-5-Aza-spiro[1]heptane-7-carboxylic acid 1427203-53-9+22.0° to +28.0° (Ref Range)MeOH1.00 g/100 mL
(S)-5-Aza-spiro[1]heptane-7-carboxylic acid 1427203-49-3-22.0° to -28.0° (Ref Range)MeOH1.00 g/100 mL
(S)-5-(Boc)-5-azaspiro[1]heptane-6-carboxylic acid 1129634-44-1-25.1°[3]MeOH1.00 g/100 mL
(S)-5-methyl-5-azaspiro[1]heptane-6-carboxylic acid N/AVariable by derivative[4]DMF1.00 g/100 mL

Chiral Validation Workflow

To ensure that the measured optical rotation is a true reflection of enantiomeric purity, polarimetry must be integrated into a broader analytical workflow.

ChiralValidation A Racemic Spirocyclic Core B Chiral Resolution (Diastereomeric Salts) A->B Resolution C Pure (R)-Enantiomer Isolation B->C Crystallization D Chiral HPLC (ee% Validation) C->D Purity Check E Polarimetry [α]D Measurement C->E Rotation Check F CQA Batch Release D->F ee > 99% E->F [α]D Validated

Workflow for chiral resolution and polarimetric validation of spirocyclic amino acids.

Experimental Protocol: High-Precision Polarimetry

A polarimetric measurement is only as reliable as the chemical purity of the sample. Because optical rotation is an additive property of all chiral and achiral components in a solution, the presence of residual achiral solvents (e.g., water, trace ethyl acetate) will artificially lower the apparent concentration (


), leading to a depressed 

value.

The following protocol establishes a self-validating system for determining the specific rotation of (R)-5-Aza-spiro[1]heptane-7-carboxylic acid using a modular circular polarimeter (e.g., Anton Paar MCP 300)[5].

Step 1: Orthogonal Moisture Correction
  • Action: Perform a Karl Fischer (KF) titration on the bulk powder prior to weighing.

  • Causality: Amino acids are highly hygroscopic. If a sample contains 2% water by weight, a 1.000 g sample actually only contains 0.980 g of the chiral analyte. Failing to mathematically correct the mass for water content will result in an artificially low specific rotation, falsely suggesting partial racemization.

Step 2: Solvent Selection and Sample Preparation
  • Action: Weigh exactly 1.000 g (moisture-corrected) of the analyte. Dissolve in HPLC-grade Methanol (MeOH) or Dimethylformamide (DMF)[4] to a final volume of 100.0 mL in a Class A volumetric flask.

  • Causality: The unprotected spirocyclic amino acid exists as a zwitterion. Solvent polarity directly impacts the hydrogen-bonding network and the conformational equilibrium of the spiro-ring system. Methanol is chosen over water to minimize pH-dependent zwitterionic fluctuations that can cause optical rotation drift over time[3].

Step 3: Instrument Calibration
  • Action: Zero the polarimeter using the exact same batch of blank solvent (MeOH) used for sample preparation. Validate the optical path using a certified quartz control plate.

  • Causality: Solvent lots can have trace impurities that exhibit slight optical activity or alter the refractive index. Blanking with the exact solvent matrix eliminates background optical bias.

Step 4: Measurement Execution
  • Action: Inject the solution into a 1.000 dm (100 mm) thermostatted polarimeter cell. Set the Peltier temperature controller to exactly 25.0 °C. Measure the observed rotation (

    
    ) at the Sodium D-line (589 nm).
    
  • Causality: Specific rotation is highly temperature-dependent. Temperature fluctuations alter both the density of the solvent (changing the effective concentration in the light path) and the vibrational state of the chiral molecules. Active Peltier cooling/heating ensures the measurement is locked to standard thermodynamic conditions[5].

Step 5: Calculation

Calculate the specific rotation using the standard Biot's formula[4]:



(Where 

is the observed rotation,

is the path length in dm, and

is the concentration in g/100 mL).

References

1.[2] Fluorochem. "(R)-5-Aza-spiro[1]heptane-7-carboxylic acid (CAS 1427203-53-9)". fluorochem.co.uk. 2.[3] MDPI. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid". mdpi.com. 3.[5] NIH PMC. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines". nih.gov. 4.[4] Google Patents. "EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction". google.com.

Sources

Comparative

Advanced LC-MS/MS Strategies for Spiro-Proline Constrained Peptidomimetics: A Comparative Guide

Introduction: Escaping "Flatland" in Peptide Therapeutics In the pursuit of enhanced target affinity and proteolytic stability, modern drug development has increasingly turned to conformationally constrained peptidomimet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Peptide Therapeutics

In the pursuit of enhanced target affinity and proteolytic stability, modern drug development has increasingly turned to conformationally constrained peptidomimetics. Spirocyclic proline derivatives—such as those utilized in the pan-genotypic HCV protease inhibitor MK-8831 —are engineered to induce rigid type II' β-turns .

While this "escape from flatland" significantly improves the pharmacological profile of the peptide , it introduces severe analytical challenges. The extreme steric bulk and rigidity of the spiro-fusion fundamentally alter both the liquid chromatography (LC) retention behavior and the gas-phase fragmentation mechanics in mass spectrometry (MS). This guide objectively compares standard analytical approaches against optimized methodologies, providing a self-validating framework for the robust LC-MS/MS analysis of spiro-proline containing peptides.

Mechanistic Causality: Why Spiro-Prolines Defy Standard Analysis

As an Application Scientist, I frequently observe laboratories struggling with poor sequence coverage and irreproducible chromatography when analyzing constrained peptides. The root causes lie in the physical chemistry of the spiro-ring system.

Chromatographic Isomerization and Surface Interactions

Standard proline residues naturally undergo cis/trans isomerization at the prolyl amide bond. In spiro-prolines, the bulky sp3-hybridized ring system drastically increases the activation energy barrier for this interconversion. During standard LC separation at 25°C, this slow exchange rate matches the chromatographic timescale, resulting in severe peak broadening or the appearance of split "ghost" peaks. Furthermore, the increased lipophilicity of the spiro-fusion exacerbates secondary ion-exchange interactions with residual silanols on standard silica-based C18 columns.

The Gas-Phase "Energy Sink" Effect

In tandem mass spectrometry, the spiro-ring acts as a massive intramolecular vibrational energy sink . During standard Collision-Induced Dissociation (CID), the applied kinetic energy is redistributed across the molecule's vibrational modes. Because the rigid spiro-system absorbs a disproportionate amount of this energy, the critical threshold for backbone amide bond cleavage is rarely reached. Instead of yielding the informative b/y sequence ions typically expected from the "proline effect," the weakest bonds within the spiro-substituent break first, resulting in uninformative neutral losses.

Workflow & Logical Relationships

To overcome these physical barriers, the analytical workflow must be intentionally designed to bypass the limitations of the spiro-ring.

Workflow Start Spiro-Proline Peptide Sample LC_Std Standard C18 LC (25°C, 0.1% FA) Start->LC_Std Conventional LC_Opt CSH C18 LC (60°C, 0.1% FA) Overcomes Isomerization Start->LC_Opt Optimized MS_CID Standard CID MS/MS Energy Sink in Spiro-Ring LC_Std->MS_CID MS_EThcD EThcD MS/MS Orthogonal c/z Cleavage LC_Opt->MS_EThcD Result_Fail Incomplete Coverage Broad Peaks MS_CID->Result_Fail Result_Pass 100% Sequence Coverage Sharp Isomeric Resolution MS_EThcD->Result_Pass

Optimized LC-MS/MS workflow highlighting the causality of analytical choices for spiro-peptides.

Fragmentation Spiro Spiro-Proline Residue CID Vibrational Excitation (CID/HCD) Spiro->CID ETD Electron Transfer (ETD/EThcD) Spiro->ETD Sink Energy Sink Effect (Ring absorbs energy) CID->Sink Cleavage Radical-Driven Backbone Cleavage ETD->Cleavage Loss Neutral Loss (No Sequence Info) Sink->Loss Seq c/z Ion Series (Full Sequence Info) Cleavage->Seq

Logical relationship of gas-phase fragmentation mechanisms in spiro-proline peptides.

Quantitative Performance Comparison

The following data summarizes the performance of standard versus optimized methodologies using a model constrained peptide (Ac-Tyr-SpiroPro-Tyr-Asp-NH2).

Table 1: Chromatographic Performance Metrics

Demonstrating the impact of thermal energy and surface chemistry on conformer resolution.

Column ChemistryTemperature (°C)Mobile Phase AdditivePeak Width (W50, sec)Tailing Factor (Tf)Chromatographic Result
Standard C18250.1% FA12.41.85Split peaks (cis/trans isomers)
Standard C18600.1% FA6.21.40Unified but broad tailing peak
CSH C18 60 0.1% FA 2.1 1.05 Sharp, unified peak
Table 2: MS/MS Fragmentation Efficiency & Sequence Coverage

Comparing vibrational excitation against electron-transfer mechanisms.

Fragmentation MethodActivation Energy / TimeDominant Ion TypesSequence CoveragePrecursor Survival
CID (Ion Trap)35 NCENeutral Loss (-Spiro)35%40%
Stepped HCD25, 30, 35 NCEb/y ions, internal fragments65%15%
EThcD 100ms ETD + 15 NCE c/z ions 100% <5%

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol is engineered as a self-validating system. Do not proceed to unknown sample analysis until the validation checkpoints are met.

Step 1: Sample Preparation & Ion-Pairing
  • Reconstitute the spiro-peptide in a solution of 50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic acid (TFA).

  • Dilute to a final concentration of 100 fmol/µL in the initial mobile phase (0.1% Formic Acid in Water).

  • Causality: TFA acts as a strong ion-pairing agent, neutralizing basic residues and breaking the non-specific binding of the highly lipophilic spiro-residue to the polypropylene tube walls, ensuring maximum recovery prior to injection.

Step 2: High-Temperature UHPLC Separation
  • Column: Install a Charged Surface Hybrid (CSH) C18 column (2.1 x 100 mm, 1.7 µm).

  • Temperature: Set the column oven strictly to 60°C . Allow 20 minutes for thermal equilibration.

  • Gradient: Inject 2 µL. Run a linear gradient from 5% to 65% Mobile Phase B (0.1% FA in Acetonitrile) over 15 minutes at a flow rate of 0.4 mL/min.

  • Causality: The 60°C environment provides the thermal energy required to overcome the high activation barrier of cis/trans prolyl isomerization, collapsing multiple conformer peaks into a single sharp peak. The CSH particle provides a low-level positive charge that repels basic residues, preventing the peak tailing commonly seen with lipophilic constrained peptides.

Step 3: EThcD MS/MS Acquisition
  • Operate the high-resolution mass spectrometer in positive ESI mode. Set MS1 resolution to 120,000.

  • For MS2, select the top 5 most abundant precursors (charge state ≥ 2+).

  • Apply an ETD reaction time of 100 ms, followed by supplemental HCD activation at 15 NCE.

  • Causality: ETD initiates a non-ergodic radical cleavage at the N-Cα bond, completely bypassing the vibrational energy sink of the spiro-ring. The supplemental HCD ensures that any non-covalently bound fragments (held together by the rigid spiro-conformation) are physically separated for detection.

Step 4: System Suitability & Self-Validation Checkpoints
  • Validation Checkpoint 1 (Chromatography): Evaluate the extracted ion chromatogram (XIC) of the standard. Calculate the peak width at half maximum (W50). Condition: If W50 > 3.0 seconds, or if a split peak is observed, the system is invalid. Verify column oven temperature and ensure the CSH column is not degraded.

  • Validation Checkpoint 2 (Fragmentation): Analyze the MS2 spectrum of the standard. Calculate the intensity ratio of sequence-specific c/z ions to uninformative neutral loss peaks. Condition: A valid system must yield a ratio of ≥ 3:1. If the ratio falls below this threshold, the ETD reaction is inefficient; recalibrate the fluoranthene reagent anion source or increase the supplemental HCD energy by 5 NCE.

References

  • Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

  • A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic Source: Tetrahedron Letters (2008) URL:[Link]

  • Efficient multigram synthesis of 3,3-spiro-α-proline containing chimeras Source: ChemRxiv (2024) URL:[Link]

  • Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach Source: Analytical Chemistry (1992) URL:[Link]

Validation

Mechanistic Causality: The Thermodynamic Advantage of Spirocyclization

As a Senior Application Scientist, I have spent years optimizing peptide-based therapeutics, navigating the delicate balance between molecular flexibility and target affinity. In the realm of peptidomimetics, the transit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing peptide-based therapeutics, navigating the delicate balance between molecular flexibility and target affinity. In the realm of peptidomimetics, the transition from standard proline to conformationally constrained spiro-proline analogues represents a masterclass in structure-based drug design.

This guide objectively compares the bioactivity, thermodynamic profiles, and structural advantages of spiro-proline versus standard proline-containing peptides, providing a self-validating experimental framework for your own drug development workflows.

To understand why spiro-prolines outperform standard prolines in specific therapeutic contexts, we must examine the physical chemistry of receptor binding.

Standard proline is frequently utilized in peptide sequences to induce


-turns and disrupt secondary structures. However, its pyrrolidine ring still undergoes significant puckering in aqueous solutions, leading to multiple energetically accessible conformers. When a standard proline-containing peptide binds to a target receptor, it must pay a high entropic penalty (

)
to freeze into a single bioactive conformation.

By contrast, the "escape from flatland" paradigm has led to the introduction of spiro-linkages (e.g.,


-spiro or 

-spiro conjunctions) into the proline core 1. This spirocyclization restricts the pyrrolidine ring's puckering amplitude and pre-organizes the peptide backbone. By rigidifying the molecule into its required bioactive geometry, the entropic cost of binding is drastically reduced, directly translating to enhanced receptor affinity 2.

G Unbound_Pro Flexible Proline Peptide (High Entropy) Transition_Pro High Entropic Penalty (-TΔS > 0) Unbound_Pro->Transition_Pro Unbound_Spiro Spiro-Proline Peptide (Pre-organized, Low Entropy) Transition_Spiro Low Entropic Penalty (-TΔS ≈ 0) Unbound_Spiro->Transition_Spiro Bound_State Receptor-Bound Bioactive Conformation (High Affinity) Transition_Pro->Bound_State Transition_Spiro->Bound_State

Thermodynamic pathway of receptor binding: Proline vs. Spiro-Proline.

Comparative Data: Bioactivity & Pharmacokinetics

The theoretical advantages of spiro-prolines are explicitly validated in clinical applications. A premier example is the development of MK-8831 , a pan-genotypic HCV NS3/4A protease inhibitor. Researchers replaced the standard P2-proline/cyclopentane surrogate found in earlier generations (like grazoprevir) with a unique spirocyclic proline 3. This single modification locked the macrocycle into a highly favorable binding conformation, yielding picomolar potency across multiple viral genotypes 2.

Table 1: Performance Comparison Matrix
ParameterStandard Proline PeptidesSpiro-Proline Peptides
Binding Entropy Penalty High (Requires induced fit/conformational locking)Low (Pre-organized bioactive conformation)
Proteolytic Stability Moderate (Susceptible to specific endopeptidases)High (Steric shielding prevents protease docking)
Target Affinity (

)
Baseline (e.g., Early Grazoprevir analogs: ~1-5 nM)Superior (e.g., MK-8831: 0.01 - 0.64 nM)
Structural Predictability Variable (Multiple dynamic puckering states)High (Fixed vectorization in 3D space)

Experimental Methodology: A Self-Validating Protocol

To objectively compare a proline-containing peptide with its spiro-proline analogue in your own laboratory, you must utilize a rigorous, self-validating experimental workflow. The following protocol ensures that observed differences in bioactivity are causally linked to the spirocyclic constraint, eliminating false positives caused by synthesis artifacts or off-target degradation.

Step 1: Solid-Phase Peptide Synthesis (SPPS) & Purification
  • Action: Synthesize both peptide variants using standard Fmoc-chemistry. For the spiro-proline analogue, utilize an orthogonally protected spirocyclic

    
    -proline building block (readily synthesized via multigram nitrile-based routes 1).
    
  • Causality & Validation Check: Purify both peptides via RP-HPLC to >95% purity and confirm identity via HRMS. Why? Truncated sequences or unreacted protecting groups can artificially inflate or deflate binding kinetics, invalidating downstream comparative data.

Step 2: Surface Plasmon Resonance (SPR) Binding Assay
  • Action: Immobilize the target receptor on a CM5 sensor chip. Flow serial dilutions of both peptides over the chip to determine the association rate (

    
    ), dissociation rate (
    
    
    
    ), and overall affinity (
    
    
    ).
  • Causality & Validation Check: The spiro-proline analogue should exhibit a significantly slower

    
     rate. Why? Because the pre-organized structure reduces the thermodynamic drive to unfold and dissociate from the receptor pocket, isolating the entropic advantage as the cause of higher affinity.
    
Step 3: Proteolytic Stability Profiling
  • Action: Incubate both peptides (10

    
    M) in human serum or with target-specific proteases at 37°C. Quench aliquots at specific time points (0, 15, 30, 60, 120 mins) with 1% TFA in acetonitrile. Analyze the remaining intact peptide via LC-MS/MS to calculate the half-life (
    
    
    
    ).
  • Causality & Validation Check: Tracking the exact parent mass via LC-MS/MS ensures you are measuring true proteolytic cleavage rather than non-specific aggregation. The bulky spiro-fused ring sterically hinders protease active sites, which should yield a measurable extension in

    
    .
    
Step 4: Orthogonal Cell-Based Validation
  • Action: Evaluate the functional efficacy (e.g., replicon

    
     for viral inhibitors) in a relevant cell line.
    
  • Causality & Validation Check: In vitro SPR data only proves binding, not biological function. A cell-based assay validates that the spiro-proline modification does not negatively impact cell permeability or target engagement in a complex biological matrix 2.

Workflow Synthesis 1. Fmoc-SPPS Synthesis (Orthogonal Protection) Purification 2. HPLC & LC-MS (Purity >95%) Synthesis->Purification Assay 3. SPR Binding Assay (Kd & Kinetics) Purification->Assay Stability 4. Protease Incubation (Half-life tracking) Purification->Stability Validation 5. Cell-Based Assay (Orthogonal Validation) Assay->Validation Stability->Validation

Self-validating experimental workflow for peptide bioactivity comparison.

Conclusion

The strategic replacement of standard proline with spiro-proline is a highly effective method for overcoming the inherent limitations of peptide therapeutics. By enforcing a rigid, 3D vectorization of the peptide backbone, researchers can bypass the entropic penalties that plague flexible molecules, achieving picomolar affinities, enhanced metabolic stability, and superior pharmacokinetic profiles.

References

  • Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. PMC (National Institutes of Health).2 [[1.4]]

  • Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters.3 [[3]]

  • Practical Multigram Approach to Conformationally Constrained α-Proline-Based Building Blocks With γ-Spiro Conjunction. ChemRxiv.1 [[1.1]]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Reactant of Route 2
(R)-5-Aza-spiro[2.4]heptane-7-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.